molecular formula C10H10O4 B125013 Ferulic Acid CAS No. 537-98-4

Ferulic Acid

カタログ番号: B125013
CAS番号: 537-98-4
分子量: 194.18 g/mol
InChIキー: KSEBMYQBYZTDHS-HWKANZROSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ferulic Acid (4-hydroxy-3-methoxycinnamic acid) is a ubiquitous phenolic compound found in the cell walls of seeds, leaves, and roots of various fruits, vegetables, and cereals like wheat and corn . This high-purity reagent is provided for scientific investigation into its broad spectrum of biological activities and mechanisms. Researchers value this compound for its potent antioxidant properties, which stem from its chemical structure that allows it to effectively scavenge free radicals and reactive oxygen species (ROS) by forming a resonance-stabilized phenoxy radical . Its research applications extend to anti-inflammatory studies, where it has been shown to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and downregulate key signaling pathways such as NF-κB and MAPK . Additional areas of investigation include its antimicrobial activity, cardioprotective potential through the improvement of endothelial function and lipid metabolism, and neuroprotective effects via activation of the Nrf2/HO-1 pathway . Studies also explore its anti-cancer properties, including the induction of apoptosis in cancer cells and inhibition of angiogenesis . This compound is a Class II compound according to the Biopharmaceutical Classification System, characterized by poor water solubility and rapid metabolism, making it a prime candidate for novel drug delivery system research, including encapsulation in polymer-based and lipid-based nanoparticles to enhance its bioavailability and therapeutic efficacy . This product is intended for research purposes in cellular and animal models to further elucidate its pharmacological potential. For Research Use Only. Not for human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSEBMYQBYZTDHS-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Record name ferulic acid
Source Wikipedia
URL https://en.wikipedia.org/wiki/Ferulic_acid
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

24276-84-4 (mono-hydrochloride salt)
Record name Ferulic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001135246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70892035
Record name (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70892035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

cis-Form is a yellow liquid; trans-Form is a solid; [Merck Index] trans-Isomer: Tan powder; [Alfa Aesar MSDS], Tan powder; [Alfa Aesar MSDS], Solid
Record name Ferulic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13865
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name trans-Ferulic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/18120
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Ferulic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000954
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vapor Pressure

0.00000269 [mmHg]
Record name Ferulic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13865
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

537-98-4, 1135-24-6, 97274-61-8
Record name trans-Ferulic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=537-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name trans-Ferulic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537984
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ferulic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001135246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic acid homopolymer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097274618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ferulic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07767
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ferulic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51986
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ferulic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2821
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70892035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-3-methoxycinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.173
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (E)-4'-hydroxy-3'-methoxycinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.892
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FERULIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AVM951ZWST
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name FERULIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7663
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ferulic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000954
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

168 - 171 °C
Record name Ferulic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000954
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Core Antioxidant Mechanisms of Ferulic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferulic acid (FA), a phenolic compound ubiquitously found in the plant kingdom, has garnered significant attention for its potent antioxidant properties. This technical guide provides an in-depth exploration of the core mechanisms through which this compound exerts its antioxidant effects. These mechanisms are multifaceted, involving direct scavenging of free radicals, modulation of endogenous antioxidant enzyme systems, and regulation of inflammatory signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biochemical pathways to serve as a comprehensive resource for researchers and professionals in drug development.

Direct Antioxidant Activity: Free Radical Scavenging

This compound's chemical structure, characterized by a phenolic nucleus and a conjugated side chain, endows it with the ability to readily donate a hydrogen atom from its phenolic hydroxyl group to neutralize free radicals. This action forms a resonance-stabilized phenoxy radical, which is relatively unreactive and thus terminates the free radical chain reaction.[1][2] The principal mechanisms of direct radical scavenging by this compound are Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT).

  • Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic hydroxyl group of this compound donates a hydrogen atom to a free radical (R•), effectively neutralizing it. The resulting this compound radical is stabilized by resonance.

    FA-OH + R• → FA-O• + RH

  • Single Electron Transfer-Proton Transfer (SET-PT): This pathway involves the transfer of an electron from the this compound phenoxide anion to the radical, followed by protonation of the resulting anion. This mechanism is particularly relevant in polar solvents.[1]

Quantitative Analysis of Radical Scavenging Activity

The free radical scavenging efficacy of this compound has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) and Trolox equivalent antioxidant capacity (TEAC) are common metrics used to express this activity.

AssayRadicalThis compound Activity (IC50 / TEAC)Reference(s)
DPPH (2,2-diphenyl-1-picrylhydrazyl) DPPH•IC50: 9.9 µg/mL[3]
IC50: 10.14 µg/mL[1]
64% scavenging at 100 µg/mL[4]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) ABTS•+IC50: 46.74 ± 2.53 µg/mL[5]
TEAC: ~0.5 (compared to Trolox)[6]
ORAC (Oxygen Radical Absorbance Capacity) Peroxyl radicalHigh antioxidant capacity observed[2]
FRAP (Ferric Reducing Antioxidant Power) Fe³⁺Reducing power equivalent to 44.62 ± 0.61 mg TE/g[5]
Experimental Protocols for Radical Scavenging Assays

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

  • Prepare various concentrations of this compound in methanol.

  • In a 96-well plate, add 100 µL of each this compound dilution to respective wells.

  • Add 100 µL of the DPPH working solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • A control well containing methanol and DPPH solution is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.[7][8][9]

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.

Protocol:

  • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution.

  • To produce the ABTS radical cation (ABTS•+), mix the two stock solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Prepare various concentrations of this compound.

  • Add a small volume of each this compound concentration to a cuvette or well, followed by a larger volume of the diluted ABTS•+ solution.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • A control containing only the solvent and ABTS•+ solution is also measured.

  • The percentage of inhibition is calculated similarly to the DPPH assay.[10][11]

Indirect Antioxidant Activity: Modulation of Endogenous Defense Systems

Beyond direct radical scavenging, this compound enhances the body's innate antioxidant defenses by upregulating the expression and activity of antioxidant enzymes. This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Nrf2-Keap1 Signaling Pathway Activation

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). This compound can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for various antioxidant and phase II detoxifying enzymes, thereby initiating their transcription.[12][13]

Nrf2_Pathway Nrf2_cyto Nrf2_cyto Nrf2_nu Nrf2_nu Nrf2_cyto->Nrf2_nu Translocation Antioxidant_Genes Antioxidant_Genes Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Provides

Upregulation of Antioxidant Enzymes

The activation of the Nrf2 pathway by this compound leads to increased expression and activity of several critical antioxidant enzymes.

EnzymeFunctionEffect of this compoundReference(s)
Heme Oxygenase-1 (HO-1) Catalyzes the degradation of heme to produce biliverdin, iron, and carbon monoxide, which have antioxidant and anti-inflammatory properties.Dose-dependently increases both basal and induced HO-1 expression.[6][12]
Glutamate-Cysteine Ligase Catalytic Subunit (GCLC) The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.Upregulates mRNA and protein expression of GCLC.[13]
Superoxide Dismutase (SOD) Catalyzes the dismutation of the superoxide radical (O₂⁻) into oxygen and hydrogen peroxide.Increases SOD activity.[13]
Catalase (CAT) Catalyzes the decomposition of hydrogen peroxide to water and oxygen.Enhances catalase activity at low concentrations.[14]
Experimental Protocols for Assessing Nrf2 Activation and Enzyme Activity

Principle: This technique is used to detect the presence of Nrf2 protein in the nuclear fraction of cell lysates, indicating its translocation from the cytoplasm.

Protocol:

  • Treat cells (e.g., SH-SY5Y neuroblastoma cells) with this compound for a specified time.

  • Lyse the cells and separate the cytoplasmic and nuclear fractions using a nuclear extraction kit.

  • Determine the protein concentration of each fraction.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with a primary antibody specific for Nrf2 overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • A nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) should be used as loading controls.[12]

Principle: This assay measures the rate of decomposition of hydrogen peroxide (H₂O₂) by catalase, which can be monitored by the decrease in absorbance at 240 nm.

Protocol:

  • Prepare a cell or tissue homogenate.

  • Prepare a reaction mixture containing a phosphate buffer (e.g., 50 mM, pH 7.0) and the sample.

  • Initiate the reaction by adding a known concentration of H₂O₂ (e.g., 10 mM).

  • Immediately measure the decrease in absorbance at 240 nm over a specific time period (e.g., 1-3 minutes) using a spectrophotometer.

  • The catalase activity is calculated based on the rate of H₂O₂ decomposition, using the molar extinction coefficient of H₂O₂.

Anti-inflammatory Mechanism

Chronic inflammation is closely linked to oxidative stress. This compound exhibits potent anti-inflammatory properties, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Inhibition of the NF-κB Signaling Pathway

NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription. This compound can inhibit this pathway at multiple points, including the inhibition of IκB phosphorylation and degradation.[1]

NFkB_Pathway NFkB_cyto NFkB_cyto NFkB_nu NFkB_nu NFkB_cyto->NFkB_nu Translocation Proinflammatory_Genes Proinflammatory_Genes Proinflammatory_Cytokines Pro-inflammatory Cytokines Proinflammatory_Genes->Proinflammatory_Cytokines Translation Inflammation Inflammation Proinflammatory_Cytokines->Inflammation Promotes

Reduction of Pro-inflammatory Cytokines

By inhibiting the NF-κB pathway, this compound effectively reduces the production of pro-inflammatory cytokines.

CytokineEffect of this compoundReference(s)
Tumor Necrosis Factor-alpha (TNF-α) Significantly reduces TNF-α levels in LPS-induced macrophages.[1]
Interleukin-6 (IL-6) Decreases IL-6 levels in TNF-α-treated adipocytes.[1]
Interleukin-1 beta (IL-1β) Significantly decreases IL-1β levels in TNF-α-treated adipocytes.[1]
Experimental Protocol for NF-κB Luciferase Reporter Assay

Principle: This assay utilizes a cell line that has been stably transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. Inhibition of NF-κB activation results in a decrease in luciferase expression, which is measured as a decrease in luminescence.

Protocol:

  • Seed HEK293 cells stably expressing the NF-κB luciferase reporter construct in a 96-well plate.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL) or lipopolysaccharide (LPS), for a specified time (e.g., 6 hours).

  • Lyse the cells and add a luciferase assay substrate.

  • Measure the luminescence using a luminometer.

  • The percentage of NF-κB inhibition is calculated by comparing the luminescence of this compound-treated cells to that of stimulated, untreated cells.[12]

Metal Chelation

This compound can also act as an antioxidant by chelating pro-oxidant transition metals, such as iron (Fe²⁺) and copper (Cu²⁺). By binding to these metal ions, this compound prevents them from participating in the Fenton reaction, which generates the highly reactive hydroxyl radical.

Fenton Reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + OH• + OH⁻

Quantitative Analysis of Metal Chelating Activity
Metal IonChelating CapacityReference(s)
Iron (Fe²⁺) 58% chelation at 50 µg/mL[14]
Experimental Protocol for Ferrous Ion Chelating Assay

Principle: This assay is based on the competition between the chelating agent and ferrozine for ferrous ions. In the absence of a chelating agent, ferrozine forms a stable, colored complex with Fe²⁺. The presence of a chelating agent disrupts the formation of this complex, leading to a decrease in color intensity.

Protocol:

  • Prepare various concentrations of this compound.

  • Add the this compound solutions to a reaction mixture containing a known concentration of FeCl₂.

  • Initiate the reaction by adding ferrozine (e.g., 5 mM).

  • Incubate the mixture at room temperature for 10 minutes.

  • Measure the absorbance of the ferrozine-Fe²⁺ complex at 562 nm.

  • EDTA is often used as a positive control.

  • The percentage of ferrous ion chelation is calculated using the formula: % Chelation = [(A_control - A_sample) / A_control] x 100[14]

Conclusion

This compound's antioxidant activity is a result of a synergistic combination of direct and indirect mechanisms. Its ability to scavenge free radicals, enhance endogenous antioxidant defenses through Nrf2 activation, and mitigate inflammation via NF-κB inhibition underscores its potential as a valuable therapeutic and preventative agent against oxidative stress-related pathologies. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this compound-based interventions.

References

A Technical Guide to the Biological Sources and Bioavailability of Ferulic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of ferulic acid (FA), a phenolic compound of significant interest for its wide-ranging biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] Its therapeutic potential is, however, intrinsically linked to its bioavailability, which is influenced by its dietary source, chemical form, and subsequent metabolic fate. This guide summarizes the current understanding of FA's origins in nature and the complex factors governing its journey into the systemic circulation.

Biological Sources of this compound

This compound is one of the most abundant phenolic acids in the plant kingdom, typically found covalently linked to polysaccharides such as arabinoxylans in the cell walls of grains, fruits, and vegetables.[2][4] Its concentration varies significantly among different plant species and even between different parts of the same plant. Cereal brans, in particular, are exceptionally rich sources.[4] In its natural state, FA is predominantly found in a bound form, esterified to polysaccharides, glycoproteins, or lignin, which significantly impacts its release and subsequent absorption.[2][4]

Quantitative Data on this compound Content

The following table summarizes the this compound content in various common dietary sources. It is important to note that values can vary based on plant variety, growing conditions, and the analytical methods used for quantification.

Food Source Category This compound Content (mg/100g dry weight) Form Reference
Corn BranCereal432 ± 3Bound[2]
Wheat BranCereal115 ± 5Bound[2]
Rice BranCereal14.03 (mg/kg)Not specified[5]
Whole-grain barleyCereal0.539 - 0.816Free[2]
Boiled whole-grain barleyCereal0.794 - 1.258Free[2]
TomatoesFruit/VegetableNot specified (Microwave power enhanced extraction)Not specified[2]
Sugar beet pulpVegetable By-productNot specified (High in FA)Bound[6]
Flax ShivesPlant By-product7.9 ± 3Bound[2]

Bioavailability of this compound

The bioavailability of this compound is generally low and highly variable, constrained by its limited solubility, extensive metabolism, and the food matrix in which it is consumed.[7][8][9] The journey of FA from ingestion to systemic circulation is a multi-step process involving release from the food matrix, absorption across the gastrointestinal tract, and extensive metabolic transformations.

Release from the Food Matrix

In most dietary sources, over 90% of this compound is covalently bound to indigestible polysaccharides in the plant cell wall.[2] This binding severely limits its release and absorption in the upper gastrointestinal tract.[2][10][11] The liberation of FA from this matrix is a critical first step for its bioavailability and is primarily accomplished by the enzymatic activity of the gut microbiota in the colon.[2][6][12] Feruloyl esterases, secreted by gut bacteria, hydrolyze the ester bonds linking FA to arabinoxylans, releasing it in a free form that can be absorbed.[2][6][13]

Absorption

Once released, free this compound can be absorbed throughout the gastrointestinal tract, including the stomach, small intestine, and colon.[7][14][15] Studies in rats have shown that FA can be rapidly absorbed from the stomach.[14] In the intestine, absorption occurs via two primary mechanisms:

  • Passive Diffusion: As a lipophilic molecule, the un-ionized form of this compound can permeate the intestinal epithelium through transcellular passive diffusion.[16][17]

  • Carrier-Mediated Transport: Monocarboxylate transporters (MCTs), such as MCT1 and MCT4, have been shown to facilitate the transport of this compound across the intestinal cells.[18][19]

The following diagram illustrates the key steps influencing the bioavailability of dietary this compound.

Ferulic_Acid_Bioavailability Ingestion Dietary Intake (Bound this compound in Plant Cell Walls) Stomach Stomach (Partial release, some absorption) Ingestion->Stomach Digestion Small_Intestine Small Intestine (Limited release & absorption of free FA) Stomach->Small_Intestine Absorption Intestinal Absorption (Passive Diffusion & MCTs) Stomach->Absorption Colon Colon (Major Site of Release) Small_Intestine->Colon Undigested Fiber Small_Intestine->Absorption Microbiota Gut Microbiota (Feruloyl Esterases) Colon->Microbiota Fermentation Colon->Absorption Microbiota->Colon Release of Free FA Liver Liver (First-Pass Metabolism) Absorption->Liver Portal Vein Circulation Systemic Circulation (FA & Metabolites) Liver->Circulation Metabolites (Glucuronides, Sulfates) Excretion Excretion (Urine) Liver->Excretion Circulation->Excretion Experimental_Workflow Sample Plant Material (e.g., Wheat Bran) Grinding Grinding/Homogenization Sample->Grinding Extraction Extraction (e.g., Alkaline Hydrolysis) Grinding->Extraction Centrifuge Centrifugation/ Filtration Extraction->Centrifuge Extract Crude Extract Centrifuge->Extract HPLC HPLC Analysis (C18 Column, UV Detection) Extract->HPLC Data Data Acquisition (Chromatogram) HPLC->Data Quant Quantification (vs. Standard Curve) Data->Quant Result Result (FA Concentration) Quant->Result Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FA This compound Keap1_Nrf2 Keap1-Nrf2 Complex FA->Keap1_Nrf2 Induces Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Keap1 Keap1 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (e.g., HO-1) ARE->Genes Activates Transcription

References

Ferulic Acid Derivatives: A Technical Guide to Therapeutic Potential and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Ferulic acid (FA), a phenolic compound abundant in the plant kingdom, serves as a versatile scaffold for the development of novel therapeutic agents.[1] Its inherent antioxidant, anti-inflammatory, anticancer, and neuroprotective properties make it an attractive lead compound for drug discovery.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of FA derivatives, summarizes quantitative efficacy data, details key experimental protocols for their evaluation, and visualizes the core signaling pathways they modulate. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge required to harness the therapeutic potential of this promising class of molecules.

Introduction to this compound and its Derivatives

This compound (4-hydroxy-3-methoxycinnamic acid) is a hydroxycinnamic acid derivative found in various plant sources, including fruits, vegetables, and grains.[1][3] Its chemical structure, featuring a phenolic hydroxyl group, a methoxy group, and a propenoic acid side chain, is central to its biological activity and provides multiple sites for chemical modification.[1] The primary therapeutic value of FA is attributed to its potent antioxidant capacity, which stems from the ability of its phenolic hydroxyl group to donate a hydrogen atom to scavenge free radicals. The resulting phenoxy radical is stabilized by the extended conjugation of the propenoic side chain.[1]

To enhance its therapeutic efficacy, overcome limitations like low bioavailability, and explore new pharmacological activities, numerous derivatives have been synthesized.[4][5] Modifications typically involve:

  • Esterification or Amidation: Altering the carboxylic acid group to improve lipophilicity and cell permeability.[6][7]

  • Ring Substitution: Adding or modifying substituents on the phenyl ring to modulate electronic properties and target interactions.[5]

  • Hybridization: Conjugating FA with other pharmacologically active molecules (e.g., sesquiterpene lactones, amino acids) to create multi-target agents.[8][9][10]

Therapeutic Potential and Mechanisms of Action

FA and its derivatives exhibit a broad spectrum of pharmacological effects by modulating key cellular signaling pathways.

Antioxidant Activity

The cornerstone of this compound's therapeutic potential is its antioxidant activity.[11] It acts as a potent free radical scavenger, donating a hydrogen atom from its 4-hydroxyl group to neutralize reactive oxygen species (ROS).[1][11] This activity is enhanced by the 3-methoxy group, which helps stabilize the resulting phenoxy radical.[1] Beyond direct scavenging, FA derivatives activate the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) signaling pathway. By promoting Nrf2's translocation to the nucleus, they upregulate the expression of endogenous antioxidant enzymes like heme oxygenase-1 (HO-1), establishing a robust cytoprotective state.[4][12]

Anti-inflammatory Activity

FA derivatives exert significant anti-inflammatory effects primarily by inhibiting pro-inflammatory signaling cascades.[4][13] A key mechanism is the suppression of the Nuclear Factor-kappa B (NF-κB) pathway.[4] They can prevent the degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm, thereby blocking NF-κB's translocation to the nucleus and subsequent transcription of pro-inflammatory cytokines like IL-6 and TNF-α.[12][13] Additionally, FA modulates other inflammation-related pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.[4]

Anticancer Activity

The anticancer effects of FA derivatives are multi-faceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[3][14][15] These compounds can trigger apoptosis by modulating the expression of the Bcl-2 family of proteins, increasing the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2, and activating caspases.[3][16] They also interfere with the cell cycle, often causing an arrest in the G0/G1 phase by upregulating tumor suppressor proteins like p53 and p21 and downregulating cyclins.[3][14][16] Furthermore, FA derivatives can inhibit cancer cell proliferation and survival by blocking critical signaling pathways such as the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway.[14][17][18]

Neuroprotective Effects

In the context of neurodegenerative diseases like Alzheimer's, FA derivatives show promise as multi-target agents.[19][20][21] Their therapeutic approach includes inhibiting key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which increases the availability of acetylcholine in the synaptic cleft.[19][22] They also prevent the aggregation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease, and protect neurons from Aβ-induced toxicity.[21][22] Their inherent antioxidant and anti-inflammatory properties further contribute to neuroprotection by mitigating oxidative stress and neuroinflammation in the brain.[5][20]

Quantitative Efficacy of this compound Derivatives

The therapeutic efficacy of FA derivatives has been quantified in numerous preclinical studies. The following tables summarize key data points for different therapeutic areas.

Table 1: Antioxidant Activity of this compound Derivatives

Compound Assay EC50 Value (μmol/L) Reference
This compound (FA) DPPH Radical Scavenging 86.51 [5]
α-Phenylthis compound Derivative DPPH Radical Scavenging Significantly enhanced vs. FA [5]
Caffeic Acid DPPH Radical Scavenging > Sinapic Acid > this compound [6]

| this compound Esters | DPPH Radical Scavenging | < this compound |[6] |

Table 2: Anticancer Activity of this compound Derivatives

Compound/Derivative Cancer Cell Line Activity IC50 Value Reference
This compound Colorectal Cancer (HCT 15) Cytotoxic Effect 154 μg/mL [23]
This compound Colon Cancer (CT-26) Cytotoxicity 800 μM [23]
Tributyltin(IV) ferulate Colon Cancer (HCT116, HT-29) Induces autophagy Not specified [3]

| Lipo DOX-FA | LLC and HeLa cells | Enhanced cytotoxicity | 0.70 µg/mL and 1.56 µg/mL |[17] |

Table 3: Neuroprotective Activity of this compound Derivatives

Compound Target/Assay Inhibitory Activity (IC50) Reference
Derivative TM-10 Butyrylcholinesterase (BuChE) 8.9 nM [22]
Derivative TM-10 Monoamine Oxidase A (MAO-A) 6.3 μM [22]

| Derivative TM-10 | Monoamine Oxidase B (MAO-B) | 8.6 μM |[22] |

Key Experimental Protocols

The evaluation of this compound derivatives follows a standardized workflow, progressing from chemical synthesis and initial in vitro screening to more complex cell-based and in vivo models.[24][25][26]

G General Workflow for Evaluating this compound Derivatives cluster_0 Design & Synthesis cluster_1 In Vitro Screening cluster_2 Cell-Based & In Vivo Models synthesis Chemical Synthesis (Esterification, Amidation, etc.) purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification antioxidant Antioxidant Assays (DPPH, ABTS, FRAP) purification->antioxidant anti_inflammatory Anti-inflammatory Assays (NO Inhibition, Cytokine Levels) purification->anti_inflammatory anticancer Anticancer Assays (MTT, Apoptosis, Cell Cycle) purification->anticancer neuro Neuroprotective Assays (AChE/BChE Inhibition) purification->neuro cell_models Cell Culture Models (e.g., RAW 264.7, SH-SY5Y) anti_inflammatory->cell_models anticancer->cell_models neuro->cell_models animal_models Preclinical Animal Models (Toxicity, Efficacy) cell_models->animal_models

General workflow for the evaluation of FA derivatives.
In Vitro Antioxidant Assays

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at ~517 nm, which corresponds to a color change from violet to yellow.[25][27]

  • Protocol:

    • Prepare a 0.1 mM solution of DPPH in methanol.[25]

    • Prepare serial dilutions of the test derivative and a standard (e.g., Trolox, Gallic Acid) in a suitable solvent.[25]

    • In a 96-well plate, add a small volume (e.g., 20 µL) of the test sample or standard to each well.

    • Add a larger volume (e.g., 180 µL) of the DPPH solution to initiate the reaction.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity and determine the EC50 value (the concentration required to scavenge 50% of DPPH radicals).

  • Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form in an acidic medium. The change in absorbance is measured at 593 nm.[28][29]

  • Protocol:

    • Reagent Preparation:

      • Acetate Buffer (300 mM, pH 3.6).

      • TPTZ Solution (10 mM in 40 mM HCl).

      • Ferric Chloride (FeCl₃) Solution (20 mM in water).

      • FRAP Working Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. Warm to 37°C before use.[25]

    • Assay Procedure:

      • Add a small volume of the test compound or standard (e.g., FeSO₄) to a 96-well plate.

      • Add the FRAP working reagent to each well.

      • Incubate at 37°C for a specified time (e.g., 4-30 minutes).

      • Measure the absorbance at 593 nm.

      • Construct a standard curve using FeSO₄ and express the results as Fe²⁺ equivalents.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition
  • Principle: This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). NO production is indirectly measured by quantifying its stable metabolite, nitrite, in the culture medium using the Griess reagent.[7]

  • Protocol:

    • Culture RAW 264.7 macrophage cells in a 96-well plate until they reach appropriate confluency.

    • Pre-treat the cells with various concentrations of the FA derivative for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include control wells (cells alone, cells + LPS).

    • After incubation, collect the cell culture supernatant.

    • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Incubate for 10-15 minutes at room temperature, allowing a magenta-colored azo dye to form.

    • Measure the absorbance at ~540 nm.

    • Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

In Vitro Anticancer Assay: MTT Cytotoxicity Assay
  • Principle: The MTT assay is a colorimetric test used to assess cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[30]

  • Protocol:

    • Seed cancer cells (e.g., HCT116, MCF-7) into a 96-well plate and allow them to adhere overnight.[3]

    • Treat the cells with various concentrations of the FA derivative for a specified period (e.g., 24, 48, or 72 hours).

    • After treatment, remove the medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL).

    • Incubate for 2-4 hours at 37°C to allow formazan crystal formation.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at ~570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Signaling Pathways Modulated by this compound Derivatives

FA derivatives exert their therapeutic effects by interacting with a complex network of intracellular signaling pathways. The diagrams below illustrate their mechanism of action in key antioxidant, inflammatory, and cancer-related cascades.

G FA Derivative Modulation of the Nrf2 Antioxidant Pathway cluster_nuc FA This compound Derivative Keap1_Nrf2 Keap1-Nrf2 (Cytoplasmic Complex) FA->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates ARE ARE Nucleus->ARE binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription Response Enhanced Antioxidant Response & Cytoprotection Genes->Response

FA derivatives promote Nrf2 nuclear translocation to boost antioxidant defenses.[4][12]

G FA Derivative Inhibition of the NF-κB Inflammatory Pathway cluster_nuc LPS Inflammatory Stimuli (e.g., LPS) IKK IKK Complex LPS->IKK activates IkB_NFkB IκB-NF-κB (Inactive Cytoplasmic Complex) IKK->IkB_NFkB phosphorylates IκB IkB_p Phosphorylated IκB IkB_NFkB->IkB_p releases NF-κB NFkB NF-κB FA This compound Derivative FA->IKK Inhibits Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes activates transcription Inflammation Inflammation Genes->Inflammation G FA Derivative Inhibition of the PI3K/Akt/mTOR Survival Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor binds & activates PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis (Cell Death) Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes FA This compound Derivative FA->PI3K Inhibits FA->Akt Inhibits

References

In Vitro Free Radical Scavenging Capacity of Ferulic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Ferulic acid (FA), a phenolic compound derived from cinnamic acid, is abundantly found in various plant sources, including fruits, vegetables, and grains.[1][2] Its wide range of therapeutic properties—spanning antioxidant, anti-inflammatory, and neuroprotective effects—is largely attributed to its potent capacity to neutralize free radicals.[2][3] This technical guide provides an in-depth analysis of the in vitro free radical scavenging capabilities of this compound. It details the chemical basis of its antioxidant action, presents quantitative data from various assays, outlines detailed experimental protocols for its evaluation, and explores the key molecular signaling pathways it modulates. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound's antioxidant profile.

Chemical Basis of this compound's Antioxidant Activity

The robust antioxidant activity of this compound is intrinsically linked to its chemical structure. It features a phenolic nucleus and an unsaturated side chain, which together create a highly effective system for scavenging free radicals.[1] The primary mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a reactive radical species. This process transforms the this compound molecule into a phenoxy radical, which is exceptionally stable due to the delocalization of the unpaired electron across the entire molecule through resonance.[2][4] This high degree of resonance stabilization makes this compound a potent "chain-breaking" antioxidant, capable of efficiently terminating free radical chain reactions.[1][5]

Mechanism of this compound Radical Scavenging cluster_0 Reaction cluster_1 Resonance Stabilization FA This compound (FA-OH) FAR This compound Radical (FA-O•) FA->FAR H• Donation FR Free Radical (R•) HR Neutralized Radical (RH) FR->HR H• Acceptance Res1 Unpaired electron on Oxygen FAR->Res1 forms Res2 Delocalization to Aromatic Ring Res1->Res2 delocalizes Stable Highly Stable, Non-reactive Radical Res1->Stable Res3 Delocalization to Side Chain Res2->Res3 delocalizes Res2->Stable Res3->Stable

Caption: this compound donates a hydrogen atom to neutralize free radicals, forming a stable phenoxy radical.

Quantitative Assessment of Scavenging Capacity

The efficacy of this compound against various free radicals has been quantified using numerous in vitro assays. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the antioxidant required to scavenge 50% of the radicals, or as a percentage of inhibition at a specific concentration. The data below is compiled from multiple studies to provide a comparative overview.

Radical SpeciesAssay MethodKey FindingsReference(s)
DPPH• (2,2-diphenyl-1-picrylhydrazyl)SpectrophotometryIC50: ~33 µM.[4] Scavenging of ~20% at 20 µM.[6] 64% scavenging at 100 µg/mL.[7][4][6][7]
ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))SpectrophotometryIC50: 183.08 ± 2.30 µM. Stronger activity than its esters.[8][9][10]
•OH (Hydroxyl Radical)Fenton ReactionScavenges hydroxyl radicals effectively.[11] Activity is concentration-dependent and comparable to quercetin at certain concentrations.[3][3][11][12]
O₂•⁻ (Superoxide Anion Radical)Xanthine Oxidase / PMS-NADHEffective scavenger of superoxide radicals, with activity similar to superoxide dismutase (SOD).[2][2][12][13]
NO• (Nitric Oxide Radical)Griess AssayPotent NO• scavenger.[11] Inhibited NO production in LPS-stimulated macrophages by 74% at 100 µg/mL.[7][7][11]
ROO• (Peroxyl Radical)ORAC (Oxygen Radical Absorbance Capacity)Demonstrates significant peroxyl radical scavenging, protecting against lipid peroxidation.[11][14][15][11][14][15]

Detailed Experimental Protocols

Standardized protocols are crucial for the consistent evaluation of antioxidant capacity. Below are detailed methodologies for three common in vitro assays.

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.[16][17]

  • Principle: The reduction of the DPPH radical is monitored by measuring the decrease in absorbance at approximately 517 nm.

  • Reagents:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol).

    • This compound stock solution and serial dilutions in a suitable solvent (e.g., methanol or ethanol).

    • Positive control (e.g., Ascorbic Acid, Trolox).

    • Solvent (Methanol or Ethanol) as a blank.

  • Procedure:

    • Prepare serial dilutions of this compound and the positive control.

    • Add a fixed volume of the DPPH solution (e.g., 1.0 mL) to a fixed volume of each sample dilution (e.g., 1.0 mL).

    • Mix the solution thoroughly and incubate in the dark at room temperature for a specified time (e.g., 30 minutes).[18]

    • Measure the absorbance of the resulting solution at 517 nm using a spectrophotometer.

    • A control sample is prepared by mixing the DPPH solution with the solvent instead of the antioxidant.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is determined by plotting the inhibition percentage against the sample concentrations.

start Start prep_dpph Prepare 0.1 mM DPPH Solution (Violet) start->prep_dpph prep_fa Prepare this compound Serial Dilutions start->prep_fa mix Mix DPPH Solution with this compound Sample prep_dpph->mix prep_fa->mix incubate Incubate in Dark (30 minutes) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition vs. Control measure->calculate end End calculate->end cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FA This compound Keap1_Nrf2 Keap1-Nrf2 Complex FA->Keap1_Nrf2 Induces ROS ROS (Reactive Oxygen Species) ROS->Keap1_Nrf2 Induces Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Dissociation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (HO-1, SOD, CAT) ARE->Genes Activates Transcription Enzymes Protective Enzymes Genes->Enzymes Enzymes->ROS Neutralizes

References

Ferulic Acid Signaling Pathways in Cellular Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferulic acid (FA), a phenolic compound ubiquitously found in the plant kingdom, has garnered significant attention for its diverse pharmacological activities.[1] As a derivative of cinnamic acid, it is present in various foods such as rice bran, wheat, and corn.[1] Preclinical studies have demonstrated its potent antioxidant, anti-inflammatory, neuroprotective, and anticancer properties.[2][3][4] These therapeutic effects are underpinned by its ability to modulate a complex network of intracellular signaling pathways.

This technical guide provides an in-depth exploration of the core signaling pathways regulated by this compound in various cellular models. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing the molecular mechanisms of FA and providing practical insights into the experimental methodologies used to elucidate them. The guide summarizes key quantitative data, outlines experimental protocols, and presents visual diagrams of the signaling cascades to facilitate a deeper understanding of this compound's multifaceted role at the cellular level.

Core Signaling Pathways Modulated by this compound

This compound exerts its biological effects by influencing several key signaling cascades. The most well-documented of these include the PI3K/Akt pathway, the Mitogen-Activated Protein Kinase (MAPK) pathways, the NF-κB signaling cascade, and the Nrf2-mediated antioxidant response.

Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. This compound has been shown to inhibit this pathway in various cancer cell lines, contributing to its anti-tumor effects.[5][6]

Mechanism of Action:

This compound treatment leads to a reduction in the phosphorylation of both PI3K and its downstream effector, Akt.[7] This inhibition prevents the activation of subsequent targets that promote cell survival and proliferation. For instance, in osteosarcoma cells, FA-mediated inhibition of the PI3K/Akt pathway leads to the downregulation of cell cycle-related proteins such as CDK2, CDK4, and CDK6, resulting in G0/G1 phase cell cycle arrest.[5] Furthermore, the suppression of this pathway promotes apoptosis by increasing the expression of the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2.[5] This shift in the Bax/Bcl-2 ratio enhances the activation of caspase-3, a key executioner of apoptosis.[5]

Quantitative Data on PI3K/Akt Pathway Modulation:

Cellular ModelThis compound ConcentrationEffect on PI3K/Akt PathwayOutcomeReference
Human Osteosarcoma Cells (143B and MG63)Dose-dependentInhibition of PI3K/Akt phosphorylationInhibition of cell proliferation, induction of apoptosis[5]
Human Glioblastoma Cells (U87-MG)1.25, 2.50, 5.00 mmol/LDecreased expression of p-PI3K and p-AktInhibition of cell proliferation, induction of apoptosis[8][9]
Cervical Cancer Cells (Caski)Not specifiedReduced phosphorylation of PI3K and AktDNA fragmentation and apoptosis[7]
Hepatocytes (palmitate-treated)Not specifiedActivation of the insulin/IGF-1 receptor–PI3K–Akt pathwayPromotion of glucose uptake and utilization[10]

Experimental Protocol: Western Blotting for PI3K/Akt Phosphorylation

This protocol outlines the key steps for assessing the phosphorylation status of PI3K and Akt in response to this compound treatment.

  • Cell Culture and Treatment: Plate cells (e.g., U87-MG) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 1.25, 2.50, 5.00 mmol/L) for a predetermined time (e.g., 24 hours). Include an untreated control group.

  • Protein Extraction: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-PI3K, PI3K, p-Akt, Akt, and a loading control (e.g., β-actin) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Signaling Pathway Diagram:

PI3K_Akt_Pathway FA This compound PI3K PI3K FA->PI3K inhibits pPI3K p-PI3K PI3K->pPI3K activation Akt Akt pAkt p-Akt Akt->pAkt activation pPI3K->Akt activates Proliferation Cell Proliferation (CDK2, CDK4, CDK6) pAkt->Proliferation promotes Survival Cell Survival (Bcl-2) pAkt->Survival promotes Apoptosis Apoptosis (Bax, Caspase-3) pAkt->Apoptosis inhibits

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in regulating cellular processes such as inflammation, proliferation, and apoptosis.[11] this compound has been shown to modulate MAPK signaling, often in a context-dependent manner, to exert its anti-inflammatory and neuroprotective effects.[4][12]

Mechanism of Action:

In inflammatory conditions, such as those induced by lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), this compound can inhibit the phosphorylation of JNK and ERK1/2.[11] This inhibition helps to suppress the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[4][11] In the context of neuroprotection, this compound has been observed to activate the ERK pathway, which in turn can lead to the activation of the Nrf2 antioxidant response.[13][14] Conversely, in some cancer models, FA inhibits ERK activation to suppress tumor cell proliferation.[15] The effect of this compound on the p38 MAPK pathway appears to be more varied, with some studies reporting inhibition and others showing no significant change.[4][11]

Quantitative Data on MAPK Pathway Modulation:

Cellular ModelStimulusThis compound ConcentrationEffect on MAPK PathwayOutcomeReference
3T3-L1 AdipocytesTNF-α1, 10, 50 μMDose-dependent decrease in p-JNK and p-ERK1/2; no significant change in p-p38Reduced inflammatory cytokine secretion[11]
Colon Cancer CT26 Cells-Not specifiedActivation of ERK and JNK phosphorylationInduction of apoptosis[16]
SH-SY5Y CellsMPP+Not specifiedActivation of ERK1/2Nuclear accumulation of Nrf2, antioxidant effects[13]
Lymphocytes-0.001-0.1 μMActivation of ERKUpregulation of HO-1 expression[14][17]
Microglial CellsLPSNot specifiedInhibition of p38 MAPK phosphorylationSuppression of IDO mRNA expression[18]

Experimental Protocol: Kinase Assay for MAPK Activity

This protocol provides a general framework for measuring the activity of specific MAPKs.

  • Cell Lysis: Following treatment with this compound and/or a stimulus (e.g., TNF-α), lyse the cells in a buffer that preserves kinase activity.

  • Immunoprecipitation: Incubate the cell lysates with an antibody specific to the MAPK of interest (e.g., anti-p38) to immunoprecipitate the kinase.

  • Kinase Reaction: Resuspend the immunoprecipitated kinase in a kinase assay buffer containing a specific substrate for that kinase (e.g., ATF2 for p38) and ATP.

  • Detection: After the reaction, the phosphorylated substrate can be detected using a phospho-specific antibody via Western blotting or through the incorporation of radioactive ATP.

  • Analysis: Quantify the amount of phosphorylated substrate to determine the activity of the kinase.

Signaling Pathway Diagram:

MAPK_Pathway cluster_stimulus Stimuli cluster_mapk MAPK Cascades cluster_outcomes Cellular Outcomes LPS LPS/TNF-α JNK JNK LPS->JNK ERK ERK LPS->ERK p38 p38 LPS->p38 FA This compound FA->JNK inhibits FA->ERK modulates FA->p38 inhibits Inflammation Inflammation (TNF-α, IL-6) JNK->Inflammation promotes Apoptosis Apoptosis ERK->Apoptosis promotes Nrf2_Activation Nrf2 Activation ERK->Nrf2_Activation promotes p38->Inflammation promotes NFkB_Pathway FA This compound IKK IKK FA->IKK inhibits Stimulus Inflammatory Stimulus (LPS, TNF-α) Stimulus->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB_IkBa NF-κB/IκBα Complex NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocation NFkB_IkBa->NFkB degradation of IκBα Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Gene_Expression promotes Nrf2_Pathway FA This compound Keap1_Nrf2 Keap1/Nrf2 Complex FA->Keap1_Nrf2 disrupts Keap1 Keap1 Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus translocation Keap1_Nrf2->Nrf2 Nrf2 release ARE ARE Nucleus->ARE binds to Antioxidant_Genes Antioxidant Gene Expression (HO-1, GCLC) ARE->Antioxidant_Genes promotes

References

The Synergistic Antioxidant Effects of Ferulic Acid with Vitamins C and E: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The combination of ferulic acid with vitamins C and E represents a significant advancement in antioxidant technology, particularly in the realm of dermatological and cosmetic science. This technical guide elucidates the synergistic mechanisms that underpin the enhanced antioxidant and photoprotective effects of this trio. This compound, a potent phenolic antioxidant, not only complements the free radical scavenging activities of vitamins C and E but also critically stabilizes these inherently unstable vitamins, thereby amplifying their efficacy. This guide provides a comprehensive overview of the experimental evidence, detailed methodologies for assessing antioxidant synergy, and the underlying biochemical pathways involved.

Introduction

Oxidative stress, mediated by reactive oxygen species (ROS), is a primary contributor to cellular aging and the pathogenesis of numerous diseases. In dermatology, the damaging effects of ultraviolet (UV) radiation are largely attributed to ROS-induced damage to cellular macromolecules, leading to photoaging and carcinogenesis. Antioxidants are crucial in mitigating this damage. While vitamins C (L-ascorbic acid) and E (alpha-tocopherol) are well-established potent antioxidants, their formulation into effective topical preparations is hampered by their chemical instability.[1][2] this compound, a hydroxycinnamic acid found in plant cell walls, has emerged as a key ingredient that not only possesses intrinsic antioxidant properties but also enhances the stability and synergistic efficacy of vitamins C and E.[3][4] This combination has been shown to provide superior protection against UV-induced skin damage compared to the individual antioxidants alone.[3][5]

The Synergistic Mechanism: A Tripartite Alliance Against Oxidative Stress

The enhanced efficacy of the this compound, vitamin C, and vitamin E combination stems from a multi-faceted synergy that includes chemical stabilization and a regenerative antioxidant cycle.

  • Chemical Stabilization: L-ascorbic acid is highly susceptible to oxidation and degradation when exposed to light and air.[1] Similarly, alpha-tocopherol is also prone to oxidation. This compound acts as a potent stabilizer for both vitamins C and E, preventing their oxidative degradation and thus prolonging their bioavailability and efficacy in formulations.[3][4]

  • Antioxidant Regeneration Cycle: Vitamin E, a lipid-soluble antioxidant, is the primary defender against lipid peroxidation in cell membranes. Upon neutralizing a lipid radical, vitamin E becomes an oxidized tocopheryl radical. Vitamin C, a water-soluble antioxidant, can then regenerate the active form of vitamin E by donating an electron to the tocopheryl radical. In this process, vitamin C itself becomes an ascorbyl radical. This compound can then regenerate vitamin C, allowing it to continue its cycle of regenerating vitamin E. This intricate interplay creates a cascading antioxidant effect, maximizing the free radical scavenging capacity of the system.

  • Broad-Spectrum Free Radical Scavenging: The combination of water-soluble (vitamin C) and lipid-soluble (vitamin E) antioxidants, along with the versatile this compound, provides comprehensive protection against a wide range of reactive oxygen species in both aqueous and lipid cellular compartments.

Below is a diagram illustrating the antioxidant regeneration cycle.

Antioxidant Regeneration Cycle Lipid Radical Lipid Radical Vitamin E (Active) Vitamin E (Active) Lipid Radical->Vitamin E (Active) neutralized by Vitamin E Radical (Inactive) Vitamin E Radical (Inactive) Vitamin E (Active)->Vitamin E Radical (Inactive) becomes Vitamin C (Active) Vitamin C (Active) Vitamin E Radical (Inactive)->Vitamin C (Active) regenerated by Vitamin C Radical (Inactive) Vitamin C Radical (Inactive) Vitamin C (Active)->Vitamin C Radical (Inactive) becomes This compound This compound Vitamin C Radical (Inactive)->this compound regenerated by Photoprotection Experimental Workflow cluster_0 Preparation cluster_1 Assessment cluster_2 Analysis Topical Application Topical Application of Antioxidant Formulation and Vehicle UV Irradiation UV Irradiation with Solar Simulator Topical Application->UV Irradiation Erythema Measurement Erythema Measurement UV Irradiation->Erythema Measurement Skin Biopsy Skin Biopsy UV Irradiation->Skin Biopsy H&E Staining H&E Staining for Sunburn Cell Count Skin Biopsy->H&E Staining Immunofluorescence Immunofluorescence for Thymine Dimer Detection Skin Biopsy->Immunofluorescence Caspase Assay Caspase Activity Assay Skin Biopsy->Caspase Assay Nrf2-ARE Pathway Activation cluster_0 Nucleus Oxidative Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative Stress->Keap1_Nrf2 This compound This compound This compound->Keap1_Nrf2 activates Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE Antioxidant Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1, GCL) ARE->Antioxidant Genes induces transcription of Nrf2_n Nrf2 Nrf2_n->ARE binds to

References

The Crux of Rigidity: A Technical Guide to Natural Sources and Extraction of Ferulic Acid from Plant Cell Walls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferulic acid, a ubiquitous phenolic compound, is an integral structural component of the plant cell wall, contributing significantly to its rigidity and defense mechanisms. Its potent antioxidant and therapeutic properties have garnered substantial interest in the pharmaceutical and nutraceutical industries. This technical guide provides an in-depth exploration of the natural sources of this compound, with a focus on its localization within the plant cell wall. It further details the predominant methodologies for its extraction, including alkaline and enzymatic hydrolysis, offering comprehensive experimental protocols. Quantitative data on this compound content across various plant sources and extraction yields are systematically presented. Additionally, this guide elucidates the biosynthetic pathway of this compound and its role in plant signaling, providing visual representations of these complex processes to aid in research and development.

Natural Sources and Localization of this compound

This compound is widely distributed throughout the plant kingdom, where it is primarily found ester-linked to polysaccharides, such as arabinoxylans in the cell walls of monocots, and to a lesser extent, to lignin and other biopolymers.[1][2] This covalent cross-linking with other cell wall components is crucial for the structural integrity of the plant.[3]

Cereal grains are among the richest natural sources of this compound, with the majority concentrated in the bran layer.[1][4] Maize bran, wheat bran, and rice bran are particularly notable for their high this compound content.[1][4][5] Fruits and vegetables also contain this compound, albeit typically in lower concentrations than cereals.[6][7][8]

Table 1: this compound Content in Various Plant Sources

Plant SourceCommon NameThis compound Content (mg/100g dry weight)References
Zea mays (bran)Corn/Maize Bran3100 - 4320[1][9]
Triticum aestivum (bran)Wheat Bran540 - 1103[1][5]
Oryza sativa (bran)Rice Bran800 - 1403[5][10]
Hordeum vulgareBarley61[4]
Avena sativaOats25 - 52[1]
Solanum melongenaEggplant0.14 - 0.21 (fresh weight)[11]
Ananas comosus (peel)Pineapple Peel- (Isolation confirmed)[12]
Bambusa vulgaris (shoot)Bamboo Shoot192 - 243.6[5]

Extraction of this compound from Plant Cell Walls

The liberation of this compound from the complex matrix of the plant cell wall requires the cleavage of its ester bonds. The two primary methods employed for this purpose are alkaline hydrolysis and enzymatic hydrolysis.

Alkaline Hydrolysis

Alkaline hydrolysis is a robust and widely used method for releasing this compound. It involves treating the plant material with a strong base, such as sodium hydroxide (NaOH), which saponifies the ester linkages.[13][14]

  • Sample Preparation: Mill the wheat bran to a fine powder (e.g., 40-60 mesh) to increase the surface area for reaction. Dry the powdered bran at 60°C for 24 hours.

  • Hydrolysis:

    • Suspend the dried wheat bran powder in a 0.5 M to 2 M NaOH solution at a solid-to-liquid ratio of 1:10 to 1:15 (w/v).[3][15]

    • Incubate the mixture at a temperature ranging from 50°C to 80°C for 2 to 4 hours with continuous stirring.[15][16]

  • Neutralization and Precipitation:

    • After incubation, cool the mixture to room temperature and acidify to a pH of 2-3 using a strong acid like hydrochloric acid (HCl) to precipitate the solubilized lignin.[17]

    • Centrifuge the acidified mixture (e.g., at 5000 x g for 15 minutes) to separate the supernatant from the solid residue.

  • Extraction:

    • Extract the supernatant three times with an equal volume of a suitable organic solvent, such as ethyl acetate.[18]

    • Pool the organic fractions.

  • Purification:

    • Evaporate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

    • Further purification can be achieved by techniques such as column chromatography on silica gel or by recrystallization.[12][19]

graph AlkalineHydrolysisWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.6, width=7.5, dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

A [label="Wheat Bran Powder"]; B [label="Alkaline Hydrolysis\n(NaOH, 50-80°C, 2-4h)"]; C [label="Acidification (HCl, pH 2-3)"]; D [label="Centrifugation"]; E [label="Supernatant"]; F [label="Liquid-Liquid Extraction\n(Ethyl Acetate)"]; G [label="Crude this compound"]; H [label="Purification\n(Column Chromatography)"]; I [label="Pure this compound"]; J [label="Solid Residue (Lignin, Cellulose)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

A -> B; B -> C; C -> D; D -> E; D -> J [style=dashed]; E -> F; F -> G; G -> H; H -> I; }

Alkaline Hydrolysis Workflow for this compound Extraction.
Enzymatic Hydrolysis

Enzymatic hydrolysis offers a milder and more specific approach to this compound extraction, utilizing enzymes known as feruloyl esterases (FAEs). These enzymes specifically target and hydrolyze the ester bonds between this compound and polysaccharides.[20] The efficiency of FAEs is often enhanced by the synergistic action of other cell wall-degrading enzymes, such as xylanases, which break down the polysaccharide backbone and improve enzyme accessibility.[21][22][23]

  • Sample Preparation: Prepare oat bran as described for alkaline hydrolysis.

  • Enzymatic Reaction:

    • Suspend the oat bran in a suitable buffer (e.g., 0.1 M sodium citrate buffer, pH 5.0).

    • Add a combination of feruloyl esterase (e.g., from Aspergillus niger) and xylanase (e.g., from Trichoderma viride).[21][23] The optimal enzyme concentration and ratio should be determined empirically.

    • Incubate the mixture at the optimal temperature for the enzymes (typically 40-50°C) for 24 to 72 hours with gentle agitation.[24]

  • Enzyme Inactivation and Extraction:

    • Terminate the reaction by heating the mixture (e.g., at 100°C for 10 minutes) to denature the enzymes.

    • Centrifuge the mixture to separate the supernatant containing the released this compound.

    • Proceed with extraction and purification as described for alkaline hydrolysis.

graph EnzymaticHydrolysisWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.6, width=7.5, dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

A [label="Oat Bran Powder"]; B [label="Enzymatic Hydrolysis\n(Feruloyl Esterase + Xylanase,\n40-50°C, 24-72h)"]; C [label="Enzyme Inactivation (Heat)"]; D [label="Centrifugation"]; E [label="Supernatant"]; F [label="Liquid-Liquid Extraction\n(Ethyl Acetate)"]; G [label="Crude this compound"]; H [label="Purification"]; I [label="Pure this compound"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; }

Enzymatic Hydrolysis Workflow for this compound Extraction.

Table 2: Comparison of this compound Yields from Different Extraction Methods

Plant SourceExtraction MethodKey ParametersThis compound Yield (mg/g of bran)References
Wheat BranAlkaline Hydrolysis0.5 M NaOH, 50°C3.91[15]
Wheat BranAlkaline Hydrolysis2 M NaOH, 120°C, 90 min9.65 (per g of solubilized lignin)[25]
Corn BranAlkaline Hydrolysis0.25 M NaOH in 50% ethanol, 75°C, 2h8.47[17]
Wheat BranEnzymatic Hydrolysis (FAE-III + Xylanase)5 hours incubation~95% of total this compound released[23]
Oat HullsEnzymatic Hydrolysis (FAE + Xylanase)Synergistic actionSignificant release[22]

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and reliable technique for the quantification of this compound in plant extracts.[26][27][28]

  • Standard Preparation: Prepare a stock solution of pure this compound standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards of known concentrations (e.g., 1 to 100 µg/mL).[29]

  • Sample Preparation: Dissolve the dried extract in the mobile phase or a suitable solvent (e.g., methanol) and filter through a 0.45 µm syringe filter before injection.[30]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[14]

    • Mobile Phase: A gradient or isocratic mixture of an acidified aqueous solvent (e.g., water with 1% acetic acid) and an organic solvent (e.g., acetonitrile or methanol).[29][30]

    • Flow Rate: Typically 0.5 to 1.0 mL/min.[27]

    • Detection: UV detector set at approximately 320 nm, the wavelength of maximum absorbance for this compound.[14][29]

    • Injection Volume: 10-20 µL.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Biosynthesis and Signaling Pathways of this compound

Biosynthesis of this compound

This compound is synthesized in plants via the phenylpropanoid pathway, a major route for the production of a wide array of secondary metabolites. The pathway begins with the amino acid phenylalanine, which is converted to cinnamic acid and subsequently to p-coumaric acid. Through a series of hydroxylation and methylation reactions, p-coumaric acid is converted to caffeic acid and then to this compound.

graph FerulicAcidBiosynthesis { graph [rankdir="LR", splines=ortho, nodesep=0.5, width=7.5, dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal]; enzyme [shape=ellipse, style="filled", fontname="Arial", fontsize=9, margin="0.1,0.05", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Phe [label="Phenylalanine"]; Cin [label="Cinnamic Acid"]; pCou [label="p-Coumaric Acid"]; Caf [label="Caffeic Acid"]; FA [label="this compound"];

PAL [label="PAL", shape=ellipse, style="filled", fontname="Arial", fontsize=9, margin="0.1,0.05", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C4H [label="C4H", shape=ellipse, style="filled", fontname="Arial", fontsize=9, margin="0.1,0.05", fillcolor="#FBBC05", fontcolor="#202124"]; C3H [label="C3H", shape=ellipse, style="filled", fontname="Arial", fontsize=9, margin="0.1,0.05", fillcolor="#34A853", fontcolor="#FFFFFF"]; COMT [label="COMT", shape=ellipse, style="filled", fontname="Arial", fontsize=9, margin="0.1,0.05", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Phe -> Cin [label="PAL"]; Cin -> pCou [label="C4H"]; pCou -> Caf [label="C3H"]; Caf -> FA [label="COMT"]; }

Simplified Biosynthetic Pathway of this compound.
Role in Plant Signaling and Defense

This compound plays a crucial role in plant defense against biotic and abiotic stresses. Its incorporation into the cell wall provides a physical barrier against pathogens. Furthermore, this compound and its derivatives can act as signaling molecules in plant defense responses.

Recent studies suggest that this compound can modulate various signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, and interact with phytohormones like abscisic acid (ABA) and ethylene.[25][31][32] These interactions are critical for regulating gene expression and orchestrating a coordinated defense response to environmental challenges.

graph PlantDefenseSignaling { graph [rankdir="TB", splines=ortho, nodesep=0.6, width=7.5, dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal]; stress [shape=ellipse, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pathway [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#FBBC05", fontcolor="#202124"]; response [shape=diamond, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#34A853", fontcolor="#FFFFFF"]; FA [label="this compound\n(Cell Wall Fortification,\nSignaling Molecule)", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Stress [label="Biotic/Abiotic Stress", shape=ellipse, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK [label="MAPK Cascade", shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#FBBC05", fontcolor="#202124"]; ABA [label="ABA Signaling", shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#FBBC05", fontcolor="#202124"]; Ethylene [label="Ethylene Signaling", shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#FBBC05", fontcolor="#202124"]; GeneExp [label="Stress-Responsive\nGene Expression"]; Defense [label="Plant Defense\nResponse", shape=diamond, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#34A853", fontcolor="#FFFFFF"];

Stress -> MAPK; Stress -> ABA; Stress -> Ethylene; MAPK -> GeneExp; ABA -> GeneExp; Ethylene -> GeneExp; GeneExp -> FA; FA -> Defense; Stress -> Defense [style=dashed]; }

This compound's Role in Plant Defense Signaling.

Conclusion

This technical guide has provided a comprehensive overview of the natural sources, extraction, and analysis of this compound from plant cell walls, tailored for a scientific audience. The detailed experimental protocols for alkaline and enzymatic hydrolysis, along with the quantitative data presented in a comparative format, offer valuable resources for researchers. The visualization of the biosynthetic and signaling pathways involving this compound further enhances the understanding of its biological significance. The methodologies and data compiled herein are intended to facilitate further research into the applications of this promising phytochemical in drug development and other scientific endeavors.

References

Spectroscopic Characterization of Ferulic Acid and Its Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferulic acid (4-hydroxy-3-methoxycinnamic acid), a ubiquitous phenolic compound in the plant kingdom, and its ester derivatives have garnered significant attention for their potent antioxidant, anti-inflammatory, and photoprotective properties.[1] These characteristics make them promising candidates for applications in the pharmaceutical, cosmetic, and food industries. A thorough understanding of their molecular structure and physicochemical properties is paramount for their effective utilization and development. This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize this compound and its esters, complete with quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and analytical workflows.

Spectroscopic Data

The unique structural features of this compound and its esters give rise to characteristic spectroscopic signatures. The following tables summarize the key quantitative data obtained from UV-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for the quantitative analysis of phenolic compounds due to the strong absorbance of their aromatic rings in the UV region.[2] this compound and its esters typically exhibit two main absorption bands.[3] The absorption maximum (λmax) around 320 nm is characteristic of the cinnamoyl system.[4]

Compoundλmax (nm)SolventReference
This compound~322Methanol[3]
This compound~320Ethanol or Methanol[5]
This compound~310 - 340Various[4]
Ethyl Ferulate~32550% aq. 2-methoxyethanol[4]

Table 1: UV-Visible Absorption Maxima of this compound and a Representative Ester.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectra of this compound and its esters are characterized by absorptions corresponding to the hydroxyl, methoxy, carbonyl, and aromatic moieties.

Functional GroupThis compound (cm⁻¹)This compound Esters (cm⁻¹)Reference
O-H (Phenolic)~3331 (broad)~3300-3500 (broad, if present)[6]
C-H (Aromatic/Vinylic)~2926~2900-3100[6]
C=O (Carboxylic Acid)~1649-[6]
C=O (Ester)-~1700-1730[7]
C=C (Aromatic/Vinylic)~1500-1650~1500-1650[1]
C-O (Methoxy/Ester)~1023-1250~1023-1452[1][7]

Table 2: Characteristic Infrared Absorption Frequencies for this compound and its Esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of organic compounds. Both ¹H and ¹³C NMR provide valuable information on the chemical environment of each atom.

¹H NMR of this compound (in DMSO-d₆):

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
H-7 (vinylic)~7.49d~15.9[8]
H-2 (aromatic)~7.28d~1.9[8]
H-6 (aromatic)~7.09dd~8.1, 1.9[8]
H-5 (aromatic)~6.79d~8.1[8]
H-8 (vinylic)~6.37d~15.9[8]
OCH₃~3.82s-[8]
OH (phenolic)Variesbr s-
COOHVariesbr s-

¹³C NMR of this compound (in DMSO-d₆):

CarbonChemical Shift (δ, ppm)Reference
C-9 (C=O)~168.5[8]
C-4~149.5[8]
C-3~148.4[8]
C-7~145.0[8]
C-1~126.2[8]
C-6~123.3[8]
C-8~116.1[8]
C-5~115.9[8]
C-2~111.6[8]
OCH₃~56.1[8]

Table 3 & 4: ¹H and ¹³C NMR Chemical Shifts for this compound. Note that the chemical shifts of the ester alkyl chain will be present in the spectra of this compound esters.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, and to gain structural information through fragmentation patterns.

CompoundIonization Mode[M-H]⁻ (m/z)Key Fragment Ions (m/z)Reference
This compoundESI (-)193178 ([M-H-CH₃]⁻), 149 ([M-H-CO₂]⁻), 134 ([M-H-CH₃-CO₂]⁻)[9]
This compound EstersESI (-)VariesDeprotonated this compound (193), and fragments from the alkyl chain[10]

Table 5: Mass Spectrometry Data for this compound and General Fragmentation of its Esters.

Experimental Protocols

The following are generalized yet detailed protocols for the spectroscopic analysis of this compound and its esters.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption spectrum and quantify the concentration of this compound or its esters.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Solvent (e.g., ethanol, methanol)

  • Volumetric flasks and pipettes

  • This compound or ester standard

  • Sample solution

Procedure:

  • Preparation of Standard Solutions: Accurately weigh a known amount of the this compound or ester standard and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

  • Perform serial dilutions of the stock solution to obtain a series of standard solutions with decreasing concentrations.

  • Instrument Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range for scanning (e.g., 200-400 nm).

  • Blank Measurement: Fill a cuvette with the solvent to be used as a blank and place it in the spectrophotometer. Zero the absorbance.

  • Standard Measurement: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax), which is typically around 320 nm for this compound.[5]

  • Sample Measurement: Measure the absorbance of the sample solution.

  • Data Analysis: Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations. Determine the concentration of the sample from its absorbance using the calibration curve.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound or its esters.

Materials:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Potassium bromide (KBr, IR grade)

  • Pellet press

  • Sample (solid)

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry the KBr to remove any moisture.

    • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of KBr in an agate mortar until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrument Setup: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule by comparing the obtained spectrum with correlation tables and reference spectra.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure of this compound or its esters.

Materials:

  • NMR Spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Sample

  • Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

  • Sample Preparation: Dissolve an appropriate amount of the sample (typically 5-10 mg) in approximately 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.

  • Add a small amount of TMS as an internal reference (δ = 0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer's probe.

  • Spectrum Acquisition: Acquire the ¹H and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed for more detailed structural information.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound or its esters.

Materials:

  • Mass Spectrometer (e.g., with Electrospray Ionization - ESI)

  • Liquid Chromatography (LC) system (for LC-MS)

  • Solvent system (e.g., methanol, acetonitrile, water with formic acid)

  • Sample solution

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent to a low concentration (e.g., µg/mL to ng/mL range).

  • Instrument Setup: Optimize the mass spectrometer parameters (e.g., ionization source conditions, analyzer settings).

  • Sample Introduction: Introduce the sample into the mass spectrometer, either directly via infusion or through an LC system for separation prior to analysis.

  • Spectrum Acquisition: Acquire the mass spectrum in the desired mass range. For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and fragmenting it.

  • Data Analysis: Determine the molecular weight from the mass of the molecular ion (e.g., [M-H]⁻ in negative ion mode).

  • Analyze the fragmentation pattern to deduce the structure of the molecule.

Signaling Pathways and Experimental Workflows

Nrf2 Signaling Pathway Activated by this compound

This compound is known to exert its antioxidant effects in part by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[12][13][14][15] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress or activators like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes, such as Heme Oxygenase-1 (HO-1).[12][14]

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FA This compound Keap1_Nrf2 Keap1-Nrf2 Complex FA->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress ROS->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Keap1 Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes Activates Transcription

Caption: Nrf2 signaling pathway activation by this compound.

General Experimental Workflow for Spectroscopic Characterization

The systematic characterization of a phytochemical like this compound or its esters follows a logical progression of analytical techniques to build a comprehensive profile of the compound.

Experimental_Workflow cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_conclusion Final Characterization Plant_Material Plant Material Extraction Extraction Plant_Material->Extraction Purification Purification/Isolation Extraction->Purification UV_Vis UV-Vis Spectroscopy (Purity & Quantification) Purification->UV_Vis IR IR Spectroscopy (Functional Groups) UV_Vis->IR MS Mass Spectrometry (Molecular Weight & Formula) IR->MS NMR NMR Spectroscopy (Structural Elucidation) Structure_Confirmation Structure Confirmation & Purity Assessment NMR->Structure_Confirmation MS->NMR

Caption: Workflow for phytochemical characterization.

Conclusion

The spectroscopic techniques detailed in this guide are indispensable tools for the comprehensive characterization of this compound and its esters. UV-Vis spectroscopy offers a straightforward method for quantification, while IR spectroscopy provides rapid identification of key functional groups. Mass spectrometry is crucial for determining molecular weight and fragmentation patterns, and NMR spectroscopy delivers the definitive structural elucidation. By employing these methods in a systematic workflow, researchers and drug development professionals can confidently identify, quantify, and structurally characterize these valuable bioactive compounds, paving the way for their innovative applications in various fields.

References

Ferulic Acid: A Technical Guide to its Role in Mitigating Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological driver in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Ferulic acid (FA), a ubiquitous phenolic compound found in plants, has garnered significant scientific attention for its potent antioxidant properties. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound mitigates oxidative stress. It details the intricate signaling pathways modulated by FA, presents quantitative data on its antioxidant efficacy, and offers comprehensive protocols for key experimental assays. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development seeking to understand and harness the therapeutic potential of this compound.

Introduction: The Double-Edged Sword of Oxygen

Reactive oxygen species (ROS) are natural byproducts of cellular metabolism. While they play crucial roles in signaling and host defense, their overproduction can lead to oxidative damage to vital cellular components such as lipids, proteins, and DNA. This imbalance, termed oxidative stress, is a critical factor in cellular aging and the pathogenesis of numerous diseases. Antioxidant compounds, both endogenous and exogenous, are vital for maintaining redox homeostasis. This compound (4-hydroxy-3-methoxycinnamic acid) has emerged as a promising therapeutic agent due to its remarkable ability to counteract oxidative stress through a multi-pronged approach.

Mechanisms of Action: More Than Just a Scavenger

This compound's antioxidant prowess stems from two primary mechanisms:

  • Direct Radical Scavenging: The chemical structure of this compound, featuring a phenolic nucleus and an extended conjugated side chain, allows it to readily donate a hydrogen atom to neutralize free radicals, forming a stable phenoxy radical that terminates radical chain reactions.[1] This direct scavenging activity is effective against a range of ROS, including superoxide anion and hydroxyl radicals.

  • Upregulation of Endogenous Antioxidant Defenses: Beyond its direct scavenging capabilities, this compound stimulates the body's own antioxidant machinery.[1] A key mechanism in this process is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of cellular redox homeostasis.

Signaling Pathways Modulated by this compound

This compound exerts its cytoprotective effects by modulating several key signaling pathways involved in the oxidative stress response.

The Nrf2-ARE Signaling Pathway: The Core of this compound's Antioxidant Action

The Nrf2-antioxidant response element (ARE) pathway is a central hub for cellular defense against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like this compound, this interaction is disrupted.

This compound has been shown to activate upstream kinases, such as Extracellular signal-regulated kinase (ERK), which can phosphorylate Nrf2 or associated proteins, leading to the dissociation of Nrf2 from Keap1.[2][3][4] Once liberated, Nrf2 translocates to the nucleus, where it binds to the ARE in the promoter regions of numerous antioxidant and cytoprotective genes.[5] This binding event initiates the transcription of a battery of protective enzymes, including:

  • Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin (which is subsequently converted to the potent antioxidant bilirubin), free iron, and carbon monoxide, all of which have cytoprotective properties.[3]

  • NAD(P)H: Quinone Oxidoreductase 1 (NQO1): A phase II detoxification enzyme that catalyzes the two-electron reduction of quinones, preventing the generation of semiquinone radicals.

  • Glutamate-Cysteine Ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.

  • Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx): Key enzymes that detoxify superoxide radicals and hydrogen peroxide.[6][7]

Ferulic_Acid_Nrf2_Pathway FA This compound CellMembrane Cell Membrane Keap1_Nrf2 Keap1-Nrf2 Complex Upstream_Kinases Upstream Kinases (e.g., ERK) CellMembrane->Upstream_Kinases Activates Upstream_Kinases->Keap1_Nrf2 Phosphorylates & Inhibits Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Nucleus Nucleus Nrf2_free->Nucleus Translocates to ARE ARE Nrf2_free->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCL, SOD, CAT, GPx) ARE->Antioxidant_Genes Induces Transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Cytoprotection Cellular Protection & Oxidative Stress Mitigation Antioxidant_Enzymes->Cytoprotection Leads to Nrf2_NFkB_Crosstalk FA This compound ERK ERK FA->ERK Activates IKK IKK FA->IKK Inhibits Nrf2 Nrf2 Activation ERK->Nrf2 Activates ARE ARE Nrf2->ARE Binds to HO1 HO-1 Expression ARE->HO1 Induces NFkB NF-κB Activation HO1->NFkB Inhibits Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response Contributes to IKK->NFkB Activates Pro_inflammatory Pro-inflammatory Gene Expression NFkB->Pro_inflammatory Induces DPPH_Assay_Workflow Start Start Prepare_FA Prepare this compound Solutions (various concentrations) Start->Prepare_FA Prepare_DPPH Prepare DPPH Solution (e.g., 0.1 mM in ethanol) Start->Prepare_DPPH Mix Mix this compound Solution with DPPH Solution Prepare_FA->Mix Prepare_DPPH->Mix Incubate Incubate in the Dark (e.g., 30 min at 37°C) Mix->Incubate Measure_Absorbance Measure Absorbance (e.g., at 517 nm) Incubate->Measure_Absorbance Calculate Calculate % Inhibition and IC50 Measure_Absorbance->Calculate End End Calculate->End

References

Ferulic Acid: A Deep Dive into its Anti-inflammatory Properties in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Ferulic acid (FA), a phenolic compound ubiquitously found in the plant kingdom, has garnered significant attention for its wide array of therapeutic properties, including its potent anti-inflammatory effects. As a derivative of cinnamic acid, FA is integral to the structure of plant cell walls and is abundant in foods such as grains, fruits, and vegetables. Its established antioxidant, antimicrobial, and photoprotective activities, coupled with a favorable safety profile, position it as a compelling candidate for the development of novel anti-inflammatory therapeutics. This technical guide provides an in-depth analysis of the anti-inflammatory mechanisms of this compound in biological systems, offering researchers, scientists, and drug development professionals a comprehensive resource detailing its molecular targets, relevant signaling pathways, quantitative efficacy, and the experimental methodologies used to elucidate these properties.

Molecular Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by modulating key signaling pathways and reducing the expression of pro-inflammatory mediators. Its potent antioxidant activity is intrinsically linked to its anti-inflammatory capacity, as it effectively scavenges reactive oxygen species (ROS) that can act as secondary messengers in inflammatory signaling.[1]

The principal mechanisms of action include:

  • Inhibition of the NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes.[2] this compound has been shown to inhibit the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα.[1][3] This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of target genes encoding for inflammatory cytokines, chemokines, and adhesion molecules.[1]

  • Modulation of the MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, comprising cascades such as ERK, JNK, and p38, plays a pivotal role in translating extracellular inflammatory stimuli into intracellular responses.[3] this compound has been demonstrated to suppress the phosphorylation of key MAPK proteins, including JNK and ERK1/2, thereby attenuating downstream inflammatory signaling.[3][4]

  • Activation of the Nrf2-ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a battery of antioxidant and cytoprotective genes through the antioxidant response element (ARE).[5][6] this compound can induce the nuclear translocation of Nrf2, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), which in turn helps to mitigate oxidative stress and inflammation.[5][6][7]

  • Inhibition of Pro-inflammatory Enzymes: this compound has been shown to inhibit the expression and activity of key enzymes involved in the inflammatory process, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7][8][9] By downregulating these enzymes, this compound reduces the production of potent inflammatory mediators like nitric oxide (NO) and prostaglandins.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data, providing a comparative overview of its potency across different experimental models.

Table 1: In Vitro Anti-inflammatory Activity of this compound

Cell LineInflammatory StimulusThis compound ConcentrationMeasured ParameterResultReference(s)
3T3-L1 AdipocytesTNF-α (50 ng/mL)1, 10, 50 µMIL-6 SecretionDose-dependent decrease to 137.81, 113.64, and 72.02 pg/mL, respectively.[10]
3T3-L1 AdipocytesTNF-α (50 ng/mL)1, 10, 50 µMIL-1β SecretionDose-dependent decrease to 117.35, 87.32, and 73.59 pg/mL, respectively.[10]
3T3-L1 AdipocytesTNF-α1, 10, 50 µMp-JNK LevelsDose-dependent decrease.[4]
3T3-L1 AdipocytesTNF-α1, 10, 50 µMp-ERK1/2 LevelsDose-dependent decrease.[4]
3T3-L1 AdipocytesTNF-αNot specifiedp-IKK, p-IκBα, p-NF-κB p65Increased by 301.34%, 326.77%, and 286.20% with TNF-α; FA treatment decreased these levels.[10]
RAW 264.7 MacrophagesLPS (1 µg/mL)5, 10, 25 µg/mLTNF-α ProductionDose-dependent inhibition.[11]
RAW 264.7 MacrophagesLPS (1 µg/mL)5, 10, 25 µg/mLIL-1β ProductionDose-dependent inhibition.[11]
RAW 264.7 MacrophagesLPS/IFNγIC50 = 6.2 ± 1.0 µMiNOS Protein ExpressionInhibition.[8]
RAW 264.7 MacrophagesLPS/IFNγIC50 = 4.3 ± 0.7 µMNitrite AccumulationInhibition.[8]
RAW 264.7 MacrophagesLPS10 µMCOX-2 Gene ExpressionMarked inhibition by a dimer of this compound.[9]
RAW 264.7 MacrophagesSilica100 µg/mLROS Production76% inhibition.[12][13]
RAW 264.7 MacrophagesLPS100 µg/mLNO Production74% inhibition.[12][13]
SH-SY5Y NeuroblastomaTMT10 µMNrf2 Nuclear TranslocationInduced strong increase in Nrf2 expression and nuclear translocation.[14][15][16]

Table 2: In Vivo Anti-inflammatory Activity of this compound

Animal ModelInflammatory StimulusThis compound DoseMeasured ParameterResultReference(s)
Swiss Albino MiceCarrageenan-induced paw edema100 mg/kgPaw Edema Inhibition28% inhibition at 6 hours.[17][18]
Swiss Albino MiceCarrageenan-induced paw edema200 mg/kgPaw Edema Inhibition37.5% inhibition at 6 hours.[17][18]
Swiss Albino MiceFormalin-induced paw edema100 mg/kgPaw Edema Inhibition31.4% inhibition on day 6.[19]
Swiss Albino MiceFormalin-induced paw edema200 mg/kgPaw Edema Inhibition46.87% inhibition on day 6.[19]

Table 3: Clinical Trial Data on Anti-inflammatory Effects of this compound

Study PopulationInterventionDurationMeasured ParameterResultReference(s)
Hyperlipidemic SubjectsThis compound (1000 mg/day)6 weekshs-CRP32.66% reduction.[20][21][22][23]
Hyperlipidemic SubjectsThis compound (1000 mg/day)6 weeksTNF-α13.06% reduction.[20][21][22][23]
Hyperlipidemic SubjectsThis compound (1000 mg/day)6 weeksMalondialdehyde (MDA)24.5% reduction.[20][21][22][23]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's anti-inflammatory properties.

In Vitro Inflammation Model: LPS-Induced RAW 264.7 Macrophages

This protocol describes the induction of an inflammatory response in murine macrophage-like RAW 264.7 cells using lipopolysaccharide (LPS) and subsequent treatment with this compound.

  • Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded in appropriate culture plates (e.g., 96-well plates for viability and cytokine assays, larger plates for protein extraction) at a density of approximately 1 x 10^4 to 2 x 10^5 cells/well, depending on the assay, and allowed to adhere overnight.[24]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a pre-incubation period (typically 1-2 hours), LPS (from E. coli) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response.[25][26] Control groups include untreated cells and cells treated with LPS alone.

  • Incubation: The cells are incubated for a specified period (e.g., 24 hours for cytokine measurements).[25][26]

  • Endpoint Analysis:

    • Cell Viability: Assessed using the MTT assay. MTT solution is added to the wells, incubated, and the resulting formazan crystals are dissolved in DMSO. Absorbance is measured at 540 nm.[25]

    • Nitric Oxide (NO) Production: Measured in the culture supernatant using the Griess reagent.[1]

    • Cytokine Levels (TNF-α, IL-6, IL-1β): Quantified in the culture supernatant using commercially available ELISA kits according to the manufacturer's instructions.[25][26]

    • Protein Expression (e.g., NF-κB, MAPK pathway proteins): Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary and secondary antibodies for Western blot analysis.[27]

In Vivo Inflammation Model: Carrageenan-Induced Paw Edema in Rodents

This protocol outlines the induction of acute inflammation in the paw of a rat or mouse using carrageenan and the evaluation of the anti-inflammatory effect of this compound.

  • Animals: Swiss albino mice or Wistar rats are used.[17][28] They are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Animals are randomly divided into groups: a control group, a standard drug group (e.g., diclofenac), and this compound treatment groups at various doses. This compound is typically administered orally or intraperitoneally one hour before the carrageenan injection.[13][28]

  • Induction of Edema: A 1% solution of carrageenan in saline is prepared. A volume of 0.1 mL is injected into the sub-plantar region of the right hind paw of each animal.[28]

  • Measurement of Paw Edema: The paw volume is measured immediately before the carrageenan injection and at regular intervals thereafter (e.g., every hour for 6 hours) using a plethysmometer.[28]

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

  • Histopathological Analysis: At the end of the experiment, animals are euthanized, and the paw tissue is collected, fixed in 10% formalin, and processed for histological examination to assess inflammatory cell infiltration and tissue damage.[29]

Western Blot Analysis for Signaling Proteins

This protocol describes the detection and quantification of key signaling proteins (e.g., p-JNK, p-NF-κB) in cell lysates.

  • Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. The lysates are centrifuged, and the supernatant containing the total protein is collected.

  • Protein Quantification: The protein concentration of each sample is determined using a BCA protein assay kit.

  • SDS-PAGE and Electrotransfer: Equal amounts of protein (e.g., 20-40 µg) are mixed with Laemmli sample buffer, boiled, and then separated on a sodium dodecyl sulfate-polyacrylamide gel. The separated proteins are then transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a specific primary antibody against the protein of interest (e.g., anti-phospho-NF-κB p65) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software, and the results are normalized to a loading control protein such as β-actin or GAPDH.[27]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

Caption: Key signaling pathways modulated by this compound.

G cluster_0 In Vitro / In Vivo Model Selection cluster_1 Experimental Design cluster_2 Treatment and Induction cluster_3 Data Collection and Analysis cluster_4 Outcome Model Cell Culture (e.g., RAW 264.7) or Animal Model (e.g., Rat) Design Grouping: - Control - Inflammatory Stimulus - this compound + Stimulus - Standard Drug + Stimulus Model->Design Treatment This compound Administration (various concentrations/doses) Design->Treatment Induction Induction of Inflammation (e.g., LPS, Carrageenan) Treatment->Induction Collection Sample Collection (Supernatant, Cells, Tissue) Induction->Collection Analysis Biochemical Assays: - ELISA (Cytokines) - Western Blot (Proteins) - Griess Assay (NO) - Paw Volume Measurement Collection->Analysis Outcome Evaluation of Anti-inflammatory Efficacy of this compound Analysis->Outcome

Caption: General experimental workflow for evaluating this compound.

Conclusion and Future Directions

This compound has unequivocally demonstrated significant anti-inflammatory properties across a range of preclinical models. Its ability to modulate multiple key signaling pathways, including NF-κB, MAPKs, and Nrf2, underscores its potential as a multifaceted therapeutic agent for inflammatory conditions. The quantitative data presented in this guide provide a solid foundation for its further development.

However, several aspects warrant further investigation. While preclinical data are promising, more extensive, well-designed clinical trials are necessary to establish the efficacy and optimal dosage of this compound in human inflammatory diseases. Furthermore, given its relatively low bioavailability, research into novel delivery systems and formulations to enhance its absorption and systemic availability is crucial for translating its therapeutic potential into clinical practice. The synergistic effects of this compound with other anti-inflammatory agents also represent an exciting avenue for future research, potentially leading to the development of more effective combination therapies.

References

Methodological & Application

Application Note: Quantification of Ferulic Acid in Microparticles using a Stability-Indicating HPLC-DAD Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ferulic acid, a potent antioxidant, is widely encapsulated in microparticles for controlled release and enhanced stability in pharmaceutical and cosmetic formulations. Accurate and precise quantification of this compound in these microparticulate systems is crucial for quality control and formulation development. This application note details a robust, stability-indicating High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the determination of this compound in polymeric microparticles. The method is validated according to International Council for Harmonisation (ICH) guidelines.[1][2][3]

Principle

High-Performance Liquid Chromatography (HPLC) separates compounds in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.[4][5] A Diode-Array Detector (DAD) allows for the simultaneous acquisition of absorbance spectra at multiple wavelengths, enhancing selectivity and enabling peak purity assessment.[5] This method utilizes a reversed-phase C18 column where the non-polar stationary phase retains the relatively non-polar this compound, and a polar mobile phase elutes it. Quantification is achieved by comparing the peak area of this compound in the sample to that of a known standard.

Experimental Protocols

1. Materials and Reagents

  • This compound (FA) standard (99.80% purity)[1]

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Orthophosphoric acid

  • Polymeric microparticles (loaded and unloaded with this compound)

  • 0.45 µm membrane filters

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a diode-array detector is required.

ParameterCondition
HPLC System Agilent 1260 Infinity or equivalent
Column Reversed-phase C18 (250 mm x 4.6 mm, 5 µm particle size)[1][2][3]
Mobile Phase Methanol and water (pH 3.0, adjusted with orthophosphoric acid) in a 48:52 (v/v) ratio[1][2][3]
Flow Rate 1.0 mL/min[1][2][3]
Injection Volume 10 µL[1][6]
Column Temperature 25 ± 2°C[3][6]
Detection DAD, 320 nm[1][2][3]
Run Time 8 minutes[1][6]

3. Preparation of Standard Solutions

  • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 10.0–70.0 µg/mL.[1][2][3]

4. Preparation of Sample Solutions (Extraction from Microparticles)

The amount of this compound encapsulated in the microparticles is determined indirectly by quantifying the unencapsulated drug in the supernatant.

  • Accurately weigh a specific amount of this compound-loaded microparticles.

  • Disperse the microparticles in a known volume of purified water.

  • Centrifuge the suspension at 2500 rpm for 10 minutes to pellet the microparticles.[1]

  • Carefully collect the supernatant.

  • Wash the microparticles twice with purified water, centrifuging and collecting the supernatant each time.[1]

  • Combine all the collected supernatants.

  • Filter the combined supernatant through a 0.45 µm membrane filter before injection into the HPLC system.[1]

  • All procedures should be carried out under dark conditions to prevent photodegradation of this compound.[1]

5. Method Validation

The developed method was validated as per ICH guidelines for the following parameters:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components. This was assessed by comparing the chromatograms of blank microparticles, this compound standard, and this compound-loaded microparticles. The method is considered specific if no interfering peaks are observed at the retention time of this compound.[1][2][7]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This was determined by plotting the peak area against the concentration of the working standard solutions.[2][7]

  • Accuracy: The closeness of the test results obtained by the method to the true value. It was evaluated by a recovery study, spiking blank microparticle samples with known concentrations of this compound.[2][7]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It was assessed at two levels: intraday (repeatability) and interday (intermediate precision).[2]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Quantitative Data Summary

The following tables summarize the quantitative data obtained from the method validation studies.

Table 1: Linearity and Range

ParameterResult
Linearity Range 10.0–70.0 µg/mL[1][2][3]
Correlation Coefficient (r²) >0.999[1][2][3]

Table 2: Accuracy (Recovery Study)

Spiked Concentration (µg/mL)Recovery (%)
Low99.02 - 100.73[2][3]
Medium99.02 - 100.73[2][3]
High99.02 - 100.73[2][3]

Table 3: Precision

LevelRelative Standard Deviation (RSD) (%)
Intraday < 2.0[2][3]
Interday < 2.0[2][3]

Table 4: LOD and LOQ

ParameterValue (µg/mL)
LOD 0.102
LOQ 0.310

Note: LOD and LOQ values are based on a similar validated method for this compound in nanoparticles and may vary slightly depending on the specific instrument and conditions.[7]

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-DAD Analysis cluster_data Data Analysis A Weigh this compound Standard B Prepare Stock Solution (1000 µg/mL in Methanol) A->B C Prepare Working Standards (10-70 µg/mL in Mobile Phase) B->C H Inject Standard/Sample (10 µL) C->H D Weigh this compound-Loaded Microparticles E Disperse in Water & Centrifuge D->E F Collect & Combine Supernatants E->F G Filter Supernatant (0.45 µm) F->G G->H I Isocratic Elution (Methanol:Water 48:52, 1 mL/min) H->I J Separation on C18 Column I->J K Detection at 320 nm (DAD) J->K L Generate Calibration Curve (Peak Area vs. Concentration) K->L M Integrate Sample Peak Area K->M N Quantify this compound in Sample L->N M->N O Calculate Encapsulation Efficiency N->O

Caption: Experimental workflow for the quantification of this compound in microparticles.

HPLC_System A Mobile Phase Reservoir Methanol:Water (48:52, pH 3.0) B Pump Flow Rate: 1.0 mL/min A->B C Autosampler Injection Volume: 10 µL B->C D Column Oven C18 Column (25°C) C->D E DAD Detector Wavelength: 320 nm D->E F Data Acquisition System Chromatogram E->F G Waste E->G

Caption: Logical relationship of the HPLC-DAD system components.

References

Application Notes and Protocols for the Development of Stable Ferulic Acid Formulations for Topical Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferulic acid (FA), a potent antioxidant derived from plant cell walls, offers significant promise in topical formulations for its ability to neutralize free radicals, inhibit melanogenesis, and provide photoprotection. However, its inherent instability, particularly its susceptibility to degradation by light, air, and pH shifts, presents a formidable challenge to formulators. This document provides a comprehensive guide to developing stable and effective topical formulations of this compound, detailing stabilization strategies, experimental protocols, and the underlying mechanisms of action.

This compound's instability in aqueous solutions at neutral or alkaline pH often leads to discoloration and a loss of efficacy.[1] Furthermore, its poor solubility in water at an acidic pH can cause it to precipitate, hindering its delivery to the skin.[1] To overcome these limitations, various strategies have been developed, including pH optimization, the use of co-solvents and antioxidants, and advanced encapsulation techniques such as liposomes and nanoparticles.[2][3][4] These approaches aim to protect this compound from degradation, enhance its solubility, and improve its penetration into the skin, thereby maximizing its therapeutic benefits.[5]

Understanding this compound Degradation

The primary challenge in formulating with this compound is its propensity for oxidative degradation. This process can be initiated by exposure to UV radiation, oxygen, and elevated temperatures, and is significantly influenced by the pH of the formulation.[3][6] The degradation of this compound often involves decarboxylation, leading to the formation of less effective or inactive byproducts.[7]

Ferulic_Acid_Degradation FA This compound PVG 4-Hydroxy-3-methoxystyrene (PVG) (via Decarboxylation) FA->PVG degrades to Other_Oxidation_Products Other Oxidation Products FA->Other_Oxidation_Products oxidizes to Degradation_Stimuli Degradation Stimuli (UV, Oxygen, High pH, Metal Ions) Degradation_Stimuli->FA initiates degradation Dimers Trans-conjugation Dimers PVG->Dimers forms

Caption: Chemical degradation pathway of this compound.

Strategies for Stabilizing this compound

A multi-pronged approach is often necessary to effectively stabilize this compound in a topical formulation. The following workflow outlines key strategies that can be employed.

Stabilization_Workflow cluster_0 Formulation Development Workflow Start Start: Unstabilized This compound pH_Optimization 1. pH Optimization (pH 3.0-3.5) Start->pH_Optimization Solvents 2. Co-solvents & Polyols (e.g., Propylene Glycol, Butylene Glycol) pH_Optimization->Solvents Antioxidants 3. Add Antioxidants (e.g., Vitamins C & E) Solvents->Antioxidants Chelators 4. Add Chelating Agents (e.g., EDTA) Antioxidants->Chelators Encapsulation 5. Encapsulation (Optional) (Liposomes, Nanoparticles) Chelators->Encapsulation End Stable this compound Formulation Chelators->End for non-encapsulated formulas Encapsulation->End

Caption: Workflow for developing stable this compound formulations.

Data Presentation: Formulation and Stability

The following tables summarize quantitative data for the formulation and stability of this compound.

Table 1: Example Formulations of Stabilized this compound

Formulation TypeThis compound (%)Key StabilizerspHReference
Aqueous Serum0.515% L-Ascorbic Acid, 1% α-Tocopherol~3.0[8]
Hydrogel0.5Nanoencapsulation in Gelucire 50/13~4.5[4]
Liposomal Gel1.0Liposomal encapsulation (Phosphatidylcholine, Cholesterol), 10% Ascorbic Acid~5.5[9]
O/W Emulsion0.5Polyols (e.g., Propylene Glycol), EDTA3.0-5.0[1]

Table 2: Stability of this compound in Various Formulations

FormulationStorage ConditionsDurationRemaining this compound (%)Reference
Aqueous Solution (pH 7)Room Temperature24 hours< 50%[1]
Aqueous Serum (with Vit C & E)37°C1 week> 90%[8]
Nanoencapsulated Hydrogel40°C / 75% RH8 weeks~85%[4]
Liposomal Formulation4°C28 days~92%[10]

Table 3: Physicochemical Characteristics of Encapsulated this compound

Encapsulation SystemParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Reference
Liposomes100-1100.16~92%[10][11]
PLGA Nanoparticles74-117Not ReportedNot Reported[12]
Phosphorylated Rice StarchNot ReportedNot Reported> 65% (under light)
Liposomes (with Ascorbic Acid)10280.48890.20%[9]

Experimental Protocols

Protocol for Preparation of a Stabilized Aqueous this compound Serum

This protocol is adapted from the principles of combining this compound with vitamins C and E for enhanced stability and efficacy.[8]

Materials:

  • This compound (0.5% w/v)

  • L-Ascorbic Acid (15% w/v)

  • α-Tocopherol (1% v/v)

  • Propylene Glycol (20% v/v)

  • Glycerin (5% v/v)

  • Hyaluronic Acid (1% w/v of a 1% stock solution)

  • Triethanolamine or Sodium Hydroxide (for pH adjustment)

  • Deionized Water

Procedure:

  • In a beaker, dissolve the L-Ascorbic Acid in deionized water.

  • In a separate beaker, dissolve the this compound and α-Tocopherol in Propylene Glycol. Gentle heating (to ~40°C) may be required.

  • Slowly add the oil phase (from step 2) to the water phase (from step 1) while stirring continuously.

  • Add Glycerin and Hyaluronic Acid solution to the mixture and continue stirring until a homogenous solution is formed.

  • Adjust the pH of the solution to approximately 3.0-3.5 using Triethanolamine or a dilute Sodium Hydroxide solution.

  • Store the final serum in an opaque, airtight container to protect it from light and air.

Protocol for Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)

This protocol describes the preparation of liposomes for encapsulating this compound, a common method to improve its stability and delivery.[5][10]

Materials:

  • This compound

  • Soybean Phosphatidylcholine (SPC) or other suitable phospholipid

  • Cholesterol

  • Chloroform and Methanol (or another suitable organic solvent system)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary Evaporator

  • Probe Sonicator or Extruder

Procedure:

  • Dissolve this compound, Phosphatidylcholine, and Cholesterol in a round-bottom flask using a mixture of chloroform and methanol (e.g., 2:1 v/v).

  • Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure at a temperature above the lipid transition temperature (e.g., 40-50°C). A thin lipid film should form on the inner wall of the flask.

  • Continue to dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film by adding PBS (pH 7.4) to the flask and rotating it gently at a temperature above the lipid transition temperature. This will form multilamellar vesicles (MLVs).

  • To reduce the size of the liposomes and create unilamellar vesicles (ULVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • The resulting liposomal suspension can be stored at 4°C.

Protocol for Stability Testing using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for quantifying the amount of this compound in a formulation over time to assess its stability.

Instrumentation and Conditions:

  • HPLC System: With UV detector

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of methanol and water with 0.2% formic acid (e.g., 48:52 v/v).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 320 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase and create a series of dilutions to generate a standard curve.

  • Sample Preparation: Accurately weigh a portion of the this compound formulation and dilute it with the mobile phase to a concentration within the range of the standard curve. The sample may require centrifugation or filtration to remove excipients.

  • Analysis: Inject the prepared standards and samples into the HPLC system.

  • Quantification: Determine the concentration of this compound in the samples by comparing the peak area to the standard curve.

  • Stability Assessment: Store the formulation under various conditions (e.g., different temperatures, light exposures) and analyze samples at predetermined time points (e.g., 0, 1, 2, 4, 8 weeks).[6] The percentage of remaining this compound is calculated relative to the initial concentration.

Protocol for In Vitro Skin Permeation Study using a Franz Diffusion Cell

This protocol is for assessing the penetration of this compound from a topical formulation through a skin model.

Materials:

  • Franz Diffusion Cells

  • Human or animal skin membrane (e.g., excised human skin, porcine skin)

  • Receptor solution (e.g., PBS with a solubilizing agent like ethanol or PEG 400 to maintain sink conditions)

  • Water bath with circulator

  • Magnetic stirrer

  • HPLC system for analysis

Procedure:

  • Mount the skin membrane onto the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor compartment.

  • Fill the receptor compartment with degassed receptor solution and ensure there are no air bubbles under the membrane. The temperature of the cell should be maintained at 32°C to mimic skin surface temperature.

  • Apply a known amount of the this compound formulation to the surface of the skin in the donor compartment.

  • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution and replace it with an equal volume of fresh, pre-warmed receptor solution.

  • Analyze the collected samples for this compound concentration using a validated HPLC method.

  • At the end of the study, the skin can be removed, and the amount of this compound retained in the skin can also be extracted and quantified.

  • Calculate the cumulative amount of this compound permeated per unit area over time to determine the permeation profile.

Mechanism of Action: Signaling Pathways

Stabilized this compound exerts its beneficial effects on the skin by modulating several key signaling pathways. Its primary action is as a potent antioxidant, but it also possesses anti-inflammatory and anti-pigmentation properties.

FA_Mechanism_of_Action cluster_0 Antioxidant & Anti-inflammatory Response cluster_1 Anti-Pigmentation Effect FA1 This compound ROS Reactive Oxygen Species (ROS) FA1->ROS Scavenges Nrf2 Activates Nrf2 Pathway FA1->Nrf2 NFkB Inhibits NF-κB Pathway FA1->NFkB MAPK Inhibits MAPK Pathway FA1->MAPK Antioxidant_Enzymes ↑ Antioxidant Enzymes (e.g., HO-1, NQO1) Nrf2->Antioxidant_Enzymes Inflammatory_Cytokines ↓ Inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Inflammatory_Cytokines MMPs ↓ Matrix Metalloproteinases (MMPs) MAPK->MMPs FA2 This compound Tyrosinase Inhibits Tyrosinase Activity FA2->Tyrosinase Melanin ↓ Melanin Synthesis Tyrosinase->Melanin

Caption: Key signaling pathways modulated by this compound in the skin.

This compound directly scavenges free radicals and can also activate the Nrf2 signaling pathway, which upregulates the expression of endogenous antioxidant enzymes. Furthermore, it exerts anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines and matrix metalloproteinases (MMPs) that degrade collagen.[10] Its skin-lightening properties are attributed to the direct inhibition of tyrosinase, a key enzyme in melanin synthesis.

Conclusion

The successful formulation of stable and effective topical products containing this compound requires a comprehensive understanding of its degradation pathways and a multi-faceted stabilization strategy. By optimizing the pH, utilizing co-solvents and synergistic antioxidants, and employing advanced delivery systems like liposomes, researchers can overcome the inherent instability of this potent active ingredient. The protocols and data presented in these application notes provide a robust framework for the development and evaluation of next-generation this compound formulations for dermatological and cosmetic applications.

References

Application Notes and Protocols for Alkaline Hydrolysis Extraction of Ferulic Acid from Lignocellulosic Biomass

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferulic acid (FA), a phenolic compound abundant in the plant kingdom, is gaining significant attention in the pharmaceutical and nutraceutical industries.[1][2][3] Its potent antioxidant, anti-inflammatory, and anti-cancer properties make it a promising candidate for drug development.[1][2][3][4] Lignocellulosic biomass, such as agricultural residues like wheat bran, corn stover, sugarcane bagasse, and sugar beet pulp, represents a rich and sustainable source of this compound.[5] In these materials, this compound is primarily found ester-linked to polysaccharides and lignin within the plant cell wall.[6][7]

Alkaline hydrolysis is a widely employed and effective method for liberating this compound from these complex structures.[6][7][8] This technique involves the use of an alkaline solution, typically sodium hydroxide (NaOH), to break the ester bonds, thereby releasing the this compound into the solution.[6][9] The efficiency of this process is influenced by several key parameters, including the concentration of the alkali, temperature, and reaction time.[9]

These application notes provide a comprehensive overview and detailed protocols for the extraction of this compound from various lignocellulosic biomass sources using alkaline hydrolysis. The information is intended to guide researchers and professionals in developing and optimizing their extraction processes and to provide context for the therapeutic potential of the extracted this compound.

Data Presentation: Alkaline Hydrolysis Conditions and this compound Yields

The following tables summarize the quantitative data from various studies on the alkaline hydrolysis of different lignocellulosic biomass for this compound extraction.

Table 1: this compound Extraction from Wheat Bran

NaOH Concentration (M)Temperature (°C)Time (h)This compound Yield (mg/g of biomass)Reference
0.550Not Specified3.91[7]
0.560Not Specified2.73[7]
0.5, 1, 2, 350Not SpecifiedStatistically insignificant variation[7][10]
Not Specified40, 50, 60Not SpecifiedStatistically insignificant variation[7][10]

Table 2: this compound Extraction from Sugar Beet Pulp

NaOH Concentration (M)Temperature (°C)Time (h)This compound Yield (mg/L)Reference
24112957.4[9][11][12]
1Not Specified12765.1[11]
0.5Not Specified12456.3[11]

Table 3: this compound Extraction from Brewer's Spent Grain

NaOH Concentration (%)Temperature (°C)Time (min)This compound Yield (mg/L)Reference
212090145.3[13]
21201.5 (h)470 (mg/100g)[14][15][16]

Table 4: this compound Extraction from Sugarcane Bagasse

NaOH Concentration (M)Temperature (°C)Time (h)This compound YieldReference
1604Not specified

Table 5: this compound Extraction from Corn Stover

NaOH Pre-extraction (g NaOH/g biomass)Temperature (°C)Time (h)NotesReference
0.08 - 0.10801Followed by Alkaline Hydrogen Peroxide (AHP) post-treatment[17]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the alkaline hydrolysis of this compound from lignocellulosic biomass.

Protocol 1: Pre-treatment of Lignocellulosic Biomass

Objective: To prepare the biomass for efficient alkaline hydrolysis by reducing particle size and removing soluble impurities.

Materials:

  • Lignocellulosic biomass (e.g., wheat bran, sugarcane bagasse)

  • Laboratory mill or grinder

  • Sieve (e.g., 1 mm mesh size)

  • Vacuum oven

  • Distilled water

Procedure:

  • Drying: Dry the raw biomass in a vacuum oven at 40°C for 12 hours to remove moisture.

  • Grinding: Grind the dried biomass using a laboratory mill to increase the surface area for reaction.

  • Sieving: Pass the ground powder through a sieve with a 1 mm mesh size to obtain a uniform particle size.

  • Washing (Optional but Recommended): To remove residual sugars and other soluble components that might interfere with the extraction and purification, soak the powdered biomass in water for 3 hours.

  • Final Drying: After soaking, dry the biomass again in a vacuum oven at 40°C for 12 hours. The pre-treated biomass is now ready for alkaline hydrolysis.

Protocol 2: Alkaline Hydrolysis for this compound Extraction

Objective: To release this compound from the lignocellulosic matrix by saponification of ester bonds.

Materials:

  • Pre-treated lignocellulosic biomass

  • Sodium hydroxide (NaOH) solution (concentration as per optimization, e.g., 0.5 M to 2 M)

  • Erlenmeyer flask

  • Water bath shaker

  • Hydrochloric acid (HCl) solution (e.g., 6 M) for neutralization

  • Filtration apparatus (e.g., filter paper, vacuum pump)

Procedure:

  • Reaction Setup: In an Erlenmeyer flask, mix a known amount of pre-treated biomass (e.g., 5 g) with a specific volume of NaOH solution (e.g., 150 ml of 1 M NaOH).

  • Hydrolysis: Place the flask in a water bath shaker and incubate at a controlled temperature (e.g., 60°C) for a set duration (e.g., 4 hours) with constant shaking (e.g., 200 rpm) to ensure complete hydrolysis.

  • Cooling: After the incubation period, cool the mixture to room temperature (approximately 20°C).

  • Filtration: Filter the hydrolysate to separate the liquid extract from the solid biomass residue.

  • Neutralization: Carefully neutralize the filtered hydrolysate by adding HCl (e.g., 6 M HCl) until a neutral pH is reached.

Protocol 3: Purification of this compound

Objective: To precipitate and remove hemicelluloses and other impurities, and then isolate the this compound.

Materials:

  • Neutralized hydrolysate

  • Ethanol (95%)

  • Centrifuge and centrifuge tubes

  • Ethyl acetate

  • Rotary evaporator

Procedure A: Hemicellulose Precipitation

  • Ethanol Addition: To the neutralized hydrolysate, add 95% ethanol in a volume three times that of the original hydrolysate. This will precipitate hemicelluloses and glucomannans.

  • Centrifugation: Separate the precipitate by centrifugation. The supernatant contains the this compound.

Procedure B: Liquid-Liquid Extraction

  • pH Adjustment: Adjust the pH of the hydrolysate to 2.0 with HCl to precipitate hemicellulose.[9]

  • Filtration: Filter the mixture to remove the precipitated hemicellulose.[9]

  • Solvent Extraction: Add ethyl acetate to the filtrate (e.g., 150 mL to the filtrate from 5 g of biomass) and shake vigorously for 15 minutes for liquid-liquid extraction.[9]

  • Solvent Removal: Separate the ethyl acetate layer (supernatant) and remove the solvent using a vacuum evaporator to obtain the purified this compound.[9]

Protocol 4: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the concentration of this compound in the purified extract.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • This compound standard

  • Mobile phase (e.g., a gradient of methanol and acidified water)

  • Syringe filters (0.45 µm)

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound with known concentrations to create a calibration curve.

  • Sample Preparation: Dissolve the purified extract in the mobile phase and filter it through a 0.45 µm syringe filter.

  • HPLC Analysis: Inject the prepared sample and standards into the HPLC system.

  • Detection: Monitor the elution at a wavelength of 320 nm.[9]

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.[9] Quantify the concentration of this compound in the sample by using the calibration curve generated from the standards.[9]

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams illustrate the experimental workflow for this compound extraction and the key signaling pathways modulated by this compound, which are of significant interest in drug development.

G cluster_0 Pre-treatment cluster_1 Alkaline Hydrolysis cluster_2 Purification cluster_3 Quantification Raw Biomass Raw Biomass Drying Drying Raw Biomass->Drying Grinding Grinding Drying->Grinding Sieving Sieving Grinding->Sieving Washing (Optional) Washing (Optional) Sieving->Washing (Optional) Final Drying Final Drying Washing (Optional)->Final Drying Pre-treated Biomass Pre-treated Biomass Final Drying->Pre-treated Biomass Reaction with NaOH Reaction with NaOH Pre-treated Biomass->Reaction with NaOH Heating & Shaking Heating & Shaking Reaction with NaOH->Heating & Shaking Cooling Cooling Heating & Shaking->Cooling Filtration Filtration Cooling->Filtration Neutralization Neutralization Filtration->Neutralization Neutralized Hydrolysate Neutralized Hydrolysate Hemicellulose Precipitation (Ethanol) Hemicellulose Precipitation (Ethanol) Neutralized Hydrolysate->Hemicellulose Precipitation (Ethanol) Centrifugation Centrifugation Hemicellulose Precipitation (Ethanol)->Centrifugation Supernatant (with FA) Supernatant (with FA) Centrifugation->Supernatant (with FA) Solvent Evaporation Solvent Evaporation Supernatant (with FA)->Solvent Evaporation Purified this compound Purified this compound Solvent Evaporation->Purified this compound HPLC Analysis HPLC Analysis Purified this compound->HPLC Analysis This compound Concentration This compound Concentration HPLC Analysis->this compound Concentration

Caption: Experimental workflow for this compound extraction.

G cluster_antioxidant Antioxidant Response cluster_inflammatory Anti-inflammatory Response Ferulic Acid_A This compound Nrf2 Nrf2 Activation Ferulic Acid_A->Nrf2 ARE ARE Binding Nrf2->ARE HO1 HO-1 Expression ARE->HO1 Antioxidant_Effect Anti-oxidative Effect HO1->Antioxidant_Effect Ferulic Acid_I This compound NFkB NF-κB Inhibition Ferulic Acid_I->NFkB MAPK MAPK Inhibition Ferulic Acid_I->MAPK Inflammatory_Cytokines ↓ Inflammatory Cytokines NFkB->Inflammatory_Cytokines MAPK->Inflammatory_Cytokines

Caption: Key signaling pathways modulated by this compound.

Therapeutic Relevance for Drug Development

This compound's therapeutic potential is largely attributed to its ability to modulate key signaling pathways involved in oxidative stress and inflammation, making it a molecule of interest for pharmaceutical applications.[1][2]

  • Antioxidant Activity: this compound is a potent scavenger of free radicals.[1][18] It can also enhance the body's endogenous antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[19][20] This leads to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1), providing cellular protection against oxidative damage.[19][20]

  • Anti-inflammatory Effects: Chronic inflammation is a hallmark of many diseases. This compound has been shown to exert anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[19][20] By suppressing these pathways, this compound can reduce the production of inflammatory mediators.[19]

  • Other Pharmacological Activities: Beyond its antioxidant and anti-inflammatory properties, this compound has demonstrated a wide range of other pharmacological effects, including anti-cancer, anti-diabetic, neuroprotective, and cardioprotective activities.[1][2][3] These diverse biological activities underscore its potential as a versatile therapeutic agent or a lead compound for the development of new drugs.[4]

The extraction of this compound from abundant and renewable lignocellulosic biomass through processes like alkaline hydrolysis offers a sustainable and cost-effective approach to obtaining this valuable compound for further research and development in the pharmaceutical industry.[5]

References

Encapsulation of Ferulic Acid in Nanoparticles: Enhancing Bioavailability for Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ferulic acid (FA), a phenolic compound abundant in plants, exhibits a wide array of therapeutic properties, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3] However, its clinical utility is significantly hampered by poor aqueous solubility, low bioavailability, and rapid metabolism.[1][3][4] Encapsulation of this compound into nanoparticles has emerged as a promising strategy to overcome these limitations. Nanoparticle-based delivery systems can enhance the solubility and stability of FA, protect it from premature degradation, and facilitate its controlled release, thereby improving its pharmacokinetic profile and therapeutic efficacy.[5][6][7]

This document provides a comprehensive overview of the nanoencapsulation of this compound, summarizing key quantitative data from recent studies. It also offers detailed protocols for the preparation and characterization of various this compound-loaded nanoparticles, along with methods for evaluating their efficacy.

Data Presentation: Physicochemical and Pharmacokinetic Parameters of this compound Nanoparticles

The following tables summarize the key characteristics and in vivo performance of different this compound nanoparticle formulations from various studies.

Table 1: Physicochemical Properties of this compound-Loaded Nanoparticles

Nanoparticle TypePolymer/LipidParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
Polymeric Nanoparticles
PLGAPoly(lactic-co-glycolic acid)196.33 ± 0.65 - 669.23 ± 5.49----[8]
PLAPolylactic acid~200< 0.2-75.161 (wt/wt)[9]
PLGAPoly(lactic-co-glycolic acid)~200< 0.2-64.861 (wt/wt)[9]
Chitosan-TPPChitosan-Tripolyphosphate125----[10]
Chitosan-TPPChitosan-Tripolyphosphate56.9 ± 2.5--90.3 ± 2.4-[11]
Lipid-Based Nanosystems
SLNSolid Lipid Nanoparticles155.3 ± 1.10.16 ± 0.01-38.00 ± 1.1227-
FA-LNPsLipid Nanoparticles< 2000.053+5.97≥ 80≥ 4 mg/mL[11][12]
NLCsNanostructured Lipid Carriers-----[5]

Table 2: In Vivo Pharmacokinetic Parameters of this compound and its Nanoformulations in Rats

FormulationDose & RouteCmax (ng/mL)Tmax (h)AUC (h*ng/mL)Elimination Half-life (h)Reference
This compound (Free)10 mg/kg, P.O.8174.550.032594.45-[13]
FA-LNPs46.5 mg/kg, I.V.318,667 (female)-93,885 (female)12.8 ± 1.88[11][12]
FA-LNPs46.5 mg/kg, I.V.420,000 (male)-80,414 (male)12.8 ± 1.88[11][12]

Experimental Protocols

This section provides detailed methodologies for the preparation and evaluation of this compound-loaded nanoparticles.

Preparation of Polymeric Nanoparticles

This method is suitable for encapsulating hydrophobic drugs like this compound within a polymer matrix.[9][14][15]

Protocol:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA or PLA polymer (e.g., 3.6 mg/mL) and this compound (e.g., 1% w/w of the polymer) in a suitable organic solvent such as acetone.[9]

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., 0.05% w/v Tween® 80) in a water/ethanol mixture (e.g., 1:1).[9]

  • Nanoprecipitation: Add the organic phase drop-wise into the aqueous phase under constant magnetic stirring (e.g., 500 rpm) at room temperature. A milky colloidal suspension will form instantaneously.[9][14]

  • Solvent Evaporation: Remove the organic solvent from the suspension using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40 °C).[9]

  • Nanoparticle Collection: The resulting nanoparticle suspension can be purified by centrifugation to remove unencapsulated this compound and excess surfactant.

  • Storage: The purified nanoparticles can be lyophilized for long-term storage.

This technique is based on the electrostatic interaction between the positively charged chitosan and a negatively charged cross-linking agent.[16]

Protocol:

  • Chitosan Solution Preparation: Dissolve chitosan in an aqueous acidic solution (e.g., 1% w/v acetic acid) to obtain a protonated chitosan solution.

  • This compound Incorporation: Dissolve this compound in the chitosan solution.

  • Cross-linking Agent Preparation: Prepare an aqueous solution of a polyanion, such as sodium tripolyphosphate (TPP) (e.g., 0.1% w/v).

  • Nanoparticle Formation: Add the TPP solution drop-wise to the chitosan-ferulic acid solution under continuous mild stirring at room temperature. Nanoparticles will form spontaneously.[16]

  • Purification: Separate the nanoparticles from the reaction medium by centrifugation.

  • Resuspension: Resuspend the nanoparticle pellet in deionized water.

Preparation of Lipid-Based Nanoparticles

HPH is a reliable and scalable method for producing SLNs with a narrow size distribution.[6][17]

Protocol:

  • Lipid Phase Preparation: Melt the solid lipid (e.g., glyceryl behenate) at a temperature 5-10 °C above its melting point. Dissolve the this compound in the molten lipid.

  • Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant (e.g., Tween 80, poloxamer 188) and heat it to the same temperature as the lipid phase.[18]

  • Pre-emulsion Formation: Disperse the hot lipid phase into the hot aqueous phase under high-speed stirring to form a coarse oil-in-water emulsion.[18]

  • Homogenization: Subject the pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar for 3-5 cycles).[6]

  • Cooling and Solidification: Cool the resulting nanoemulsion to room temperature or below to allow the lipid to recrystallize and form solid nanoparticles.

  • Purification and Storage: The SLN dispersion can be stored as is or lyophilized.

In Vitro Drug Release Study (Dialysis Bag Method)

This method is commonly used to assess the release profile of the encapsulated drug from the nanoparticles.[19][20]

Protocol:

  • Preparation of Nanoparticle Suspension: Disperse a known amount of this compound-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4).[9]

  • Dialysis Setup: Place the nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the diffusion of free this compound but retains the nanoparticles.

  • Release Study: Immerse the sealed dialysis bag in a larger volume of the release medium, maintained at 37 °C with constant stirring.

  • Sampling: At predetermined time intervals, withdraw aliquots from the external release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Quantification: Analyze the concentration of this compound in the collected samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[21]

  • Data Analysis: Calculate the cumulative percentage of drug released over time.

Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[22][23][24]

Protocol:

  • Cell Seeding: Seed cells (e.g., a relevant cancer cell line or normal cell line) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of free this compound, this compound-loaded nanoparticles, and blank nanoparticles for a specific duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours (e.g., 3-4 hours) to allow the formation of formazan crystals by viable cells.[23][25]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the purple formazan crystals.[25]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculation of Cell Viability: Calculate the percentage of cell viability relative to the untreated control cells.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the preparation and characterization of this compound-loaded nanoparticles.

experimental_workflow cluster_prep Nanoparticle Preparation cluster_char Characterization & Evaluation prep_start Start organic_phase Prepare Organic Phase (Polymer/Lipid + this compound) prep_start->organic_phase aqueous_phase Prepare Aqueous Phase (Surfactant Solution) prep_start->aqueous_phase mixing Mix Phases (e.g., Nanoprecipitation, Homogenization) organic_phase->mixing aqueous_phase->mixing solvent_removal Solvent Removal/ Cooling mixing->solvent_removal purification Purification (Centrifugation/Dialysis) solvent_removal->purification lyophilization Lyophilization (Optional) purification->lyophilization nanoparticles This compound-Loaded Nanoparticles purification->nanoparticles lyophilization->nanoparticles physicochemical Physicochemical Characterization (Size, PDI, Zeta Potential, EE) nanoparticles->physicochemical in_vitro_release In Vitro Release Study nanoparticles->in_vitro_release cytotoxicity In Vitro Cytotoxicity Assay nanoparticles->cytotoxicity in_vivo In Vivo Bioavailability Study nanoparticles->in_vivo

Fig. 1: General experimental workflow for nanoparticle synthesis and evaluation.
Signaling Pathways of this compound

This compound exerts its therapeutic effects through the modulation of key signaling pathways involved in oxidative stress and inflammation.

This compound can activate the Nrf2/ARE pathway, a primary cellular defense mechanism against oxidative stress.[5][10][26][27]

nrf2_pathway cluster_nucleus FA This compound Keap1_Nrf2 Keap1-Nrf2 Complex FA->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nrf2_n Nrf2 Nrf2->Nrf2_n translocates to Nucleus Nucleus ARE ARE (Antioxidant Response Element) Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, GCLC) ARE->Antioxidant_Enzymes promotes transcription of Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection leads to Nrf2_n->ARE binds to

Fig. 2: this compound-mediated activation of the Nrf2/ARE antioxidant pathway.

This compound can inhibit the pro-inflammatory NF-κB signaling pathway.[1][2][28][29]

nfkb_pathway cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK activates FA This compound FA->IKK inhibits IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates to Nucleus Nucleus Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) Inflammation Inflammation Inflammatory_Genes->Inflammation leads to NFkB_n->Inflammatory_Genes promotes transcription of

Fig. 3: Inhibition of the NF-κB inflammatory pathway by this compound.

Conclusion

The encapsulation of this compound in nanoparticles represents a highly effective strategy to enhance its bioavailability and therapeutic potential. The choice of nanoparticle formulation depends on the specific application and desired release profile. The protocols and data presented in this document provide a valuable resource for researchers and drug development professionals working to harness the full therapeutic benefits of this compound through nano-delivery systems. Further research, particularly well-designed in vivo studies, will be crucial to translate these promising preclinical findings into clinical applications.

References

Application Notes and Protocols: Assessing the Photoprotective Effects of Ferulic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ferulic acid (FA), a hydroxycinnamic acid derivative, is a potent antioxidant found in various plant sources. Its ability to absorb ultraviolet (UV) radiation and neutralize reactive oxygen species (ROS) makes it a valuable compound for photoprotection.[1][2][3] These application notes provide detailed protocols for assessing the multifaceted photoprotective effects of this compound, from basic physicochemical properties to cellular and in vivo efficacy.

Physicochemical and In Vitro Spectroscopic Analysis

Protocol: UV-Visible Absorption Spectroscopy

This protocol determines the UV-absorbing capabilities of this compound, a primary mechanism of its photoprotective action.

Objective: To measure the UV absorption spectrum of this compound and identify its maximum absorbance wavelengths (λmax).

Materials:

  • This compound standard

  • Solvent (e.g., Ethanol, Methanol, or 50% aqueous 2-methoxy ethanol)[4][5]

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to create a concentrated stock solution (e.g., 1 mg/mL).

  • Standard Solutions: Prepare a series of dilutions from the stock solution to known concentrations (e.g., 10, 20, 30, 40, 50 µg/mL).[5]

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength scan range from 200 to 400 nm.[5]

  • Blanking: Fill a quartz cuvette with the solvent to be used as the blank. Place it in the spectrophotometer and zero the absorbance.

  • Measurement: Measure the absorbance of each standard solution across the specified wavelength range.

  • Data Analysis: Plot absorbance versus wavelength to generate the absorption spectrum. Identify the wavelengths of maximum absorbance (λmax). This compound typically exhibits strong absorption in the UVB and UVA regions.[4][6][7][8]

Data Presentation: UV Absorption Maxima for this compound

Wavelength Range (nm)Maximum Absorbance (λmax)Reference
260-350322 nm[6]
240-360320 nm[4]
-236 nm and 322 nm (trans-ferulic acid)[8]
-287 nm and 312 nm[7]

In Vitro Antioxidant Capacity Assays

These assays quantify the ability of this compound to scavenge free radicals, a key aspect of its indirect photoprotective effects.

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To measure the free radical scavenging activity of this compound.

Materials:

  • This compound test solutions (various concentrations)

  • DPPH solution (e.g., 0.1 mM in methanol)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation: In a 96-well plate, add 100 µL of various concentrations of this compound solution (e.g., 25, 50, 100 µg/mL).[9] Use ascorbic acid as a positive control and methanol as a blank.

  • Reaction Initiation: Add 100 µL of DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of scavenging activity using the following formula: Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution with methanol, and Abs_sample is the absorbance of the DPPH solution with this compound.

Protocol: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Objective: To evaluate the capacity of this compound to scavenge the ABTS radical cation.

Materials:

  • This compound test solutions

  • ABTS solution (7 mM)

  • Potassium persulfate (2.45 mM)

  • Ethanol or phosphate-buffered saline (PBS)

  • Trolox (positive control)

Procedure:

  • ABTS Radical Cation Generation: Mix equal volumes of ABTS solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to form the ABTS radical cation (ABTS•+).[10]

  • Working Solution: Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Reaction: Add a small volume of the this compound sample (e.g., 10 µL) to a larger volume of the diluted ABTS•+ working solution (e.g., 1 mL).

  • Incubation: Incubate at room temperature for a defined time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and compare it to the Trolox standard curve to express results as Trolox Equivalent Antioxidant Capacity (TEAC).

Data Presentation: Antioxidant Activity of this compound

AssayConcentrationScavenging ActivityReference
DPPH25 µg/mLConcentration-dependent[9]
DPPH50 µg/mLConcentration-dependent[9]
DPPH100 µg/mL~64%[9]

Cellular and Mechanistic Assays

These protocols use cell culture models to investigate the protective effects of this compound against UV-induced damage at a cellular level.

Diagram: General Experimental Workflow for In Vitro Assessment

G cluster_prep Preparation cluster_stress Stress Induction cluster_analysis Downstream Analysis A 1. Cell Culture (e.g., HaCaT, HDFs) B 2. Pre-treatment with this compound A->B C 3. UV Irradiation (UVA/UVB Source) B->C D Cell Viability (MTT, LDH) C->D E Oxidative Stress (ROS, SOD, CAT) C->E F DNA Damage (Comet Assay) C->F G Inflammation (ELISA for IL-6, TNF-α) C->G H Signaling Pathways (Western Blot) C->H

Caption: Workflow for evaluating this compound's photoprotection in cell culture.

Protocol: Cell Viability (MTT Assay)

Objective: To assess the cytoprotective effect of this compound on cells exposed to UV radiation.

Materials:

  • Human keratinocytes (HaCaT) or dermal fibroblasts (HDFs)

  • Cell culture medium (e.g., DMEM)

  • This compound

  • Phosphate-buffered saline (PBS)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS)[11]

  • Dimethyl sulfoxide (DMSO)

  • UV radiation source (UVA or UVB)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Replace the medium with fresh medium containing various non-toxic concentrations of this compound (e.g., 1, 10, 50 µM).[12][13] Incubate for a specified period (e.g., 24 hours).[11]

  • Irradiation: Wash cells with PBS. Add a thin layer of PBS and expose the plate to a specific dose of UV radiation. A non-irradiated group serves as a control.

  • Post-incubation: Replace PBS with the treatment medium and incubate for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Measurement: Read the absorbance at 490 nm or 570 nm.

  • Calculation: Express cell viability as a percentage relative to the non-irradiated control group.

Protocol: Intracellular ROS Detection

Objective: To measure the ability of this compound to reduce UV-induced intracellular reactive oxygen species (ROS).

Materials:

  • Cells cultured on black, clear-bottom 96-well plates

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe

  • N-acetylcysteine (NAC) as a positive control[14]

Procedure:

  • Cell Treatment: Follow steps 1-3 from the MTT protocol (Section 3.1).

  • Probe Loading: After UV irradiation, wash the cells and incubate them with DCFH-DA solution (e.g., 10 µM) in serum-free medium for 30 minutes in the dark.

  • Measurement: Wash the cells with PBS to remove the excess probe. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of ~485 nm and ~535 nm, respectively.

  • Analysis: Compare the fluorescence intensity of this compound-treated, UV-exposed cells to the untreated, UV-exposed control.

Protocol: DNA Damage (Alkaline Comet Assay)

Objective: To assess this compound's ability to prevent UV-induced DNA strand breaks.

Materials:

  • Comet assay slides (pre-coated with agarose)

  • Low melting point agarose (LMPA) and normal melting point agarose (NMPA)

  • Lysis buffer (high salt and detergent, e.g., containing NaCl, EDTA, Tris, and Triton X-100)[15]

  • Alkaline electrophoresis buffer (e.g., containing NaOH, EDTA, pH > 13)[15]

  • Neutralization buffer (e.g., Tris-HCl, pH 7.5)

  • DNA stain (e.g., SYBR Green, ethidium bromide)

  • Fluorescence microscope with analysis software

Procedure:

  • Cell Preparation: Treat and irradiate cells as previously described. After treatment, harvest the cells by trypsinization.

  • Slide Preparation: Mix a suspension of ~10,000 cells with LMPA and layer it onto a pre-coated slide. Allow to solidify.

  • Lysis: Immerse the slides in cold lysis buffer for at least 1 hour to lyse the cells and unfold the DNA.[16]

  • Alkaline Unwinding: Place the slides in the alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.

  • Electrophoresis: Perform electrophoresis under alkaline conditions (e.g., 25 V, 300 mA) for 20-30 minutes.[16] DNA fragments migrate out of the nucleus, forming a "comet."

  • Neutralization and Staining: Neutralize the slides, stain with a fluorescent DNA dye, and visualize using a fluorescence microscope.

  • Analysis: Use image analysis software to quantify DNA damage by measuring parameters such as comet tail length, % DNA in the tail, and tail moment.

Protocol: Anti-Inflammatory Assessment (ELISA)

Objective: To quantify the inhibition of UV-induced pro-inflammatory cytokine production by this compound.

Materials:

  • Cell culture supernatant from treated and irradiated cells

  • ELISA kits for target cytokines (e.g., TNF-α, IL-6, IL-1β)

  • Microplate reader

Procedure:

  • Sample Collection: Culture, treat, and irradiate cells as described previously. Collect the cell culture supernatant 24 hours post-irradiation.

  • ELISA: Perform the ELISA according to the manufacturer's protocol for the specific cytokine kit. This typically involves coating a plate with a capture antibody, adding the supernatant samples, adding a detection antibody, followed by a substrate for color development.

  • Measurement: Read the absorbance at the appropriate wavelength.

  • Quantification: Calculate the concentration of the cytokine in each sample by comparing its absorbance to a standard curve generated from known concentrations of the recombinant cytokine.

Data Presentation: Cellular Protective Effects of this compound

AssayCell LineStressorFA ConcentrationResultReference
Cell Viability (MTT)ARPE-19H₂O₂5 mMSignificantly increased cell viability[11]
ROS ProductionHDFsUVA-Scavenged UVA-induced ROS upregulation[14]
Inflammatory Cytokines (IL-6)3T3-L1 AdipocytesTNF-α1, 10, 50 µMDecreased IL-6 levels from 153 pg/mL to 138, 114, and 72 pg/mL, respectively[12]
Inflammatory Cytokines (IL-1β)3T3-L1 AdipocytesTNF-α1, 10, 50 µMDecreased IL-1β levels from 135 pg/mL to 117, 87, and 74 pg/mL, respectively[12]

Signaling Pathway Analysis

UV radiation activates inflammatory signaling pathways like MAPK/NF-κB and triggers an antioxidant response via the Nrf2/ARE pathway. This compound modulates these pathways to exert its protective effects.

Diagram: this compound's Activation of the Nrf2/ARE Antioxidant Pathway

G cluster_nucleus Nucleus UV UV Radiation ROS ↑ ROS UV->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidative Stress FA This compound Nrf2_free Nrf2 FA->Nrf2_free Promotes Activation Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (HO-1, GCLC) ARE->Genes Promotes Transcription

Caption: this compound promotes the Nrf2-mediated antioxidant response.[17][18][19]

Diagram: this compound's Inhibition of UV-Induced Inflammatory Pathways

G cluster_pathway MAPK Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus UV UV Radiation MAPK JNK / ERK UV->MAPK FA This compound FA->MAPK Inhibits IKK IKK FA->IKK Inhibits MAPK->IKK IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB IkB IκBα Degradation Degradation IkB->Degradation Degradation NFkB_c NF-κB NFkB_n NF-κB NFkB_c->NFkB_n Translocation IkB_NFkB->IkB Dissociation IkB_NFkB->NFkB_c Dissociation Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) NFkB_n->Genes Promotes Transcription

Caption: this compound inhibits MAPK/NF-κB-mediated inflammation.[12][20][21]

In Vivo and Clinical Assessment

These protocols evaluate the efficacy of topical this compound formulations in a real-world context.

Protocol: In Vivo UVB-Induced Erythema Model (Human Volunteers)

Objective: To assess the ability of a this compound formulation to reduce UV-induced skin redness.

Materials:

  • Healthy human volunteers (Fitzpatrick skin types II-IV)[22][23]

  • This compound formulation and placebo/vehicle control

  • Solar simulator (UVB source)

  • Reflectance spectrophotometer or colorimeter (Mexameter)

Procedure:

  • Baseline Measurement: Demarcate several 1 cm² sites on the ventral forearm of each volunteer. Measure the baseline erythema index (E.I.) or a* value (redness) at each site.[24]

  • Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the this compound formulation and the control formulation to the respective sites. One site remains untreated.

  • UVB Irradiation: After a set absorption time, expose the sites to a predetermined dose of UVB radiation, typically 1.5 to 2 times the individual's Minimal Erythema Dose (MED).

  • Post-Irradiation Assessment: Measure the erythema index at multiple time points post-irradiation (e.g., 6, 24, 48 hours).[24]

  • Analysis: Calculate the change in erythema index (ΔE.I.) from baseline. A significant reduction in ΔE.I. at the this compound-treated site compared to the control indicates a photoprotective effect.[22][24]

Protocol: Clinical Sun Protection Factor (SPF) and UVA-PF Determination

Objective: To determine if this compound enhances the SPF and UVA Protection Factor (UVA-PF) of a sunscreen formulation.

Procedure: This is a standardized clinical trial following ISO 24444 (for SPF) or similar regulatory guidelines.

  • Formulation: Create two sunscreen formulations: one with UV filters only, and one with the same UV filters plus this compound.

  • SPF Testing: Apply the formulations to the backs of human volunteers. Expose small sub-sites to increasing doses of UV radiation from a solar simulator. The SPF is calculated as the ratio of the MED on protected skin to the MED on unprotected skin.

  • UVA-PF Testing: The UVA-PF is typically determined using in vitro methods on a substrate (e.g., PMMA plates) or in vivo methods measuring Persistent Pigment Darkening (PPD).

  • Analysis: Compare the SPF and UVA-PF values of the formulation with this compound to the one without. An increase in these values demonstrates a synergistic photoprotective effect.

Data Presentation: In Vivo and Clinical Efficacy of this compound

Study TypeFormulationEndpointResultReference
Clinical TrialSunscreen with FA vs. Sunscreen withoutIn vivo SPFFA increased SPF by 37%[1][25]
Clinical TrialSunscreen with FA vs. Sunscreen withoutIn vivo UVA-PFFA increased UVA-PF by 26%[1][25]
Clinical Trial0.5% FA, 15% L-ascorbic acid, 1% α-tocopherolUV-induced erythemaSignificantly decreased UV-induced erythema (p<0.05)[22][23]
Clinical Trial1% FA cream vs. placebo (12 weeks)Melanin IndexSignificant decrease at 8 weeks[26]
Clinical Trial12% FA peel (6 sessions)Photoaging (ASRS score)Significant improvement from 2.89 to 1.18 (p<0.001)[27]

References

Synthesis of Novel Ferulic Acid Amides with Enhanced Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and bioactivity screening of novel ferulic acid amides. This compound, a ubiquitous phenolic compound in the plant kingdom, has garnered significant interest for its antioxidant, anti-inflammatory, and anticancer properties.[1][2] Modification of its carboxylic acid group to form amides has been a successful strategy to enhance its pharmacological profile.[2][3] These notes offer a guide to synthesizing these derivatives and evaluating their potential as therapeutic agents.

I. Synthesis of this compound Amides

The synthesis of this compound amides is typically achieved through a coupling reaction between this compound and a desired amine. A common and efficient method involves the activation of the carboxylic acid group of this compound, followed by nucleophilic attack by the amine.

General Synthesis Workflow

Synthesis_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amide Coupling cluster_purification Purification FA This compound FAI Feruloyl Chloride / Activated Intermediate FA->FAI Activation AC Activating Agent (e.g., SOCl₂, PyBOP) AC->FAI FAA This compound Amide FAI->FAA Coupling Amine Primary/Secondary Amine Amine->FAA Crude Crude Product FAA->Crude Reaction Work-up Purified Purified this compound Amide Crude->Purified Column Chromatography Signaling_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blotting Seed Seed Cells (e.g., RAW 264.7) Treat Treat with this compound Amide Seed->Treat Lyse Cell Lysis Treat->Lyse Quantify Protein Quantification (BCA/Bradford) Lyse->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block PrimaryAb Primary Antibody Incubation (e.g., anti-p-NF-κB) Block->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detect Chemiluminescent Detection SecondaryAb->Detect NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition by this compound Amide cluster_pathway NF-κB Signaling Cascade LPS LPS IKK IKK Phosphorylation LPS->IKK Activates FAA This compound Amide FAA->IKK Inhibits IkB IκBα Degradation IKK->IkB NFkB_activation NF-κB Activation & Nuclear Translocation IkB->NFkB_activation Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_activation->Gene_expression

References

Application Note: Validated UHPLC Method for Simultaneous Analysis of Ferulic Acid and Nicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated Ultra-High-Performance Liquid Chromatography (UHPLC) method for the simultaneous quantification of ferulic acid and nicotinamide. These compounds, known for their antioxidant and anti-inflammatory properties, are increasingly used in combination in pharmaceutical and cosmetic formulations.[1][2][3] The described method is rapid, accurate, and precise, making it suitable for quality control and research and development applications. All validation parameters were established in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction

This compound, a phenolic compound, and nicotinamide, a form of vitamin B3, are active ingredients valued for their skin-protective and therapeutic effects.[1][2][3] A reliable analytical method is crucial for the simultaneous determination of these two compounds in various matrices to ensure product quality and consistency. This UHPLC method provides a significant improvement in analysis time and solvent consumption compared to traditional HPLC methods.[3]

Experimental

Instrumentation and Chromatographic Conditions

A UHPLC system equipped with a diode-array detector was utilized for this analysis.[1][2][3] The separation was achieved on a C18 reversed-phase column.[1][2][3]

Table 1: UHPLC Chromatographic Conditions

ParameterCondition
Column C18, core-shell
Mobile Phase 20 mM Phosphate Buffer : Methanol (75:25, v/v)[1][2]
Flow Rate 0.4 mL/min[1][2][3]
Column Temperature 40 °C[1][2][3]
Detection Wavelength 262 nm[1][2][3]
Injection Volume 0.7 µL (calculated based on column dimensions)[2]
Standard and Sample Preparation

Standard stock solutions of this compound and nicotinamide were prepared in a suitable solvent and serially diluted to create calibration standards. Samples containing both analytes were prepared by dissolving the formulation in the mobile phase, followed by filtration through a 0.22 µm syringe filter before injection.

Method Validation

The developed UHPLC method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Specificity

The specificity of the method was determined by subjecting a mixture of this compound and nicotinamide to forced degradation under acidic, basic, oxidative, and photolytic conditions. The method was able to successfully separate the parent peaks from the degradation products, demonstrating its specificity.[3] Under basic conditions, nicotinamide degrades to nicotinic acid, and this compound can isomerize under photo-degradation.[1][2]

Linearity

The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations. The calibration curves for both this compound and nicotinamide showed excellent linearity with a coefficient of determination (R²) greater than 0.998.[1][3]

Accuracy

Accuracy was determined by the standard addition method at three different concentration levels. The recovery for both analytes was found to be close to 100%, indicating the high accuracy of the method.[1][3]

Precision

The precision of the method was evaluated by performing replicate injections of a standard solution. The relative standard deviation (RSD) for both intra-day and inter-day precision was less than 2%, demonstrating the excellent precision of the method.[1][3]

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve. The low LOD and LOQ values indicate the high sensitivity of the method.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the mobile phase composition, flow rate, and column temperature. The method was found to be robust, with no significant impact on the analytical results.[1]

Quantitative Data Summary

Table 2: Summary of Method Validation Parameters

Validation ParameterThis compoundNicotinamideAcceptance Criteria
Linearity (R²) > 0.998[1][3]> 0.998[1][3]R² ≥ 0.995
Accuracy (% Recovery) ~ 100%[1][3]~ 100%[1][3]98.0% - 102.0%
Precision (RSD %) < 2%[1][3]< 2%[1][3]RSD ≤ 2.0%
LOD Satisfactory[1][3]Satisfactory[1][3]Signal-to-Noise Ratio ≥ 3:1
LOQ Satisfactory[1][3]Satisfactory[1][3]Signal-to-Noise Ratio ≥ 10:1
Robustness Robust[1]Robust[1]System suitability parameters met

Conclusion

The developed and validated UHPLC method provides a rapid, sensitive, and reliable approach for the simultaneous quantification of this compound and nicotinamide. The method is suitable for routine quality control analysis of pharmaceutical and cosmetic products containing these two active ingredients. The short analysis time and low solvent consumption make this method an environmentally friendly and cost-effective alternative to conventional HPLC methods.[3]

Protocols

Protocol 1: Preparation of Standard Solutions
  • Stock Solution Preparation: Accurately weigh and dissolve appropriate amounts of this compound and nicotinamide reference standards in the mobile phase to prepare individual stock solutions of a known concentration (e.g., 1 mg/mL).

  • Working Standard Solution: Prepare a mixed working standard solution by diluting the stock solutions with the mobile phase to achieve a final concentration within the linear range of the assay.

  • Calibration Standards: Perform serial dilutions of the working standard solution with the mobile phase to prepare a series of at least five calibration standards of different concentrations.

Protocol 2: Sample Preparation
  • Solid Samples: Accurately weigh a portion of the homogenized solid sample and dissolve it in a known volume of the mobile phase.

  • Liquid Samples: Accurately pipette a known volume of the liquid sample and dilute it with the mobile phase.

  • Extraction (if necessary): For complex matrices, sonicate the sample solution for 15 minutes to ensure complete dissolution of the analytes.

  • Filtration: Filter the prepared sample solution through a 0.22 µm syringe filter into a UHPLC vial before analysis.

Protocol 3: UHPLC System Operation and Analysis
  • System Equilibration: Equilibrate the UHPLC system with the mobile phase at the specified flow rate and temperature until a stable baseline is achieved.

  • System Suitability: Inject the working standard solution five times and verify that the system suitability parameters (e.g., retention time, peak area, tailing factor, and theoretical plates) meet the pre-defined acceptance criteria (RSD ≤ 2.0%).

  • Analysis Sequence: Inject the blank (mobile phase), followed by the calibration standards in increasing order of concentration. Then, inject the prepared sample solutions.

  • Data Acquisition and Processing: Acquire the chromatograms and integrate the peak areas for this compound and nicotinamide.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the calibration standards. Determine the concentration of this compound and nicotinamide in the sample solutions from the calibration curve.

Visualizations

UHPLC_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis A Literature Search & Parameter Selection B Initial Chromatographic Trials A->B C Method Optimization (Mobile Phase, Flow Rate, etc.) B->C D Specificity (Forced Degradation) C->D Optimized Method E Linearity & Range D->E F Accuracy (% Recovery) E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J System Suitability Testing I->J Validated Method K Sample Analysis J->K L Reporting K->L

Caption: Workflow for UHPLC method development and validation.

Validation_Parameters_Relationship cluster_0 Core Validation Parameters cluster_1 Method Performance Limits cluster_2 Method Reliability Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Robustness Robustness Specificity->Robustness Linearity Linearity Linearity->Accuracy Linearity->Precision LOD Limit of Detection Linearity->LOD LOQ Limit of Quantification Linearity->LOQ Linearity->Robustness Accuracy->Robustness Precision->Robustness LOD->Robustness LOQ->Robustness

Caption: Interrelationship of UHPLC method validation parameters.

References

Application Notes & Protocols: Evaluating Ferulic Acid Skin Permeation using Franz Diffusion Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed guide on conducting in vitro skin permeation studies of ferulic acid using Franz diffusion cells, including standardized protocols, comparative data from various formulations, and visual workflows.

Introduction

This compound (FA) is a potent antioxidant with photoprotective and anti-inflammatory properties, making it a valuable active ingredient in dermatological and cosmetic formulations.[1][2][3] Evaluating its ability to permeate the stratum corneum and reach its target layers within the skin is crucial for formulation development and efficacy assessment. The Franz diffusion cell is the gold standard in vitro model for these studies, providing reliable data on the release and permeation kinetics of topical compounds.[4][5][6]

These application notes provide comprehensive protocols for using Franz diffusion cells to assess this compound skin permeation, along with a summary of quantitative data from various studies to serve as a benchmark for formulation performance.

Experimental Protocols

This section outlines a generalized, step-by-step protocol for conducting this compound skin permeation studies. The methodology is synthesized from standard practices reported in multiple peer-reviewed studies.[7][8][9][10]

Materials and Equipment
  • Franz Diffusion Cells: Vertical glass diffusion cells with a known diffusion area (e.g., 1.76 cm²) and receptor volume (e.g., 7-17 mL).[7][11]

  • Skin Membrane: Full-thickness or dermatomed skin from a relevant animal model (e.g., porcine ear skin, hairless mouse/rat skin) or human skin from elective surgeries.[8][9][12][13]

  • Receptor Solution: Phosphate Buffered Saline (PBS) at pH 7.4 is commonly used.[14] The medium should ensure sink conditions, meaning the concentration of the active should not exceed 10% of its saturation solubility.

  • Donor Formulation: The this compound-containing formulation to be tested (e.g., solution, gel, emulsion).

  • Water Bath/Circulator with Stirrers: To maintain the skin surface temperature at a physiological 32-35°C and ensure homogeneity of the receptor fluid.[8][9]

  • High-Performance Liquid Chromatography (HPLC) System: For the quantitative analysis of this compound.[1][7]

  • Standard laboratory equipment: micropipettes, syringes, vials, scalpel, forceps, etc.

Detailed Experimental Procedure

Step 1: Skin Membrane Preparation

  • Obtain fresh skin (e.g., porcine ear) and remove any underlying cartilage and subcutaneous fat with a scalpel.[11]

  • Wash the skin thoroughly with normal saline.

  • If required, prepare epidermal membranes (Stratum Corneum Epidermis, SCE) by heat separation. This involves immersing the full-thickness skin in water at 60°C for 1-2 minutes, after which the epidermis can be gently peeled off from the dermis.[9]

  • Cut the prepared skin membrane into sections large enough to fit the Franz diffusion cell.

  • Visually inspect the skin for any imperfections or holes before use. Store wrapped in aluminum foil at -20°C if not used immediately. Re-hydrate before use.[9]

Step 2: Franz Diffusion Cell Assembly

  • Fill the receptor chamber with pre-warmed (32-35°C), degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.

  • Mount the prepared skin membrane onto the receptor chamber, with the stratum corneum side facing upwards towards the donor chamber.[7]

  • Clamp the donor and receptor chambers together securely. A thin layer of grease may be applied to the flange to ensure a good seal.

  • Allow the system to equilibrate for at least 30 minutes in the water bath.

Step 3: Application of Formulation and Sampling

  • Apply a precise amount of the this compound formulation (e.g., 200 µL or a finite dose) onto the skin surface in the donor chamber.[8]

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 10, 12, 24 hours), withdraw an aliquot (e.g., 500 µL) from the receptor chamber via the sampling arm.[8]

  • Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor solution to maintain a constant volume.[8]

  • Store the collected samples at 4°C until HPLC analysis.

Step 4: Quantification of this compound

  • Analyze the concentration of this compound in the collected samples using a validated HPLC method.[1][7]

  • At the end of the experiment (e.g., 24 hours), dismantle the cell.

  • Wash the skin surface to remove any unabsorbed formulation.

  • To determine skin retention, extract the this compound from the skin membrane using a suitable solvent (e.g., methanol) and quantify using HPLC.

Step 5: Data Analysis

  • Calculate the cumulative amount of this compound permeated per unit area (μg/cm²) at each time point, correcting for sample replacement.

  • Plot the cumulative amount permeated per unit area against time.

  • Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.

  • Calculate the apparent permeability coefficient (Papp) using the equation: Papp = Jss / Cd, where Cd is the initial concentration of the drug in the donor formulation.[7]

Quantitative Data Summary

The permeation of this compound is highly dependent on the formulation vehicle and its pH. The unionized form of FA demonstrates significantly better penetration than the ionic form.[7]

Table 1: Permeation Parameters of this compound from Various Formulations

Formulation TypeThis compound Conc.Skin ModelpHSteady-State Flux (Jss)Skin Deposition/RetentionReference
PBS Solution1 mg/mLHairless Mouse5Papp = 3.35 x 10⁻⁶ cm/sNot Reported[7]
PBS Solution1 mg/mLHairless Mouse6Papp = 1.46 x 10⁻⁶ cm/sNot Reported[7]
PBS Solution1 mg/mLHairless Mouse8Papp = 0.35 x 10⁻⁶ cm/sNot Reported[7]
O/W Emulsion3% (w/w)Hairless Rat6.08.48 ± 2.31 µg/cm²/h2.50 ± 0.65 µg/cm² (in first 15 µm)[1]
Gel A3% (w/w)Hairless Rat6.08.38 ± 0.89 µg/cm²/h14.53 ± 1.98 µg/cm² (in first 15 µm)[1]
Gel B3% (w/w)Hairless Rat7.45.72 ± 0.50 µg/cm²/h11.20 ± 1.50 µg/cm² (in first 15 µm)[1]
Multiple Emulsion0.2% (w/v)Human SCE7.4~17.0 µg/cm²/hNot Reported[8]
O/W Emulsion0.2% (w/v)Human SCE7.416.98 ± 2.41 µg/cm²/hNot Reported[8]
Ethosomal System18.0 mg/mLHuman SCE7.4267.8 ± 16.77 µg/cm²/h51.67 ± 1.94 µg/cm²[14]
Buffer SolutionSaturatedPorcine6.0Flux (FA): ~5 nmol/cm²/h28 nmol/g[10][12]

Note: Data has been compiled from different studies and experimental conditions may vary. Direct comparison should be made with caution.

Visualizations: Workflows and Relationships

Diagrams are provided to visually represent the experimental process and key scientific principles.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment Execution cluster_analysis Phase 3: Analysis & Data Processing p1 Skin Procurement (e.g., Porcine Ear) p2 Subcutaneous Fat Removal & Cleaning p1->p2 p3 Membrane Preparation (Full-thickness or SCE) p2->p3 e1 Assemble Franz Cell - Fill Receptor Chamber - Mount Skin Membrane p3->e1 p4 Receptor Fluid Degassing & Warming to 35°C p4->e1 e2 System Equilibration (30 mins) e1->e2 e3 Apply Donor Formulation (Finite Dose) e2->e3 e4 Collect Samples (Timed Intervals) e3->e4 e4->e4 e5 Replenish Receptor Fluid e4->e5 a1 Quantify this compound (HPLC Analysis) e5->a1 a2 Calculate Cumulative Amount Permeated a1->a2 a3 Plot Permeation Profile (Amount vs. Time) a2->a3 a4 Determine Permeation Parameters (Flux, Papp) a3->a4 G cluster_ph Influence of Formulation pH on this compound (pKa ~4.5) cluster_perm Impact on Skin Permeation ph_low Low pH (e.g., pH < 4.5) fa_unionized This compound is Predominantly NON-IONIZED (Lipophilic) ph_low->fa_unionized ph_high High pH (e.g., pH > 4.5) fa_ionized This compound is Predominantly IONIZED (Hydrophilic) ph_high->fa_ionized perm_high ENHANCED Permeation (Crosses lipid-rich stratum corneum) fa_unionized->perm_high Favors Partitioning into Skin Lipids perm_low REDUCED Permeation fa_ionized->perm_low Poor Partitioning

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Oral Bioavailability of Ferulic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low oral bioavailability of ferulic acid (FA).

FAQS: Understanding this compound's Bioavailability Challenges

Q1: What is this compound and why is its oral bioavailability low?

A1: this compound (4-hydroxy-3-methoxycinnamic acid) is a phenolic compound found in many plants, including grains, fruits, and vegetables.[1] Despite its potent antioxidant, anti-inflammatory, and other therapeutic properties, its clinical application is limited by low oral bioavailability.[2] This is primarily due to:

  • Poor aqueous solubility: this compound is sparingly soluble in water, which limits its dissolution in the gastrointestinal fluids.[3][4]

  • Extensive first-pass metabolism: After absorption, FA undergoes significant metabolism in the intestine and liver, primarily through glucuronidation and sulfation, converting it into less active forms.[5]

  • Rapid elimination: The absorbed FA and its metabolites are quickly cleared from the body, resulting in a short plasma half-life.[3]

  • Food matrix effects: In its natural sources, FA is often bound to polysaccharides, which limits its release and absorption.[6]

Q2: What are the main strategies to improve the oral bioavailability of this compound?

A2: The primary strategies focus on improving its solubility, protecting it from premature metabolism, and enhancing its permeation across the intestinal epithelium. Key approaches include:

  • Nanoformulations: Encapsulating FA into nanocarriers like solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), polymeric nanoparticles (e.g., PLGA), and nanoemulsions can enhance its solubility, stability, and absorption.[2][7][8]

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): These lipid-based formulations can improve the oral bioavailability of FA by enhancing its dissolution and lymphatic transport, thereby reducing first-pass metabolism.

  • Solubility Enhancers: Utilizing co-solvents, cyclodextrins, or forming salts can increase the solubility of FA.

  • Permeability Enhancers: Certain excipients and nanoformulations can modulate tight junctions or facilitate transport across the intestinal barrier.

Q3: How is the bioavailability of this compound and its formulations typically evaluated?

A3: Bioavailability is assessed through a combination of in vitro and in vivo methods:

  • In Vitro Models:

    • Simulated Gastrointestinal Digestion: These models, like the TIM-1 system, assess the release or "bioaccessibility" of FA from its formulation under simulated stomach and intestinal conditions.[6][9]

    • Cell-Based Permeability Assays: Caco-2 cell monolayers are widely used to predict intestinal permeability and identify potential efflux transporter interactions.[10][11]

  • In Vivo Models:

    • Pharmacokinetic Studies: Animal models, typically rats, are used to determine key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve) after oral administration.[12] These studies provide the most direct measure of bioavailability.

    • Human Clinical Trials: Ultimately, human studies are necessary to confirm the bioavailability and efficacy of FA formulations.[13]

Troubleshooting Guide: Formulation Development

Q1: Why is the encapsulation efficiency (EE%) of my this compound-loaded nanoparticles low?

A1:

Potential CauseSuggested Solution
Poor affinity of FA for the nanoparticle core: High encapsulation efficiency is often achieved when the drug has a low affinity for the external aqueous phase and prefers to partition into the nanoparticle's core.[14] Consider using a different lipid or polymer for the nanoparticle matrix that has a higher affinity for FA. For lipid nanoparticles, select lipids in which FA has high solubility.[4]
Drug leakage during formulation: The preparation method can significantly impact EE%. For emulsion-based methods, rapid diffusion of the drug from the organic to the aqueous phase before nanoparticle solidification can lead to low EE%. Optimize process parameters such as homogenization speed, sonication time, and temperature to facilitate rapid nanoparticle formation.
High drug-to-carrier ratio: Exceeding the loading capacity of the nanocarrier system will result in unencapsulated drug.[4] Perform drug loading studies with varying FA concentrations to determine the optimal drug-to-carrier ratio for your system. For PLGA nanoparticles, lower initial concentrations of FA have been shown to result in higher EE%.[15]
Inaccurate measurement of encapsulated drug: The method used to separate free drug from the nanoparticles (e.g., centrifugation, filtration) may be inefficient, leading to an overestimation of free drug and an underestimation of EE%. Ensure complete separation of the nanoparticles from the supernatant. Validate your analytical method for quantifying FA in the supernatant.

Q2: My this compound nanoemulsion is unstable and shows phase separation. What could be the cause?

A2:

Potential CauseSuggested Solution
Inappropriate surfactant/co-surfactant ratio: The ratio of surfactant to co-surfactant (Smix) is critical for the stability of nanoemulsions. Construct a pseudo-ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant that results in a stable nanoemulsion region.
Insufficient energy input during emulsification: High-energy methods like high-pressure homogenization or ultrasonication are often required to produce fine and stable nanoemulsions. Ensure that the energy input is sufficient to reduce the droplet size to the nano-range and create a kinetically stable system.
Ostwald ripening: This phenomenon, where larger droplets grow at the expense of smaller ones, can lead to instability. The choice of oil phase and surfactant can influence the rate of Ostwald ripening. Using a combination of oils with different aqueous solubilities can sometimes mitigate this effect.
Changes in temperature or pH: The stability of nanoemulsions can be sensitive to environmental conditions. Evaluate the stability of your formulation at different temperatures and pH values relevant to your intended application and storage conditions.

Troubleshooting Guide: In Vitro Characterization

Q1: I am observing a very high burst release of this compound from my nanoparticles in in vitro release studies. How can I achieve a more sustained release?

A1:

Potential CauseSuggested Solution
Surface-adsorbed drug: A significant portion of the drug may be adsorbed onto the nanoparticle surface, leading to a rapid initial release.[16] Ensure your nanoparticle purification process effectively removes any surface-associated drug. A washing step after nanoparticle collection can be beneficial.
High porosity or amorphous nature of the nanoparticle matrix: A porous or less crystalline nanoparticle matrix can allow for rapid penetration of the release medium and faster drug diffusion. Consider using a more crystalline lipid for SLNs or a polymer with a higher glass transition temperature for polymeric nanoparticles to create a denser matrix.
Small particle size: Smaller particles have a larger surface area-to-volume ratio, which can contribute to a faster release rate. If sustained release is the primary goal, you might consider formulating slightly larger nanoparticles, while still staying within the desired nano-range.
Inappropriate release medium: The solubility of FA in the release medium will affect the release rate. Ensure the chosen release medium provides sink conditions without being overly solubilizing, which could artificially accelerate the release.

Q2: The permeability of my this compound formulation across Caco-2 cell monolayers is highly variable. What are the possible reasons?

A2:

Potential CauseSuggested Solution
Inconsistent monolayer integrity: The integrity of the Caco-2 cell monolayer is crucial for reliable permeability data.[11] Routinely measure the transepithelial electrical resistance (TEER) of the monolayers before each experiment. TEER values should be within an established acceptable range (typically 300-500 Ω·cm²).[11] Also, perform a Lucifer Yellow rejection assay to confirm the integrity of the tight junctions.[11]
High passage number of Caco-2 cells: The characteristics of Caco-2 cells, including the expression of transporters, can change with increasing passage number, leading to inconsistent results.[17] Use cells within a defined and validated passage number range for all experiments.
Cytotoxicity of the formulation: High concentrations of FA or excipients in your formulation could be toxic to the Caco-2 cells, compromising monolayer integrity. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of your formulation before conducting permeability studies.
Interaction with efflux transporters: Caco-2 cells express efflux transporters like P-glycoprotein (P-gp), which can actively pump your compound out of the cells, leading to low apparent permeability in the apical-to-basolateral direction.[11] Conduct bidirectional permeability assays (apical to basolateral and basolateral to apical) to determine the efflux ratio. An efflux ratio greater than 2 suggests the involvement of active efflux.[11]

Troubleshooting Guide: In Vivo Studies

Q1: I am observing high inter-individual variability in the plasma concentrations of this compound in my rat pharmacokinetic study. What could be the reasons?

A1:

Potential CauseSuggested Solution
Differences in gastrointestinal physiology: Factors such as gastric emptying time, intestinal motility, and pH can vary between individual animals, affecting the dissolution and absorption of the formulation. Ensure that animals are properly fasted before dosing to minimize variability in gastric emptying.
Variability in metabolic enzyme activity: The expression and activity of metabolic enzymes (e.g., UGTs, SULTs) can differ between animals, leading to variations in the extent of first-pass metabolism.[18] Use a sufficient number of animals per group to account for biological variability and ensure statistical power.
Inconsistent oral gavage technique: Improper oral gavage can lead to dosing errors or stress in the animals, which can affect physiological parameters. Ensure that all personnel performing oral gavage are well-trained and use a consistent technique.
Food and water intake post-dosing: The presence of food can affect the absorption of FA.[19] Standardize the feeding schedule for all animals in the study. While water should be available ad libitum, monitor for any unusual drinking patterns.

Q2: The oral bioavailability of my this compound nanoformulation in rats is not as high as expected based on in vitro data. Why might this be?

A2:

Potential CauseSuggested Solution
Poor in vitro-in vivo correlation (IVIVC): In vitro models, while useful for screening, do not fully replicate the complex environment of the gastrointestinal tract. The presence of mucus, digestive enzymes, and the gut microbiome can all impact the in vivo performance of a formulation in ways not captured by simple in vitro tests.
Instability of the nanoformulation in the GI tract: The nanoformulation may be unstable in the acidic environment of the stomach or in the presence of bile salts and enzymes in the intestine, leading to premature release of FA. Evaluate the stability of your formulation in simulated gastric and intestinal fluids.
Rapid clearance by the reticuloendothelial system (RES): Nanoparticles can be taken up by the RES (liver and spleen), leading to their rapid clearance from circulation and reduced bioavailability. Modifying the surface of the nanoparticles with hydrophilic polymers like polyethylene glycol (PEGylation) can help to reduce RES uptake.
Species differences in metabolism: The metabolic profile of FA can differ between humans and preclinical animal models.[20] While rat models are essential for preclinical evaluation, be mindful of potential species differences when extrapolating results to humans.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (mole fraction, xFA) at 25°CSolubility (mg/mL)
Water0.000049[5]~0.5
Ethanol0.0254[5]~10[21]
Isopropanol0.0194[5]-
Propylene Glycol0.0263[5]-
PEG-400->100
DMSO0.0526[5]~15[21]
Dimethyl Formamide (DMF)-~20[21]
Ethyl Acetate0.0130[5]-

Table 2: Physicochemical Properties of this compound-Loaded Nanoformulations

Formulation TypeCarrier MaterialParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Reference
NanoparticlesPLGA242-50[10][16]
NanoparticlesPLGA483-76[8]
NanoparticlesPLGA74-117-79.7-90.0[15]
NanoparticlesPLA178-219< 0.364.86-75.16[22]
Solid Lipid Nanoparticles (SLNs)Cetyl palmitate~150-200< 0.2-[23]
Nanostructured Lipid Carriers (NLCs)Compritol 888 ATO94-140< 0.3High[6]
Nanoemulsion-90.43--[24]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation

  • Organic Phase Preparation: Dissolve 75 mg of PLGA (Resomer RG 503 H) and 7.5 mg of this compound in 4 mL of acetone.[14]

  • Aqueous Phase Preparation: Prepare a 10 mL aqueous solution of a surfactant, such as 0.5% (w/v) Poloxamer 188.[14]

  • Emulsification: Add the organic phase dropwise to the aqueous phase under continuous magnetic stirring (e.g., 100 rpm).[14]

  • Solvent Evaporation: Continue stirring at room temperature (e.g., 250 rpm) to allow for the evaporation of acetone, leading to the formation of nanoparticles.[14]

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 11,000 rpm) at 4°C for 30 minutes to pellet the nanoparticles.[14]

  • Washing: Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat the centrifugation and washing steps two more times to remove unencapsulated FA and excess surfactant.[14]

  • Storage/Lyophilization: Resuspend the final nanoparticle pellet in deionized water for immediate characterization or lyophilize for long-term storage, often with a cryoprotectant.

Protocol 2: Quantification of this compound in Rat Plasma by HPLC-MS/MS

  • Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction):

    • To 100 µL of rat plasma, add an internal standard (e.g., 10 µL of 100 µg/mL caffeic acid).[25]

    • Add 200 µL of methanol to precipitate proteins.[25]

    • Vortex for 15 minutes and then centrifuge at 1,500 g for 15 minutes.[25]

    • Alternatively, for liquid-liquid extraction, add diethyl ether to the plasma sample, vortex, and centrifuge.[1]

  • Chromatographic Separation:

    • Column: C18 column (e.g., Hedera ODS-2).[26][27]

    • Mobile Phase: A gradient or isocratic mixture of methanol and 5 mmol·L⁻¹ ammonium acetate buffer with 0.05% acetic acid (e.g., 34:66 v/v).[26][27]

    • Flow Rate: 0.4 mL/min.[26][27]

    • Injection Volume: 10-20 µL.

  • Mass Spectrometric Detection:

    • Ionization Source: Electrospray ionization (ESI), typically in positive or negative ion mode.[26][27]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound standards.

    • Determine the concentration of this compound in the plasma samples from the calibration curve. The method should be linear over a range such as 0.1-5 ng/mL.[26]

Visualizations

ferulic_acid_metabolism Oral Administration Oral Administration Stomach & Small Intestine Stomach & Small Intestine Oral Administration->Stomach & Small Intestine Absorption Absorbed this compound Absorbed this compound Stomach & Small Intestine->Absorbed this compound Liver (First-Pass Metabolism) Liver (First-Pass Metabolism) Absorbed this compound->Liver (First-Pass Metabolism) Systemic Circulation Systemic Circulation Liver (First-Pass Metabolism)->Systemic Circulation Bioavailable FA Metabolites Metabolites Liver (First-Pass Metabolism)->Metabolites Glucuronidation, Sulfation Excretion (Urine) Excretion (Urine) Systemic Circulation->Excretion (Urine) Metabolites->Systemic Circulation

Caption: Metabolic pathway of orally administered this compound.

nanoformulation_workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Select Carrier Select Carrier (Lipid/Polymer) Prepare Nanoformulation Prepare Nanoformulation (e.g., Emulsion Evaporation) Select Carrier->Prepare Nanoformulation Characterize Characterize (Size, PDI, EE%) Prepare Nanoformulation->Characterize Release Study In Vitro Release Study Characterize->Release Study Permeability Assay Caco-2 Permeability Assay Release Study->Permeability Assay Animal Model Oral Administration (Rat Model) Permeability Assay->Animal Model Pharmacokinetics Pharmacokinetic Analysis (Blood Sampling) Animal Model->Pharmacokinetics Bioavailability Assessment Bioavailability Assessment (AUC, Cmax) Pharmacokinetics->Bioavailability Assessment

Caption: Experimental workflow for developing and evaluating this compound nanoformulations.

troubleshooting_bioavailability start Low In Vivo Bioavailability check_release Was in vitro release adequate? start->check_release check_permeability Was Caco-2 permeability high? check_release->check_permeability Yes re_formulate Reformulate for better release profile check_release->re_formulate No check_stability Is formulation stable in GI fluids? check_permeability->check_stability Yes add_enhancer Add permeation enhancer check_permeability->add_enhancer No protect_formulation Use enteric coating or stabilize formulation check_stability->protect_formulation No high_metabolism High first-pass metabolism likely check_stability->high_metabolism Yes

Caption: Troubleshooting logic for low in vivo bioavailability of this compound formulations.

References

Technical Support Center: Stabilization of Ferulic Acid in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to stabilize ferulic acid in cosmetic formulations against oxidation.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and stability testing of this compound.

Issue Potential Cause Troubleshooting Steps
Yellow to brown discoloration of the formulation upon storage. Oxidation of this compound. This can be accelerated by exposure to light, high pH, and the presence of metal ions.1. Adjust pH: Maintain the formulation's pH between 3.0 and 4.5.[1][2] this compound is more stable at a lower pH.[1][3] 2. Incorporate Antioxidants: Add other antioxidants to the formulation. A combination of 15% L-ascorbic acid and 1% alpha-tocopherol has been shown to stabilize this compound and double its photoprotective capacity.[4][5] 3. Add Chelating Agents: Include a chelating agent like EDTA or its salts to bind metal ions that can catalyze oxidation.[1][6] 4. Use Opaque Packaging: Protect the formulation from light by using opaque or UV-protective packaging.
Precipitation or crystallization of this compound in the formulation. Poor solubility of this compound, especially in aqueous solutions at acidic pH.[1][2][7]1. Utilize a Polyol Solvent System: Incorporate polyols such as propylene glycol, butylene glycol, or polyethylene glycol to improve the solubility of this compound.[1][2] A mixture of polyethylene glycol and propylene glycol can be particularly effective.[2] 2. Consider Encapsulation: Encapsulating this compound in systems like nanoparticles, liposomes, or polysaccharides can enhance its solubility and stability.[3][8][9][10][11] 3. Create an Emulsion: For oil-in-water emulsions, this compound can be dissolved in the aqueous phase containing a suitable solvent system before emulsification.[1]
Loss of antioxidant efficacy over time. Degradation of this compound. The primary degradation pathway involves decarboxylation.[12]1. Confirm Stabilization Measures: Ensure that the pH is in the optimal range (3.0-4.5) and that an effective antioxidant and chelating agent system is in place.[1] 2. Conduct Stability Testing: Perform accelerated stability testing at elevated temperatures (e.g., 40°C or 50°C) to predict long-term stability.[1][10] Monitor the concentration of this compound using HPLC.[1] 3. Evaluate Encapsulation: If not already implemented, consider encapsulation technologies, which have been shown to significantly improve the stability of this compound.[8][10]
Phase separation in an emulsion containing this compound. Instability of the emulsion, which can be exacerbated by the presence of other ingredients or improper manufacturing processes.1. Optimize Emulsifier System: Ensure the type and concentration of the emulsifier are appropriate for the oil and water phases of the formulation. 2. Review Manufacturing Process: The temperature at which the phases are mixed and the cooling rate can impact emulsion stability. This compound, dissolved in its solvent, should be added to the emulsion at a controlled temperature (e.g., around 50°C) with continuous stirring.[1]

Frequently Asked Questions (FAQs)

Formulation and Stabilization

Q1: What is the optimal pH for a cosmetic formulation containing this compound?

A1: The optimal pH for stabilizing this compound in an aqueous-based formulation is between 3.0 and 5.0, with a more preferred range of 3.0 to 4.5.[1] At a neutral or alkaline pH, this compound is more soluble in water but discolors rapidly.[1][2]

Q2: What are the most effective antioxidants to use in combination with this compound?

A2: A combination of L-ascorbic acid (Vitamin C) and alpha-tocopherol (Vitamin E) is highly effective. This compound not only has its own antioxidant properties but also helps to stabilize vitamins C and E, creating a synergistic effect that enhances photoprotection.[4][5][[“]]

Q3: What are some suitable chelating agents and their recommended concentrations?

A3: Ethylenediaminetetraacetic acid (EDTA) and its salts are commonly used. Other options include sodium citrate and tartaric acid.[1][6] Recommended concentrations typically range from 0.05% to 0.5%.[1]

Q4: How can I improve the solubility of this compound in my aqueous formulation?

A4: Using a non-volatile polyol as a solvent is an effective strategy. Examples include propylene glycol, butylene glycol, and polyethylene glycol.[1][2] Encapsulation techniques can also be employed to improve solubility and stability.[3][8][9][10]

Q5: What is encapsulation and how does it help stabilize this compound?

A5: Encapsulation is a process where this compound is enclosed within another material, forming a protective barrier. This can be achieved using lipid nanoparticles, polysaccharides like starch, or other polymers.[3][8][9][10] This barrier protects the this compound from environmental factors such as light and oxygen, thereby improving its stability and allowing for a more controlled release.[8][10]

Experimental Protocols and Data

Q6: Can you provide a basic protocol for preparing a stabilized this compound serum?

A6: A detailed experimental protocol for preparing a stabilized oil-in-water emulsion containing this compound is provided in the "Experimental Protocols" section below.

Q7: How can I perform a stability test on my this compound formulation?

A7: A general protocol for conducting an accelerated stability test is outlined in the "Experimental Protocols" section. This involves storing the formulation at elevated temperatures and analyzing the concentration of this compound over time using HPLC.[1][10]

Quantitative Data on this compound Stability

The following table summarizes the stability of this compound under various conditions, highlighting the effectiveness of different stabilization techniques.

Formulation/Condition Stress Condition Duration This compound Retention (%) Reference
Free this compound45°C / 80% RH1 month50%[8][10]
Encapsulated this compound in Phosphorylated Rice Starch45°C / 80% RH1 month70%[8][10]
Free this compoundLight Exposure1 month35%[8][10]
Encapsulated this compound in Phosphorylated Rice StarchLight Exposure1 month65%[8][10]
Hydrogel with un-encapsulated this compound (pH > pKa)Not specifiedNot specifiedPoor stability[3]
Hydrogel with nanoencapsulated this compound (pH > pKa)Not specifiedNot specifiedSignificantly better than un-encapsulated[3]
Hydrogel with nanoencapsulated this compound (pH < pKa)Not specifiedNot specifiedVery good stability[3]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Oil-in-Water Emulsion

Objective: To prepare a stable oil-in-water emulsion containing this compound.

Materials:

  • Oil Phase: Emollients (e.g., silicone oil, esters), Emulsifiers, Oil-soluble antioxidants (e.g., BHT, Vitamin E)

  • Aqueous Phase: Deionized water, Polyol solvent (e.g., propylene glycol), Water-soluble antioxidants (e.g., L-ascorbic acid), Chelating agent (e.g., EDTA), Thickener (e.g., xanthan gum)

  • Active Phase: this compound

  • pH adjuster (e.g., citric acid or sodium hydroxide)

Methodology:

  • Prepare the Oil Phase: In a suitable vessel, combine the emollients, emulsifiers, and oil-soluble antioxidants. Heat the mixture to 70-85°C with stirring until all components are melted and uniform.

  • Prepare the Aqueous Phase: In a separate vessel, combine the deionized water, water-soluble antioxidants, and chelating agent. If using a thickener, disperse it in the aqueous phase. Heat this mixture to 70-85°C with stirring.

  • Form the Emulsion: Slowly add the oil phase to the aqueous phase while stirring continuously. Maintain the temperature at 70-85°C during this process. Once the addition is complete, continue stirring and begin to cool the emulsion.

  • Prepare the Active Phase: In a separate container, dissolve the this compound in the polyol solvent. This may require gentle heating to 40-50°C.[1]

  • Incorporate the Active Phase: When the emulsion has cooled to approximately 50°C, add the dissolved this compound solution to the emulsion with continuous stirring.[1]

  • Final Adjustments: Continue cooling the emulsion to room temperature. Once cooled, adjust the pH to the target range of 3.0-4.5 using a suitable acid or base.

Protocol 2: Accelerated Stability Testing of a this compound Formulation

Objective: To evaluate the stability of a this compound formulation under accelerated conditions.

Materials:

  • This compound formulation

  • Stability chambers set to desired temperatures (e.g., 25°C, 40°C, 50°C) and relative humidity (RH), if applicable (e.g., 75% RH).[10]

  • HPLC system with a suitable column (e.g., C18) and UV detector.

  • Mobile phase (e.g., methanol/water with acetic acid).[1]

  • This compound standard for calibration.

Methodology:

  • Sample Preparation: Dispense the this compound formulation into appropriate containers and seal them.

  • Initial Analysis (Time Zero): Analyze an initial sample to determine the starting concentration of this compound. This is your baseline (100%).

  • Storage: Place the samples in the stability chambers at the different temperature conditions.

  • Time Point Analysis: At predetermined time points (e.g., 1 week, 2 weeks, 1 month, 3 months), remove a sample from each storage condition.

  • Sample Extraction (if necessary): For emulsions or complex matrices, an extraction step may be required to isolate the this compound before analysis.

  • HPLC Analysis: Analyze the samples using HPLC to determine the concentration of this compound. A typical method might involve a C18 column, a mobile phase of methanol/water with a small amount of acetic acid, and UV detection at approximately 265 nm.[1]

  • Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. Also, visually inspect the samples for any changes in color, odor, or physical form.

Visualizations

Ferulic_Acid_Oxidation_Pathway FA This compound Phenoxy_Radical Phenoxy Radical (Resonance Stabilized) FA->Phenoxy_Radical Donates H+ Oxidized_Products Oxidized Products (e.g., Dimers, Quinones) Phenoxy_Radical->Oxidized_Products Further Oxidation Free_Radical Free Radical (e.g., ROS) Free_Radical->FA Attacks

Caption: Oxidation pathway of this compound.

Ferulic_Acid_Stabilization_Workflow cluster_formulation Formulation Strategy cluster_testing Stability Testing FA This compound Formulation pH Adjust pH to 3.0-4.5 FA->pH Antioxidants Add Antioxidants (Vitamins C & E) FA->Antioxidants Chelators Add Chelating Agents (e.g., EDTA) FA->Chelators Solvents Use Polyol Solvents FA->Solvents Encapsulation Encapsulation FA->Encapsulation Storage Accelerated Storage (e.g., 40°C, 50°C) Analysis HPLC Analysis Stable_Product Stable this compound Product

Caption: Workflow for stabilizing this compound.

Synergistic_Antioxidant_Mechanism FA This compound VitC Vitamin C (Ascorbic Acid) FA->VitC Stabilizes VitE Vitamin E (Tocopherol) FA->VitE Stabilizes Free_Radical Free Radical FA->Free_Radical Neutralizes Skin Skin Protection VitC->Free_Radical Neutralizes VitE->Free_Radical Neutralizes

Caption: Synergistic antioxidant mechanism.

References

Optimizing extraction conditions for maximizing ferulic acid yield

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions to optimize the extraction of ferulic acid from various plant matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for extracting this compound from plant materials?

A1: The most common methods are alkaline hydrolysis, enzymatic hydrolysis, and solvent extraction.[1][2][3] Alkaline hydrolysis uses bases like sodium hydroxide (NaOH) to break the ester bonds linking this compound to the plant cell wall.[2][4] Enzymatic hydrolysis employs specific enzymes, such as feruloyl esterases and xylanases, for a more targeted release.[5][6] Solvent-based methods, including microwave-assisted extraction (MAE) and pressurized liquid extraction (PLE), use solvents like ethanol or water under specific conditions to extract free this compound.[2][3]

Q2: Why is extracting this compound challenging?

A2: this compound in plants is predominantly found in an insoluble-bound form.[2] It is cross-linked with polysaccharides (like arabinoxylans) and lignin within the plant cell wall via ester and ether bonds, forming robust complexes that make its release and subsequent purification difficult.[1][3] Effective extraction requires breaking these covalent linkages without degrading the target molecule.

Q3: What are the advantages and disadvantages of alkaline versus enzymatic hydrolysis?

A3: Alkaline hydrolysis is effective for releasing bound this compound and can result in high yields.[7] However, it often requires harsh chemicals and high temperatures, which can lead to the degradation of this compound and co-extraction of undesirable compounds, complicating purification.[2] Enzymatic hydrolysis is more specific and operates under milder conditions, making it a "greener" alternative that can reduce degradation and simplify downstream processing.[2][8] The main drawbacks of enzymatic methods are the higher cost of enzymes and potentially longer reaction times.[2]

Q4: Which factors most significantly influence the yield of this compound during alkaline hydrolysis?

A4: The key factors affecting this compound release during alkaline hydrolysis are the concentration of the alkali (e.g., NaOH), hydrolysis temperature, and duration of the extraction.[9] The solid-to-liquid ratio is also critical; a lower initial weight of the raw material can lead to significantly higher extraction yields.[1][10]

Q5: Can pre-treatment of the raw material improve extraction efficiency?

A5: Yes, pre-treatment can significantly enhance this compound yield. Physical methods like milling increase the surface area available for reaction.[11] Biological or chemical pre-treatments, such as using enzymes like proteases and amylases to remove protein and starch, can improve the accessibility of the target molecules for the primary hydrolysis step.[8] Hydrothermal pretreatments using high temperatures and pressures have also been explored to loosen the plant structure before enzymatic hydrolysis.[2]

Troubleshooting Guide

This section addresses common issues encountered during this compound extraction experiments.

Issue 1: Low Yield of this compound

  • Possible Cause 1: Incomplete Hydrolysis. The ester bonds linking this compound to the cell wall matrix have not been sufficiently cleaved.

    • Solution (Alkaline Method): Optimize the extraction parameters. Increase the alkali concentration (typically in the range of 0.5 M to 2 M), temperature (e.g., 40°C to 60°C), or extraction time.[1][9] Be aware that excessively harsh conditions can degrade this compound.[9]

    • Solution (Enzymatic Method): Ensure the optimal pH and temperature for the specific enzymes are used.[5] Increase the enzyme load or reaction time. Consider using a combination of enzymes, as xylanases can act synergistically with feruloyl esterases to improve release.[5][12]

  • Possible Cause 2: Degradation of this compound. this compound is susceptible to degradation, especially under harsh alkaline and high-temperature conditions.

    • Solution: Perform the extraction under a nitrogen atmosphere to prevent oxidation.[13] While increasing temperature can improve release, excessively high temperatures may have a negative effect; find the optimal balance for your specific raw material.[1][9] For alkaline hydrolysis, using a lower alkali concentration for a longer duration may be preferable to a high concentration for a shorter time.[9]

  • Possible Cause 3: Inefficient Solid-to-Liquid Ratio. A high concentration of raw material can lead to increased viscosity and hinder the extraction process.

    • Solution: Decrease the initial weight of the plant material relative to the solvent volume. Studies have shown that increasing the initial weight of wheat bran from 5g to 15g led to a significant decrease in extraction yields.[1]

Issue 2: High Viscosity of the Extract

  • Possible Cause: Co-extraction of Polysaccharides. Alkaline and hydrothermal methods often solubilize large amounts of hemicelluloses and arabinoxylans, which significantly increases the viscosity of the hydrolysate.[1][14]

    • Solution 1: Ethanol Precipitation. After hydrolysis and neutralization, add ethanol to the extract (e.g., to a final concentration of 30%).[1][9] This will precipitate the hemicelluloses and other large polysaccharides, which can then be removed by centrifugation, leaving the this compound dissolved in the ethanol-water solution.[1]

    • Solution 2: Ultrafiltration. Use ultrafiltration membranes to separate the high-molecular-weight arabinoxylans (retentate) from the smaller this compound molecules (permeate).[14] This method can be challenging due to membrane fouling caused by the high viscosity.[14]

Issue 3: Difficulty in Final Product Purification

  • Possible Cause: Presence of Contaminants. The crude extract contains various impurities, such as waxes, oils, soluble sugars, and other phenolic compounds (e.g., p-coumaric acid).[1][2]

    • Solution 1: Liquid-Liquid Extraction. After acidification of the hydrolysate, use a solvent like ethyl acetate to selectively extract this compound from the aqueous phase.[7][9]

    • Solution 2: Adsorption Chromatography. Use resins like Amberlite XAD16 or activated charcoal to adsorb this compound from the extract.[2][7] The impurities can be washed away, and the this compound is then eluted with a solvent like ethanol.[7]

Data Presentation: this compound Yields

The following tables summarize quantitative data on this compound yields from various sources under different extraction conditions.

Table 1: Alkaline Hydrolysis Extraction Yields

Raw MaterialNaOH Conc.Temperature (°C)Time (h)Yield (mg/g)Reference
Wheat Bran0.5 M5042.91[1]
Wheat Bran0.5 M6042.73[1]
Sugar Beet Pulp2 M4112~9.0 (0.9 g/100g )[9][15]
Brewer's Spent Grain2% (0.5 M)1201.5~2.1[4]
Corn Bran0.5 M50-3.91[1]

Table 2: Enzymatic Hydrolysis Extraction Yields

Raw MaterialEnzyme(s)Temperature (°C)pHTime (h)Yield (mg/g)Reference
Sweet Corn CobFAE + Xylanase454.5-1.69[5]
Wheat BranFeruloyl Esterase--243.30[1]
Wheat BranViscozyme® L--248.6[16]
Rye BranViscozyme® L--2411.3[16]

Experimental Protocols

Protocol 1: Alkaline Hydrolysis for this compound Extraction from Wheat Bran (Adapted from Stavova et al., 2017)[1]

  • Sample Preparation: Weigh 5 g of dried wheat bran into a 250 mL Erlenmeyer flask.

  • Hydrolysis: Add 150 mL of 0.5 M NaOH solution to the flask.

  • Incubation: Place the flask on an orbital shaker at 200 rpm and maintain a constant temperature of 50°C for 4 hours.

  • Neutralization: After incubation, allow the hydrolysate to cool to room temperature. Neutralize the solution to pH 7.0 by adding 6 M HCl.

  • Purification (Ethanol Precipitation): Add 95% ethanol to the neutralized hydrolysate to achieve a final ethanol concentration of 30% (v/v) to precipitate hemicelluloses.

  • Separation: Centrifuge the mixture (e.g., at 11,000 x g for 20 minutes) to pellet the precipitated solids.[9]

  • Analysis: Collect the supernatant, which contains the solubilized this compound. The sample can be filtered through a 0.22 µm filter and analyzed by HPLC.

Protocol 2: Enzymatic Hydrolysis for this compound Extraction from Sweet Corn Cob (Adapted from de Souza et al., 2020)[5]

  • Sample Preparation: Prepare a suspension of sweet corn cob in a suitable buffer.

  • Enzyme Addition: Add the enzymes at the optimized concentrations: this compound Esterase (FAE) at 0.02 U/g of substrate and Xylanase (XY) at 3475.3 U/g of substrate.

  • Incubation: Adjust the pH of the mixture to 4.5 and incubate at 45°C for the desired reaction time with agitation.

  • Reaction Termination: Stop the enzymatic reaction, for example, by heating the mixture to denature the enzymes or by adding a solvent like ethanol.

  • Separation: Centrifuge the mixture to separate the solid residue from the liquid hydrolysate containing the released this compound.

  • Analysis: Filter the supernatant and quantify the this compound content using HPLC.

Visualizations

Extraction_Workflow cluster_prep 1. Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_analysis 4. Analysis RawMaterial Plant Material (e.g., Wheat Bran) Milling Milling / Grinding RawMaterial->Milling Hydrolysis Hydrolysis (Alkaline or Enzymatic) Milling->Hydrolysis Neutralize Neutralization / pH Adjustment Hydrolysis->Neutralize Centrifuge1 Centrifugation (Remove Solids) Neutralize->Centrifuge1 Purify Purification Step (e.g., Ethanol Precipitation, Liquid-Liquid Extraction) Centrifuge1->Purify Crude Extract Centrifuge2 Final Separation (e.g., Centrifugation, Evaporation) Purify->Centrifuge2 FinalProduct Purified this compound Centrifuge2->FinalProduct HPLC Quantification (HPLC) FinalProduct->HPLC

Caption: General workflow for this compound extraction and purification.

Troubleshooting_Low_Yield Start Problem: Low this compound Yield Cause1 Incomplete Hydrolysis? Start->Cause1 Cause2 FA Degradation? Start->Cause2 Cause3 Poor Solid/Liquid Ratio? Start->Cause3 Sol1 Optimize Parameters: - Temp ↑ - Time ↑ - Reagent Conc. ↑ Cause1->Sol1 Yes Sol2 Use Milder Conditions: - Temp ↓ - Use N2 Atmosphere Cause2->Sol2 Yes Sol3 Decrease Initial Substrate Amount Cause3->Sol3 Yes

Caption: Troubleshooting logic for low this compound yield.

Enzymatic_Release Arabinoxylan Arabinoxylan Backbone (Xylose Chain) Arabinose This compound Enzymes Enzyme Action Arabinoxylan:f0->Enzymes Arabinoxylan:f2->Enzymes Xylanase Xylanase Enzymes->Xylanase FAE Feruloyl Esterase (FAE) Enzymes->FAE Products Solubilized Arabinoxylan Free this compound Xylanase->Products:p1 Breaks Backbone FAE->Products:p2 Cleaves Ester Bond

Caption: Synergistic enzyme action on feruloylated arabinoxylan.

References

Addressing challenges in the scale-up of ferulic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of ferulic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this compound production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development and optimization efforts.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound at a larger scale.

Problem 1: Low Yield in Chemical Synthesis (Knoevenagel Condensation)

Q: We are scaling up the Knoevenagel condensation of vanillin with malonic acid and are experiencing a significant drop in yield compared to our lab-scale experiments. What are the potential causes and solutions?

A: Low yields during the scale-up of the Knoevenagel condensation for this compound synthesis are a common issue. Several factors can contribute to this problem:

  • Inadequate Mixing and Heat Transfer: In larger reactors, inefficient stirring can lead to localized temperature gradients and poor distribution of reactants and catalysts. This can result in incomplete reactions and the formation of side products.

    • Solution: Ensure your reactor is equipped with an appropriate agitator for the vessel size and viscosity of the reaction mixture. Implement a robust temperature control system to maintain a consistent temperature throughout the reactor.

  • Suboptimal Reaction Conditions: The ideal temperature, reaction time, and catalyst concentration can differ between lab-scale and large-scale setups.

    • Solution: A Design of Experiments (DoE) approach is recommended to re-optimize reaction parameters at the target scale. Key parameters to investigate include temperature, reaction time, and the molar ratios of malonic acid and catalyst to vanillin.[1][2][3]

  • Side Reactions: At elevated temperatures and prolonged reaction times, side reactions such as the decarboxylation of this compound to 4-vinylguaiacol can become more prevalent, reducing the yield of the desired product.[2][3]

    • Solution: Optimize the reaction temperature and time to favor the formation of this compound while minimizing decarboxylation. Using a milder base as a catalyst can also help reduce side reactions.[1]

  • Impurity Profile of Starting Materials: The purity of vanillin and malonic acid can significantly impact the reaction outcome. Impurities can inhibit the catalyst or participate in side reactions.

    • Solution: Ensure the use of high-purity starting materials. Perform quality control checks on incoming raw materials to identify and quantify any impurities.

Problem 2: Low Purity of this compound after Purification

Q: Our this compound product has low purity after recrystallization at a pilot scale. What are the likely impurities and how can we improve the purification process?

A: Low purity after recrystallization is often due to the co-precipitation of structurally similar impurities or the use of an inappropriate solvent system.

  • Common Impurities:

    • From Chemical Synthesis: Unreacted vanillin, residual malonic acid, and side-products like 4-vinylguaiacol are common impurities.[2][3][4]

    • From Natural Extraction: Lignin fragments, hemicelluloses, and other phenolic compounds (e.g., p-coumaric acid) are frequent contaminants.[5]

  • Troubleshooting Recrystallization:

    • Solvent Selection: The solvent system is critical. A single solvent may not be sufficient to separate this compound from all impurities. A mixed solvent system can provide better selectivity. For instance, dissolving the crude product in a "good" solvent and then adding a "poor" solvent to induce crystallization can be effective.

    • Cooling Rate: Rapid cooling can lead to the entrapment of impurities within the crystals. A slower, controlled cooling process allows for the formation of purer crystals.

    • Washing: Inadequate washing of the filtered crystals can leave behind mother liquor containing impurities. Ensure the crystals are washed with a cold, appropriate solvent in which this compound has low solubility.

  • Alternative Purification Methods:

    • Adsorption Chromatography: Using macroporous resins can be highly effective for purifying this compound. The crude extract is loaded onto the resin, which selectively adsorbs this compound, allowing impurities to be washed away. The purified this compound is then eluted with a suitable solvent.[6][7][8]

    • Activated Carbon Treatment: Activated carbon can be used to decolorize the solution and remove certain impurities before crystallization.[9]

Problem 3: Inefficient Enzymatic Hydrolysis for this compound Extraction

Q: We are using enzymatic hydrolysis to extract this compound from rice bran, but the yield is inconsistent and lower than expected on a larger scale. How can we optimize this process?

A: Inefficient enzymatic hydrolysis at scale can be attributed to several factors related to the substrate, enzyme activity, and process parameters.

  • Substrate Pretreatment: The accessibility of this compound within the complex lignocellulosic matrix of rice bran is a major limiting factor.

    • Solution: Implement a pretreatment step to disrupt the plant cell wall structure. This can include physical methods like milling or extrusion, or a mild alkaline treatment prior to enzymatic hydrolysis.

  • Enzyme Combination and Loading: The choice and concentration of enzymes are crucial. A single enzyme may not be sufficient to break down the complex carbohydrate network.

    • Solution: A synergistic combination of enzymes, such as feruloyl esterase, xylanase, and cellulase, can significantly improve the release of this compound.[10] Optimize the enzyme loading for the specific substrate and reaction conditions.

  • Process Parameters: pH, temperature, and mixing are critical for optimal enzyme activity.

    • Solution: Maintain the pH and temperature of the reaction mixture within the optimal range for the specific enzymes being used. Ensure adequate mixing to maintain a homogenous suspension and facilitate enzyme-substrate interaction.

  • Product Inhibition: The accumulation of released sugars and this compound can inhibit enzyme activity.

    • Solution: Consider a fed-batch or continuous process to remove the products as they are formed, which can help to maintain high enzyme activity.

Frequently Asked Questions (FAQs)

Q1: What are the main methods for industrial-scale synthesis of this compound?

A1: The primary methods for large-scale production of this compound are:

  • Chemical Synthesis: Typically involves the Knoevenagel condensation of vanillin and malonic acid. This method is well-established but can face challenges with reaction time, temperature control, and the use of potentially hazardous solvents and catalysts.[1][2][3]

  • Extraction from Natural Sources: this compound is abundant in agricultural byproducts like rice bran, wheat bran, and corn husk. Extraction is commonly performed using alkaline or enzymatic hydrolysis.[5][11] This method is favored for producing "natural" this compound but can have lower yields and more complex purification steps.

  • Microbial Fermentation: Genetically engineered microorganisms, such as E. coli, can be used to produce this compound from simple carbon sources.[12][13] This approach offers the potential for a more sustainable and controlled production process but requires significant process development and optimization for industrial scale-up.

Q2: What are the key safety considerations when scaling up the chemical synthesis of this compound?

A2: When scaling up the Knoevenagel condensation, several safety precautions are essential:

  • Solvent Handling: Many protocols use organic solvents like toluene or pyridine, which are flammable and toxic. Ensure proper ventilation, use of personal protective equipment (PPE), and adherence to safe handling procedures.

  • Exothermic Reactions: The reaction can be exothermic. A robust reactor cooling system is necessary to prevent runaway reactions, especially at a large scale.

  • Catalyst Handling: Catalysts like piperidine or other amines can be corrosive and toxic. Handle with appropriate care and PPE.

  • Pressure Build-up: If the reaction is carried out in a sealed vessel, monitor for any potential pressure build-up.

Q3: How can I monitor the progress of my this compound synthesis reaction?

A3: Several analytical techniques can be used to monitor the reaction progress:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of starting materials (e.g., vanillin) and the formation of this compound.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants, products, and byproducts over time. This is the preferred method for accurate reaction monitoring and yield determination.

  • Spectrophotometry: The formation of this compound can be monitored by measuring the absorbance at its characteristic wavelength (around 320 nm).[14]

Q4: What are the challenges in the downstream processing of this compound from fermentation broth?

A4: The downstream processing of this compound from fermentation broth presents several challenges:

  • Low Product Concentration: this compound concentrations in the fermentation broth are often low, requiring large volumes to be processed.

  • Complex Mixture: The broth contains a complex mixture of cells, residual media components, proteins, and other metabolites, which can interfere with purification.

  • Product Recovery: Initial recovery steps, such as centrifugation or filtration to remove biomass, can be challenging due to the viscosity of the broth.[15][16][17]

  • Purification: Multiple purification steps, such as liquid-liquid extraction, adsorption chromatography, and crystallization, are often required to achieve high purity, which can lead to product loss at each stage.[7][8]

Data Presentation

Table 1: Comparison of this compound Synthesis Methods at Scale

FeatureChemical Synthesis (Knoevenagel Condensation)Enzymatic Hydrolysis (from Rice Bran)Microbial Fermentation (Engineered E. coli)
Starting Materials Vanillin, Malonic AcidRice Bran, Enzymes (Feruloyl Esterase, Xylanase)Glucose, Yeast Extract, Nutrients
Typical Yield 60-85%4-7 g/kg of bran[18]Up to 212 mg/L in flask fermentation[12]
Purity (after initial purification) 80-95%50-80%Highly variable, depends on downstream processing
Key Scale-Up Challenges Heat transfer, mixing, reaction time, side reactionsSubstrate pretreatment, enzyme cost, product inhibitionLow titers, complex downstream processing, sterility
Environmental Considerations Use of organic solvents and catalystsMilder conditions, but requires energy for pretreatmentGenerally considered more sustainable, but requires sterile conditions and energy for fermentation

Table 2: Performance of Different Purification Methods for this compound

Purification MethodTypical Recovery RateFinal PurityKey AdvantagesKey Disadvantages
Recrystallization 70-90%>98%Cost-effective, simple equipmentCan be less effective for removing structurally similar impurities
Adsorption Chromatography (Macroporous Resin) 90-95%[6]80-95%[6]High selectivity and capacity, resin can be regeneratedHigher initial investment cost, requires solvent for elution
Activated Carbon Treatment N/A (used as a pre-purification step)Improves color and removes some impuritiesLow cost, effective for decolorizationCan lead to product loss due to non-specific adsorption

Experimental Protocols

Protocol 1: Scale-Up of Chemical Synthesis of this compound via Knoevenagel Condensation

This protocol is a general guideline for scaling up the Knoevenagel condensation. Optimization will be required for specific equipment and desired scale.

  • Reactor Setup:

    • Charge a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, condenser, and temperature probe with vanillin and malonic acid (molar ratio typically 1:1 to 1:1.5).

    • Add a suitable solvent (e.g., toluene, ethanol). The amount of solvent should be sufficient to ensure good mixing.

  • Reaction:

    • Begin stirring and add the catalyst (e.g., piperidine, proline).

    • Heat the reaction mixture to the optimized temperature (typically 80-120°C) using the reactor jacket.[2][3]

    • Maintain the temperature and continue stirring for the optimized reaction time (typically 2-6 hours).

    • Monitor the reaction progress by TLC or HPLC.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If using an organic solvent, it may be partially removed under reduced pressure.

    • Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the crude this compound.

    • Filter the crude product and wash with cold water to remove any inorganic salts.

  • Purification (Recrystallization):

    • Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol, hot water).

    • If necessary, treat the hot solution with activated carbon to remove colored impurities, then filter while hot.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the purified this compound crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Pilot-Scale Enzymatic Hydrolysis of this compound from Rice Bran

This protocol outlines a general procedure for enzymatic extraction of this compound.

  • Substrate Preparation:

    • Mill the rice bran to a fine powder to increase the surface area.

    • Optional: Pretreat the rice bran with a dilute alkaline solution (e.g., 0.5 M NaOH) at a moderate temperature (e.g., 50-60°C) for 1-2 hours to improve enzyme accessibility. Neutralize the mixture before proceeding.

  • Enzymatic Hydrolysis:

    • In a temperature-controlled, stirred-tank bioreactor, suspend the pretreated rice bran in a buffer solution at the optimal pH for the enzyme cocktail.

    • Add the enzyme cocktail (e.g., feruloyl esterase, xylanase, cellulase) at the predetermined optimal concentration.[10]

    • Maintain the optimal temperature (typically 40-60°C) and stir the mixture for the required duration (e.g., 12-24 hours).

    • Monitor the release of this compound using HPLC.

  • Downstream Processing:

    • Separate the solid residue from the liquid hydrolysate by centrifugation or filtration.

    • Acidify the hydrolysate to precipitate the crude this compound.

    • Collect the crude product by filtration.

  • Purification (Macroporous Resin Chromatography):

    • Dissolve the crude this compound in an appropriate solvent and adjust the pH.

    • Load the solution onto a column packed with a suitable macroporous resin (e.g., HPD-100).[6]

    • Wash the column with water or a low-concentration organic solvent to remove impurities.

    • Elute the purified this compound with a higher concentration of organic solvent (e.g., 75% ethanol).[6]

    • Concentrate the eluate and crystallize the purified this compound.

Visualizations

experimental_workflow_chemical_synthesis start Start: Raw Materials reactor Jacketed Reactor: - Vanillin - Malonic Acid - Solvent - Catalyst start->reactor reaction Knoevenagel Condensation (80-120°C, 2-6h) reactor->reaction monitoring Reaction Monitoring (TLC/HPLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Cooling - Acidification - Filtration monitoring->workup Complete crude_product Crude this compound workup->crude_product purification Purification: - Recrystallization - Washing crude_product->purification final_product Pure this compound purification->final_product

Caption: Experimental workflow for the chemical synthesis of this compound.

troubleshooting_low_yield problem Low Yield in Scale-Up cause1 Inadequate Mixing/ Heat Transfer problem->cause1 cause2 Suboptimal Reaction Conditions problem->cause2 cause3 Side Reactions problem->cause3 solution1 Improve Agitation & Temperature Control cause1->solution1 solution2 Re-optimize Parameters (DoE) cause2->solution2 solution3 Adjust Temperature/Time & Catalyst cause3->solution3

Caption: Troubleshooting logic for low yield in this compound synthesis.

microbial_synthesis_pathway tyrosine L-Tyrosine p_coumaric p-Coumaric Acid tyrosine->p_coumaric Enzyme: TAL caffeic Caffeic Acid p_coumaric->caffeic Enzyme: SAM5 Cofactor: NADPH ferulic This compound caffeic->ferulic Enzyme: COMT enzyme1 Tyrosine Ammonia Lyase (TAL) enzyme2 p-Coumarate 3-Hydroxylase (SAM5) enzyme3 Caffeic Acid O-Methyltransferase (COMT)

Caption: Microbial biosynthesis pathway of this compound from L-tyrosine.

References

Technical Support Center: Minimizing Degradation of Ferulic Acid During Thermal Processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of ferulic acid during thermal processing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation during thermal processing a concern?

A1: this compound is a phenolic compound with potent antioxidant and anti-inflammatory properties, making it a valuable ingredient in pharmaceuticals, cosmetics, and functional foods.[1] However, it is susceptible to degradation at elevated temperatures, which can lead to a loss of its beneficial effects and the formation of undesired byproducts.[2][3] Understanding and minimizing this degradation is crucial for maintaining product efficacy and stability.

Q2: What are the primary factors that influence the thermal degradation of this compound?

A2: The main factors influencing this compound's thermal stability are:

  • Temperature: Higher temperatures significantly accelerate the rate of degradation.[4]

  • pH: this compound is generally more stable in acidic to neutral conditions. Alkaline environments can promote its degradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation, especially at high temperatures.[4]

  • Solvent: The type of solvent used can impact stability. For instance, this compound tends to be less stable in aqueous solutions compared to some organic solvents.[4]

  • Presence of other substances: Other components in a formulation can either protect or accelerate the degradation of this compound.

Q3: What are the main degradation products of this compound during thermal processing?

A3: The primary thermal degradation pathway of this compound involves decarboxylation, leading to the formation of 4-vinylguaiacol.[1][2] Further reactions can result in other compounds, such as vanillin and 4-ethylguaiacol.[2]

Q4: At what temperatures does significant degradation of this compound begin?

A4: Significant thermal decomposition of pure this compound generally starts at temperatures above 200°C.[3][4] However, in solution and depending on other factors like pH and the presence of oxygen, degradation can occur at lower temperatures, even as low as 80-120°C.[4]

Q5: How can I minimize the thermal degradation of this compound in my experiments?

A5: Several strategies can be employed to minimize this compound degradation:

  • Process optimization: Use the lowest possible temperature and shortest duration for any heating steps.

  • pH control: Maintain a slightly acidic to neutral pH in your formulation.

  • Inert atmosphere: If possible, conduct experiments under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[3]

  • Encapsulation: Microencapsulation techniques, such as spray drying or using solid lipid microparticles, can protect this compound from thermal stress.[4]

  • Use of antioxidants: The addition of other antioxidants can sometimes have a protective effect.

Troubleshooting Guides

Problem Potential Cause Troubleshooting Steps
Low recovery of this compound after a heating step. High temperature, prolonged heating time, or unsuitable pH.- Lower the processing temperature and shorten the heating duration.- Adjust the pH of the solution to be slightly acidic (pH 4-6).- Consider performing the heating step under a nitrogen or argon atmosphere.
Appearance of unknown peaks in HPLC chromatogram after thermal processing. Formation of degradation products like 4-vinylguaiacol or vanillin.- Analyze standards of potential degradation products to confirm their identity.- Optimize HPLC method to ensure separation of this compound from its degradants.- Re-evaluate the thermal processing conditions to reduce the formation of these byproducts.
Inconsistent results in this compound stability studies. Variability in experimental conditions.- Ensure precise control of temperature and pH in all experiments.- Use a consistent and validated analytical method for quantification.- Prepare fresh solutions for each experiment to avoid degradation during storage.
Precipitation of this compound during pH adjustment. Poor solubility of this compound at acidic pH.- While this compound is more stable at acidic pH, its solubility in aqueous solutions is low. Consider using a co-solvent (e.g., ethanol) to improve solubility before pH adjustment.

Data Presentation

Table 1: Effect of Temperature on this compound Degradation in Aqueous Solution (pH 7)

Temperature (°C)Time (min)This compound Remaining (%)
8030~95%
8060~90%
10030~85%
10060~75%
12030~70%
12060~55%

Note: These are approximate values synthesized from kinetic data and degradation trends reported in the literature. Actual degradation rates will vary depending on the specific experimental conditions.

Table 2: Effect of pH on this compound Degradation at 100°C for 60 minutes in Aqueous Solution

pHThis compound Remaining (%)
3~90%
5~85%
7~75%
9~60%

Note: These are approximate values synthesized from kinetic data and degradation trends reported in the literature. Actual degradation rates will vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Stability Study of this compound in Aqueous Solution

Objective: To determine the degradation of this compound at a specific temperature and pH.

Materials:

  • This compound standard

  • High-purity water

  • pH adjustment solutions (e.g., 0.1 M HCl, 0.1 M NaOH)

  • HPLC-grade methanol and acetonitrile

  • Formic acid or acetic acid

  • Temperature-controlled water bath or oven

  • pH meter

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

Procedure:

  • Preparation of this compound Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Preparation of Test Solutions: a. Pipette a known volume of the this compound stock solution into a volumetric flask. b. Add high-purity water to approximately 90% of the final volume. c. Adjust the pH of the solution to the desired level using the pH adjustment solutions. d. Bring the solution to the final volume with high-purity water.

  • Incubation: a. Transfer aliquots of the test solution into several sealed vials. b. Place the vials in a temperature-controlled environment (e.g., water bath) set to the desired temperature. c. At predetermined time intervals (e.g., 0, 30, 60, 90, 120 minutes), remove a vial and immediately cool it in an ice bath to stop the degradation reaction.

  • HPLC Analysis: a. Prepare a series of calibration standards by diluting the this compound stock solution. b. Analyze the initial (time 0) and incubated samples, along with the calibration standards, using a validated HPLC method. A typical method might involve:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[5][6]
    • Mobile Phase: A gradient or isocratic mixture of acidified water (e.g., with 0.1% formic acid) and methanol or acetonitrile.[5][6]
    • Flow Rate: 1.0 mL/min.[5]
    • Detection Wavelength: 320 nm.[5]

  • Data Analysis: a. Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations. b. Determine the concentration of this compound in each of the incubated samples using the calibration curve. c. Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

Protocol 2: Microencapsulation of this compound using Solid Lipid Microparticles

Objective: To encapsulate this compound in solid lipid microparticles to enhance its thermal stability.

Materials:

  • This compound

  • Solid lipid (e.g., tristearin, stearic acid)

  • Surfactant (e.g., Tween 60)

  • Deionized water

  • High-shear homogenizer

  • Magnetic stirrer

  • Beakers and other standard laboratory glassware

Procedure:

  • Preparation of the Lipid Phase: a. Weigh the desired amount of the solid lipid and place it in a beaker. b. Heat the lipid to about 5-10°C above its melting point until it is completely melted. c. Disperse the desired amount of this compound into the molten lipid and stir until a homogenous mixture is obtained.

  • Preparation of the Aqueous Phase: a. In a separate beaker, dissolve the surfactant in deionized water. b. Heat the aqueous phase to the same temperature as the lipid phase.

  • Emulsification: a. Slowly add the hot aqueous phase to the hot lipid phase while stirring with a magnetic stirrer. b. Subject the mixture to high-shear homogenization for a specified time (e.g., 2-5 minutes) at a high speed (e.g., 20,000 rpm) to form a hot oil-in-water emulsion.[7]

  • Particle Formation: a. Rapidly cool the hot emulsion by placing it in an ice bath or by transferring it to a beaker of cold water while continuing to stir. b. The rapid cooling will cause the lipid droplets to solidify, forming solid lipid microparticles with encapsulated this compound.

  • Washing and Collection: a. The resulting suspension can be centrifuged to collect the microparticles. b. Wash the microparticles with deionized water to remove any unencapsulated this compound and excess surfactant. c. The collected microparticles can then be freeze-dried for long-term storage.

Visualizations

Thermal_Degradation_Pathway_of_Ferulic_Acid FA This compound VG 4-Vinylguaiacol FA->VG Decarboxylation (Heat) EG 4-Ethylguaiacol VG->EG Reduction V Vanillin VG->V Oxidation

Caption: Thermal degradation pathway of this compound.

Experimental_Workflow_Stability_Study cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_test Prepare Test Solutions (adjust pH) prep_stock->prep_test incubate Incubate at Controlled Temperature prep_test->incubate sample Sample at Time Intervals incubate->sample hplc HPLC Analysis sample->hplc data Data Analysis and Quantification hplc->data

Caption: Experimental workflow for a this compound stability study.

References

Technical Support Center: Enhancing Cellular Uptake of Ferulic Acid in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and enhance the cellular uptake of ferulic acid in your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when working with free this compound in cell culture?

A1: this compound (FA) presents several challenges in in vitro studies due to its inherent physicochemical properties. The primary issues include:

  • Poor Water Solubility: FA has low solubility in aqueous media, which can lead to precipitation in cell culture media and inaccurate dosing.[1][2]

  • Instability: FA is susceptible to degradation under certain conditions, such as exposure to light, heat, and alkaline pH, which can affect its biological activity.[1]

  • Low Bioavailability: The poor solubility and rapid metabolism of FA contribute to its limited bioavailability and cellular uptake in its free form.[1][2]

Q2: What are the most effective strategies to enhance the cellular uptake of this compound?

A2: Encapsulation of this compound into nanocarriers is the most common and effective approach to improve its stability, solubility, and cellular uptake. Key strategies include:

  • Liposomes: These lipid-based vesicles can encapsulate FA, improving its delivery across cell membranes.[3][4]

  • Polymeric Nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can encapsulate FA, providing controlled release and enhanced uptake.[5][6][7][8]

  • Cyclodextrin Inclusion Complexes: Cyclodextrins can form inclusion complexes with FA, increasing its solubility and stability.[9][10][11][12][13]

  • Emulsions: Nanoemulsions and multiple emulsions can serve as effective carriers for FA, particularly for topical applications.[14][15]

Q3: How does pH affect the stability and uptake of this compound?

A3: The pH of the medium significantly impacts both the stability and permeability of this compound. FA is more stable in acidic conditions and is prone to degradation at alkaline pH.[1][16] Furthermore, the un-ionized form of FA, which is more prevalent at a lower pH, exhibits better penetration across cell membranes compared to the ionized form.[17] Therefore, optimizing the pH of your experimental solutions is crucial for maximizing FA stability and uptake.

Q4: What concentration of this compound is typically used in in vitro studies?

A4: The optimal concentration of this compound can vary significantly depending on the cell type and the specific biological endpoint being investigated. It is recommended to perform a dose-response study to determine the optimal concentration for your specific experimental setup. Studies have reported using a wide range of concentrations, from as low as 2.5 µM to 500 µM or higher.[18][19] High concentrations of FA may exert toxic effects on cells.[18]

Troubleshooting Guides

Problem 1: Low Encapsulation Efficiency of this compound in Nanoparticles.

Possible Cause Troubleshooting Suggestion
Poor solubility of FA in the organic solvent. Select an organic solvent in which FA is highly soluble. Acetone is a commonly used solvent for PLGA nanoparticles.[5][20]
Drug leakage into the aqueous phase during emulsification. Use a water-immiscible solvent like dichloromethane for the organic phase to minimize drug partitioning into the aqueous phase. Ensure rapid and efficient removal of the organic solvent to quickly solidify the nanoparticles and trap the drug.
Suboptimal formulation parameters. Optimize the polymer-to-drug ratio, surfactant concentration, and stirring speed. A higher polymer concentration can sometimes improve encapsulation.

Problem 2: Instability and Precipitation of this compound Formulation in Cell Culture Media.

Possible Cause Troubleshooting Suggestion
Poor colloidal stability of nanoparticles. Ensure that the nanoparticles have an appropriate zeta potential to prevent aggregation. The use of stabilizers like PVA or chitosan coating can improve stability.[6]
pH of the cell culture medium. Standard cell culture media are typically buffered around pH 7.4, which can contribute to the degradation of free FA. Encapsulation is the primary method to protect FA from degradation at physiological pH.[1][16]
Interaction with media components. Serum proteins in the culture medium can interact with nanoparticles, leading to aggregation. Consider using serum-free medium for the duration of the experiment if compatible with your cell line.

Problem 3: Inconsistent or Low Cellular Uptake of this compound.

Possible Cause Troubleshooting Suggestion
Inaccurate quantification of intracellular FA. Utilize a validated and sensitive analytical method, such as HPLC, for the quantification of FA in cell lysates.[21][22][23][24][25] Ensure complete cell lysis and efficient extraction of FA.
Cell line-dependent uptake. Cellular uptake mechanisms can vary between different cell types. Characterize the uptake in your specific cell line.
Incorrect incubation time. Perform a time-course experiment to determine the optimal incubation time for maximum cellular uptake.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on enhancing the cellular uptake and efficacy of this compound.

Table 1: Encapsulation Efficiency of this compound in Various Formulations

FormulationMethodEncapsulation Efficiency (%)Reference
LiposomesCalcium acetate gradient80.2 ± 5.2[4][26]
PLGA NanoparticlesSingle-emulsion solvent evaporation~90[7]
PLGA NanoparticlesNanoprecipitationHigh (not specified)[20]
Cyclodextrin NanospongesNot specified45.75[18]

Table 2: In Vitro Release and Cellular Uptake Enhancement

FormulationKey FindingQuantitative DataReference
LiposomesSustained release80% released within 5 hours[3][4]
Multiple EmulsionsEnhanced permeationSignificantly higher than free FA[14]
Cyclodextrin NanospongesIncreased cytotoxicity (MCF7 cells)IC50 of 250 µM (vs. 750 µM for free FA)[18]
PLGA NanoparticlesInternalization in SH-SY5Y cellsEfficiently internalized[8]

Experimental Protocols

1. Preparation of this compound-Loaded PLGA Nanoparticles (Single Emulsion-Solvent Evaporation Method)

  • Organic Phase Preparation: Dissolve 50 mg of PLGA and 10 mg of this compound in 2 mL of a mixture of ethanol and dichloromethane.[6]

  • Aqueous Phase Preparation: Prepare a 10 mL solution containing 0.16% (w/v) chitosan and 1% (w/v) polyvinyl alcohol (PVA) in 2% (v/v) acetic acid.[6]

  • Emulsification: Add the organic phase to the aqueous phase under continuous stirring to form an oil-in-water (O/W) emulsion.

  • Solvent Evaporation: Continue stirring at room temperature to allow the organic solvent to evaporate, leading to the formation of nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Wash the nanoparticle pellet with deionized water to remove excess surfactant and unencapsulated drug. Repeat the centrifugation and washing steps 2-3 times.

  • Storage: Resuspend the final nanoparticle pellet in an appropriate buffer or lyophilize for long-term storage.

2. Preparation of this compound-Loaded Liposomes (Calcium Acetate Gradient Method)

  • Lipid Film Hydration: Dissolve phospholipids (e.g., soy phosphatidylcholine) and cholesterol in an organic solvent. Evaporate the solvent to form a thin lipid film.

  • Hydration: Hydrate the lipid film with a calcium acetate solution to form multilamellar vesicles (MLVs).

  • Size Reduction: Subject the MLV suspension to sonication or extrusion to form small unilamellar vesicles (SUVs).

  • Creation of Gradient: Remove the external calcium acetate by gel filtration.

  • Drug Loading: Incubate the liposomes with a this compound solution. The pH gradient across the liposome membrane drives the encapsulation of this compound.[4][26]

  • Purification: Remove unencapsulated this compound by dialysis or gel filtration.

3. Quantification of Intracellular this compound by HPLC

  • Cell Lysis: After incubating cells with the this compound formulation, wash the cells with ice-cold PBS to remove any extracellular drug. Lyse the cells using a suitable lysis buffer.

  • Protein Precipitation: Add a precipitating agent (e.g., methanol or acetonitrile) to the cell lysate to precipitate proteins.

  • Centrifugation: Centrifuge the lysate to pellet the precipitated proteins.

  • Sample Preparation: Collect the supernatant, filter it through a 0.22 µm filter, and inject it into the HPLC system.

  • HPLC Analysis: Use a C18 reverse-phase column with a mobile phase typically consisting of a mixture of methanol and an acidic aqueous solution (e.g., water with 0.5% acetic acid).[23] Detect this compound using a UV detector at approximately 320 nm.[23][25]

  • Quantification: Determine the concentration of this compound in the sample by comparing the peak area to a standard curve of known this compound concentrations.[22]

Signaling Pathway Diagrams

The cellular uptake of this compound can influence various signaling pathways. Below are diagrams of key pathways modulated by this compound.

Ferulic_Acid_PI3K_Akt_Pathway FA This compound PI3K PI3K FA->PI3K inhibits Akt Akt PI3K->Akt activates Bcl2 Bcl-2 Akt->Bcl2 activates Bax Bax Akt->Bax inhibits Proliferation Cell Proliferation Akt->Proliferation promotes Apoptosis Apoptosis Bcl2->Apoptosis Caspase3 Caspase-3 Bax->Caspase3 activates Caspase3->Apoptosis induces

Caption: this compound inhibits the PI3K/Akt pathway, leading to decreased cell proliferation and increased apoptosis.[27][28][29][30][31]

Ferulic_Acid_mTOR_Pathway FA This compound mTOR mTOR FA->mTOR inhibits S6K S6 Kinase mTOR->S6K activates Autophagy Autophagy mTOR->Autophagy CellGrowth Cell Growth S6K->CellGrowth promotes

References

Technical Support Center: Troubleshooting Poor Peak Resolution in HPLC Analysis of Ferulic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting poor peak resolution in the High-Performance Liquid Chromatography (HPLC) analysis of ferulic acid. The following sections offer detailed answers to frequently asked questions and structured troubleshooting protocols to help diagnose and resolve common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing for this compound?

Peak tailing, where a peak's trailing edge is longer than its leading edge, is a common issue in the analysis of phenolic compounds like this compound.[1] The primary causes include:

  • Secondary Silanol Interactions: this compound can interact with residual, un-capped silanol groups on the silica-based stationary phase (like C18).[2][3][4] These acidic silanols can form strong secondary interactions with the analyte, causing some molecules to be retained longer, which results in a tailed peak.[1][4]

  • Inappropriate Mobile Phase pH: this compound is an acidic compound with a pKa of approximately 4.58.[5] If the mobile phase pH is close to or above this pKa, the this compound will be partially or fully ionized. This can lead to mixed retention mechanisms and interactions with the stationary phase, causing tailing.[6][7][8]

  • Column Contamination or Degradation: An old or contaminated column can lose efficiency and exhibit poor peak shapes.[1][6]

  • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to poor peak shape.[1]

Q2: My this compound peak is fronting. What does this indicate?

Peak fronting, an asymmetry where the peak's leading edge is broader than the trailing edge, is often caused by:

  • Column Overloading: Injecting too much sample volume or a sample that is too concentrated can exceed the column's capacity, leading to fronting.[9][10][11][12]

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger (has a higher elution strength) than the mobile phase, it can cause the analyte to move through the column too quickly at the injection point, resulting in a fronting peak.[10][11][13] It is always best to dissolve samples in the mobile phase whenever possible.[14][15]

  • Poor Column Packing/Column Collapse: Physical degradation of the column bed, such as the formation of a void or channel, can lead to uneven flow and cause fronting.[9][11]

Q3: My resolution is generally poor, and the peaks are broad. Where should I start troubleshooting?

Broad peaks and poor resolution can stem from multiple issues. A systematic approach is recommended:

  • Check the Mobile Phase: Ensure the mobile phase composition is correct, freshly prepared, filtered, and thoroughly degassed.[16][17] Verify that the pH is appropriate for this compound, ideally in the range of 2.5 to 3.5.[5][16]

  • Evaluate the Column: The column is a frequent source of problems. Symptoms of deterioration include poor peak shape, loss of resolution, and decreased retention times.[14] Consider flushing the column with a strong solvent or replacing it if it is old or has been used extensively.[6][14]

  • Review System Parameters: Check for leaks in the system.[17] Ensure the flow rate is optimal and consistent, as a flow rate that is too high can lead to poor separation.[9][18] Also, check for extra-column band broadening, which can be caused by excessively long or wide-diameter tubing.[6]

  • Assess Sample Preparation: Make sure the sample concentration is not causing column overload and that it has been filtered to remove particulates.[19]

Q4: How exactly does mobile phase pH affect the peak shape of this compound?

The pH of the mobile phase is critical for controlling the retention and peak shape of ionizable compounds like this compound.[20][21] this compound has a carboxylic acid group, making it an acidic analyte.

  • At Low pH (e.g., pH 2.5-3.5): The mobile phase pH is well below the pKa of this compound (~4.58). In this state, the carboxylic acid group is protonated (non-ionized), making the molecule less polar. This "ion-suppressed" form interacts more consistently with the nonpolar C18 stationary phase, resulting in better retention and a more symmetrical, sharper peak.[5][16][20]

  • At High pH (e.g., pH > 5): The mobile phase pH is above the pKa, causing the this compound to become deprotonated (ionized). This ionized form is more polar and has less affinity for the stationary phase, leading to reduced retention.[20] It can also interact with residual silanols on the column, causing peak tailing.[7]

Q5: Should I use acetonitrile or methanol as the organic modifier for this compound analysis?

Both acetonitrile and methanol are commonly used organic modifiers in reversed-phase HPLC. The choice between them can significantly alter the selectivity of the separation.

  • Acetonitrile: Generally has a lower viscosity and provides different selectivity for aromatic and phenolic compounds compared to methanol.[16] It is often the first choice for method development.

  • Methanol: Can provide alternative selectivity and may resolve compounds that co-elute in acetonitrile.[16] It is recommended to screen both solvents during method development to determine which provides the best resolution for your specific sample matrix.[16]

Q6: When is it time to consider a different HPLC column?

If you are unable to achieve baseline separation after optimizing the mobile phase and other parameters, it may be time to consider a different column.

  • Column Fouling/Age: If performance has degraded over time and cannot be restored by flushing, the column may be fouled or at the end of its lifespan.[6]

  • Alternative Selectivity: If co-elution persists, a column with a different stationary phase may be necessary. For this compound and related phenolic compounds, a Phenyl-Hexyl or biphenyl column can offer alternative selectivity through pi-pi interactions with the aromatic rings.[16]

Troubleshooting Guides and Experimental Protocols

Systematic Troubleshooting Workflow

When poor peak resolution is observed, a logical, step-by-step approach can efficiently identify the root cause. The following workflow provides a structured guide for troubleshooting.

HPLC_Troubleshooting start_node Poor Peak Resolution check_node 1. Assess Peak Shape start_node->check_node Initial Observation problem_node_tailing Peak Tailing check_node->problem_node_tailing Asymmetric (Tail) problem_node_fronting Peak Fronting check_node->problem_node_fronting Asymmetric (Front) problem_node_broad Broad Peaks check_node->problem_node_broad Symmetric but Broad problem_node problem_node cause_node cause_node solution_node solution_node cause_node_tailing1 Incorrect Mobile Phase pH (> pKa of this compound) problem_node_tailing->cause_node_tailing1 Potential Cause cause_node_tailing2 Secondary Interactions (Residual Silanols) problem_node_tailing->cause_node_tailing2 Potential Cause solution_node_tailing1 Adjust pH to 2.5-3.5 with Formic/Acetic/Phosphoric Acid cause_node_tailing1->solution_node_tailing1 Solution solution_node_tailing2 Use End-capped Column or Lower pH cause_node_tailing2->solution_node_tailing2 Solution cause_node_fronting1 Column Overload (Mass or Volume) problem_node_fronting->cause_node_fronting1 Potential Cause cause_node_fronting2 Sample Solvent Too Strong problem_node_fronting->cause_node_fronting2 Potential Cause solution_node_fronting1 Reduce Injection Volume or Sample Concentration cause_node_fronting1->solution_node_fronting1 Solution solution_node_fronting2 Dissolve Sample in Mobile Phase cause_node_fronting2->solution_node_fronting2 Solution cause_node_broad1 Column Degradation/ Contamination problem_node_broad->cause_node_broad1 Potential Cause cause_node_broad2 Extra-Column Band Broadening problem_node_broad->cause_node_broad2 Potential Cause solution_node_broad1 Flush or Replace Column cause_node_broad1->solution_node_broad1 Solution solution_node_broad2 Use Shorter/Narrower Tubing cause_node_broad2->solution_node_broad2 Solution

Caption: A workflow diagram for troubleshooting poor peak resolution in HPLC.

General Protocol for HPLC Method Development for this compound

This protocol provides a starting point for developing a robust HPLC method for the analysis of this compound.

  • Column Selection:

    • Start with a standard reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5][16]

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade water with an acidifier to adjust the pH to approximately 3.0. Common choices include 0.1% formic acid, 0.5-1% acetic acid, or orthophosphoric acid.[5][16][22]

    • Mobile Phase B: HPLC-grade acetonitrile or methanol.[16]

    • Filter both mobile phases through a 0.2 µm or 0.45 µm membrane filter and degas thoroughly before use.[16]

  • Initial Gradient Conditions:

    • Flow Rate: 1.0 mL/min.[5][16]

    • Column Temperature: 30 °C.[16][23]

    • Injection Volume: 10 µL.[5][16]

    • Detection Wavelength: 320 nm.[5][16]

  • Scouting Gradient Program:

    • 0-20 min: 5% to 95% B

    • 20-25 min: Hold at 95% B

    • 25-26 min: 95% to 5% B

    • 26-35 min: Hold at 5% B (equilibration)[16]

  • Optimization:

    • Based on the initial scouting run, identify the approximate percentage of organic solvent at which this compound elutes.

    • Develop a shallower gradient around this percentage to improve resolution from nearby peaks.

    • If resolution is still insufficient, try methanol as the organic modifier or test a different column chemistry (e.g., Phenyl-Hexyl).[16]

    • Vary the column temperature between 25 °C and 40 °C to fine-tune selectivity.[16]

Data Presentation: Mobile Phase Comparison

The selection of the mobile phase is crucial for achieving good peak shape and resolution. The table below summarizes various mobile phase compositions that have been successfully used for the HPLC analysis of this compound.

Mobile Phase Composition (Aqueous : Organic)AcidifierFlow Rate (mL/min)Column TypeReported OutcomeReference
Water : Methanol (52:48 v/v)Orthophosphoric Acid (to pH 3.0)1.0RP C18Symmetric peak with low tailing (tail factor = 1.3)[5][24]
Water : Acetonitrile (v/v, gradient)0.1% Formic Acid (to pH ~3.0)1.0RP C18Good starting point for method development[16]
0.5% Acetic Acid : Acetonitrile (63:37 v/v)0.5% Acetic Acid1.0RP C18Symmetrical and well-defined peak[22]
1% Glacial Acetic Acid : Acetonitrile (84:16 v/v)1% Glacial Acetic Acid1.0RP C18Initial method, but resulted in irregular peaks and low resolution[5][25]
Water : Acetonitrile : Methanol (52:24:24 v/v)Acetic Acid (to pH 3.0)Not specifiedRP C18Resulted in a symmetric peak, but lacked repeatability[5][25]

References

Strategies to prevent ferulic acid precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to prevent the precipitation of ferulic acid in aqueous solutions.

Troubleshooting Guide: this compound Precipitation

Problem Probable Cause Recommended Solution
This compound precipitates immediately upon addition to water. Low aqueous solubility of this compound at neutral or acidic pH.[1][2]This compound is poorly soluble in water at neutral or acidic pH.[3][1] Consider the following: 1. pH Adjustment: Increase the pH of the solution to above 7 using a base like sodium hydroxide (NaOH) to form the more soluble ferulate salt.[3][4] 2. Use of Cosolvents: Dissolve this compound in a small amount of a water-miscible organic solvent first, such as ethanol, propylene glycol, or DMSO, before adding it to the aqueous phase.[5][6][7] 3. Temperature Increase: Gently warm the water to increase the solubility of this compound, though its solubility in hot water is still limited.[3][8][9]
This compound dissolves initially but precipitates over time. The solution is supersaturated, or there is a change in solution conditions (e.g., temperature decrease, pH shift). This compound is also known to be unstable at alkaline pH over time, which can lead to degradation and precipitation.[1][10]1. Optimize Concentration: Ensure the concentration of this compound is below its saturation point in the specific solvent system and conditions. 2. Maintain Stable Conditions: Keep the temperature and pH of the solution constant. For cosmetic formulations, maintaining a pH between 3 and 5 can improve stability.[1][10] 3. Use Stabilizers: Consider incorporating stabilizers such as polyols (e.g., propylene glycol) which can help maintain this compound in a dissolved state, especially in acidic aqueous solutions.[1][10]
The solution containing this compound discolors upon storage. Oxidation and degradation of this compound, which can be accelerated by exposure to light, air, heat, and alkaline pH.[8]1. pH Control: Maintain an acidic pH (3-5) to enhance stability.[1][10] 2. Antioxidant Addition: Combine this compound with other antioxidants like vitamins C and E, which can improve its stability.[11] 3. Protect from Light and Air: Store the solution in amber-colored, airtight containers.[12] Purging the solvent with an inert gas before dissolving the this compound can also help.[5]
This compound precipitates when an acidic component is added. The pH of the solution has dropped below the pKa of this compound (around 4.6), causing it to convert back to its less soluble, non-ionized form.[3][13]1. Adjust Final pH: After all components are mixed, adjust the final pH of the formulation to a range where this compound remains soluble and stable (e.g., pH 3-5 for cosmetic applications).[1][10] 2. Use a Buffering System: Incorporate a suitable buffer to maintain the pH within the desired range.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in water?

A1: this compound has limited solubility in water. At neutral pH (7), its solubility is approximately 0.6 mg/mL to 0.78 g/L.[3][13] Its solubility increases in hot water and significantly increases in alkaline aqueous solutions.[3][4][8]

Q2: How does pH affect the solubility of this compound?

A2: The solubility of this compound is highly dependent on pH. In acidic or neutral conditions, it exists in its less soluble, non-ionized form.[3] In alkaline conditions (pH > 7), the carboxylic acid group deprotonates, forming the highly water-soluble ferulate salt.[3][4] For instance, in a 0.1 M NaOH solution, its solubility can exceed 50 mg/mL.[3]

Q3: What are the best solvents for dissolving this compound?

A3: this compound is soluble in various organic solvents.[2] The most effective solvents include dimethyl sulfoxide (DMSO), polyethylene glycol-400 (PEG-400), ethanol, and methanol.[5][14][15] Propylene glycol is also a commonly used solvent in cosmetic formulations.[3][6]

Q4: Can temperature be used to increase this compound solubility?

A4: Yes, increasing the temperature can enhance the solubility of this compound in water and other solvents.[3][9] However, prolonged exposure to high temperatures can lead to its degradation.[3][16] For instance, while solubility in hot water can reach around 2 mg/mL, it is crucial to avoid excessive heat to maintain its antioxidant activity.[3]

Q5: What are cyclodextrins and how do they help solubilize this compound?

A5: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, like this compound, within their hydrophobic cavity, forming an inclusion complex.[17] This complex formation increases the apparent water solubility of this compound.[17] Alpha-cyclodextrin (α-CD), hydroxypropyl-beta-cyclodextrin (HP-β-CD), and hydroxypropyl-gamma-cyclodextrin (HP-γ-CD) have been shown to be effective in solubilizing this compound.[17][18]

Q6: How can nanoemulsions improve the stability of this compound solutions?

A6: Nanoemulsions are dispersions of oil and water stabilized by surfactants, with droplet sizes typically in the nanometer range. Encapsulating this compound within a nanoemulsion can protect it from degradation and improve its solubility and bioavailability.[19][20][21] This is a promising strategy for both topical and oral delivery of this compound.[22]

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (mg/mL)Temperature (°C)
Water (pH 7)~0.6Room Temperature
Hot Water~2Not Specified
0.1 M NaOH>50Room Temperature
Ethanol~10Room Temperature
DMSO~15Room Temperature
Dimethyl Formamide (DMF)~20Room Temperature

Data compiled from multiple sources.[3][5]

Table 2: Mole Fraction Solubility of this compound in Different Solvents at 318.2 K (45°C)

SolventMole Fraction Solubility (x 10⁻²)
Water0.0136
Ethyl Acetate1.98
1-Butanol2.38
2-Butanol2.47
Isopropanol (IPA)2.55
Ethylene Glycol (EG)0.271
Ethanol3.08
Methanol3.15
Propylene Glycol (PG)3.59
Transcutol®5.92
DMSO6.47
Polyethylene Glycol-400 (PEG-400)19.1

Source:[15]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Aqueous Solution using pH Adjustment
  • Prepare an alkaline solution: Prepare a dilute solution of sodium hydroxide (e.g., 0.1 M NaOH) in deionized water.

  • Dissolve this compound: Slowly add the this compound powder to the alkaline solution while stirring continuously until it is completely dissolved.[3]

  • Adjust pH (if necessary): For applications requiring a specific pH, carefully adjust the pH of the solution by adding a suitable acidic or basic solution dropwise while monitoring with a pH meter. For cosmetic formulations, a final pH between 3 and 5 is often desired for stability.[1][10]

  • Storage: Store the final solution in a dark, airtight container to prevent degradation.

Protocol 2: Preparation of a this compound Solution using a Cosolvent
  • Select a cosolvent: Choose a water-miscible organic solvent such as ethanol, propylene glycol, or DMSO.

  • Dissolve this compound in the cosolvent: Add the this compound powder to the selected cosolvent and stir until it is fully dissolved. Gentle heating (e.g., to 40-50°C) can be applied to facilitate dissolution.[1][23]

  • Add to the aqueous phase: Slowly add the this compound-cosolvent mixture to the aqueous phase while stirring continuously to ensure proper mixing and prevent precipitation.

  • Final formulation: Add any other components of the formulation and mix thoroughly.

  • Storage: Store in an appropriate container, protected from light and air.

Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex
  • Molar Ratio Determination: Determine the optimal molar ratio of this compound to cyclodextrin (e.g., 1:1).[24][25]

  • Preparation of Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., γ-cyclodextrin) in distilled water.

  • Complex Formation: Add this compound to the cyclodextrin solution.

  • Equilibration: Shake or stir the mixture for a specified period (e.g., 24 hours) to allow for the formation of the inclusion complex.[24][25]

  • Solid Complex Isolation (Optional): The solid inclusion complex can be obtained by methods such as freeze-drying or co-grinding.[24]

Visualizations

Troubleshooting_Ferulic_Acid_Precipitation problem problem cause cause solution solution A Problem: This compound Precipitates B1 Probable Cause: Low Aqueous Solubility at Neutral/Acidic pH A->B1 Immediate Precipitation B2 Probable Cause: Supersaturation or Change in Conditions A->B2 Precipitation Over Time B3 Probable Cause: Solution Discoloration and Degradation A->B3 Discoloration C1 Solution: pH Adjustment (Alkaline) B1->C1 C2 Solution: Use of Cosolvents B1->C2 C3 Solution: Temperature Increase B1->C3 C4 Solution: Optimize Concentration and Maintain Stability B2->C4 C5 Solution: Control pH (Acidic for Stability) and Protect from Light/Air B3->C5

Caption: Troubleshooting flowchart for this compound precipitation.

Ferulic_Acid_Solubilization_Workflow start start process process decision decision end end A Start: This compound Powder B Select Solubilization Strategy A->B C1 pH Adjustment B->C1 pH-sensitive application C2 Cosolvent Addition B->C2 Organic solvent compatible C3 Cyclodextrin Encapsulation B->C3 Aqueous system, high stability needed D1 Dissolve in Alkaline Solution C1->D1 D2 Dissolve in Cosolvent, then add to Aqueous Phase C2->D2 D3 Form Inclusion Complex C3->D3 E Stable this compound Solution D1->E D2->E D3->E Cyclodextrin_Encapsulation cluster_before Before Complexation cluster_after After Complexation FA Ferulic Acid Complex Inclusion Complex FA->Complex CD Cyclodextrin CD->Complex Encapsulation

References

Mitigating interference in spectroscopic analysis of ferulic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating interference during the spectroscopic analysis of ferulic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical techniques for this compound quantification?

A1: The most common methods for quantifying this compound are High-Performance Liquid Chromatography (HPLC), often with UV-Vis or Diode-Array Detection (DAD), and UV-Visible Spectrophotometry.[1][2][3][4] HPLC is generally preferred for its high specificity and ability to separate this compound from interfering compounds in complex matrices.[1][4][5] UHPLC (Ultra-High-Performance Liquid Chromatography) methods are also being developed for faster and more efficient analysis.[6] For complex samples, tandem mass spectrometry (LC-MS/MS) offers enhanced selectivity and sensitivity.[7][8][9]

Q2: What is the typical UV absorption maximum for this compound?

A2: this compound typically exhibits a strong UV absorbance maximum around 320 nm.[1][10][11][12] However, the exact wavelength can be influenced by the solvent environment and pH.[13][14] The UV spectrum of this compound generally shows two main absorption bands, one around 320 nm and another at a lower wavelength, approximately 235 nm.[15]

Q3: What are potential sources of interference in this compound analysis?

A3: Interference can arise from several sources, including:

  • Matrix Components: In complex samples like plant extracts, food matrices, or biological fluids, other phenolic compounds, pigments, and macromolecules can co-elute or have overlapping absorption spectra with this compound.[16][17][18]

  • Degradation Products: this compound can degrade under certain conditions (e.g., exposure to light, acid, or base), leading to the formation of byproducts that may interfere with the analysis.[1][6][10]

  • Solvent Impurities: Impurities in the solvents used for sample preparation or the mobile phase can introduce extraneous peaks or a high background signal.

  • Other Active Ingredients: In pharmaceutical formulations, other active compounds may have overlapping spectral or chromatographic properties.[2]

Q4: Why is sample preparation crucial for accurate this compound analysis?

A4: Proper sample preparation is essential to remove potential interferents and to extract this compound efficiently.[16] Techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), and filtration are often employed to clean up samples before analysis.[9] The choice of extraction solvent and pH is also critical, as it can influence the form (free or conjugated) and the amount of this compound extracted.[19] For instance, alkaline hydrolysis is often used to release bound this compound from plant cell walls.[16][20][21]

Troubleshooting Guides

HPLC Analysis

Issue 1: Unstable or Drifting Baseline

  • Possible Cause:

    • Inadequate mobile phase equilibration.

    • Contamination in the mobile phase or HPLC system.

    • Fluctuations in column temperature.

  • Troubleshooting Steps:

    • Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis.

    • Use freshly prepared, high-purity (HPLC grade) solvents and degas the mobile phase to remove dissolved gases.

    • Flush the HPLC system, including the pump and injector, with an appropriate solvent to remove any contaminants.

    • Use a column oven to maintain a constant and stable temperature.[4][6][12]

Issue 2: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause:

    • Column degradation or contamination.

    • Inappropriate mobile phase pH.

    • Sample overload.

  • Troubleshooting Steps:

    • Wash the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.

    • Adjust the mobile phase pH. For this compound, which is an acidic compound, a slightly acidic mobile phase (e.g., pH 3.0) is often used to ensure it is in a single ionic form, leading to better peak shape.[1][10][12]

    • Dilute the sample to avoid overloading the column.

Issue 3: Appearance of Unexpected Peaks

  • Possible Cause:

    • Sample contamination or degradation.

    • Presence of co-eluting matrix components.

    • Carryover from a previous injection.

  • Troubleshooting Steps:

    • Analyze a blank (injection of the mobile phase) to check for system contamination or carryover.

    • Review the sample preparation procedure to minimize contamination and degradation. Protect samples from light if photodegradation is suspected.[1][6]

    • Optimize the chromatographic method (e.g., change the mobile phase composition or gradient) to improve the separation of this compound from interfering peaks.[1]

    • Employ a more selective detector, such as a mass spectrometer (MS), if UV detection is insufficient to resolve the interference.[7]

UV-Vis Spectrophotometry Analysis

Issue 1: Inaccurate or Non-reproducible Absorbance Readings

  • Possible Cause:

    • Interference from other compounds in the sample that absorb at the same wavelength.[17]

    • Turbidity or suspended particles in the sample.

    • Incorrect blank solution.

  • Troubleshooting Steps:

    • Implement a sample cleanup procedure to remove interfering substances.

    • Centrifuge or filter the sample to remove any particulate matter.

    • Ensure the blank solution contains all the components of the sample solution except for this compound.

    • Consider using a method that corrects for background interference, such as the simultaneous equation method or absorbance ratio method if analyzing this compound in the presence of another known absorbing compound.[2]

Issue 2: Non-linear Standard Curve

  • Possible Cause:

    • Concentrations of standards are outside the linear range of the assay.

    • Chemical interactions or degradation at higher concentrations.

  • Troubleshooting Steps:

    • Prepare a new set of standards and ensure they are within the expected linear range of the instrument.

    • Verify the stability of this compound in the chosen solvent and at the prepared concentrations.

    • Check the instrument's performance and recalibrate if necessary.

Data Presentation

Table 1: HPLC Method Parameters for this compound Analysis

ParameterMethod 1Method 2Method 3
Column RP C18 (250 mm x 4.6 mm, 5 µm)[1][10]Luna C18 (250 mm x 4.6 mm, 5 µm)[5]HiQSil C-18 (250 x 4.6 mm, 5 µ)[4]
Mobile Phase Methanol:Water (pH 3.0) (48:52 v/v)[1][10]Methanol:Water (pH 2.8) (45:55 v/v)[5]Acetonitrile:10% Acetic Acid (20:80 v/v)[4]
Flow Rate 1.0 mL/min[1][4][10]0.7 mL/min[5]1.0 mL/min[4]
Detection Wavelength 320 nm[1][10]325 nm[5]319 nm[4]
Column Temperature 25 ± 2°C[12]Not Specified30°C[4]
Injection Volume 10 µL[1][12]Not Specified20 µL[4]

Table 2: Validation Data for this compound Quantification Methods

ParameterHPLC-DAD[1][10]HPLC-UV[5]UV Spectrophotometry[3]
Linearity Range 10.0 - 70.0 µg/mL0.05 - 100 µg/mL1 - 8 µg/mL
Correlation Coefficient (r²) > 0.9990.9990.988
Accuracy (Recovery %) 99.02% to 100.73%Not SpecifiedNot Specified
Precision (% RSD) < 2.0%Not SpecifiedNot Specified
LOD Not SpecifiedNot SpecifiedNot Specified
LOQ Not SpecifiedNot SpecifiedNot Specified

Experimental Protocols

Protocol 1: HPLC-DAD Analysis of this compound in Polymeric Microparticles

This protocol is adapted from a validated stability-indicating HPLC-DAD method.[1][10]

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • From the stock solution, prepare working standard solutions ranging from 10.0 to 70.0 µg/mL by diluting with methanol.

    • Filter all standard solutions through a 0.45 µm membrane filter before injection.

  • Sample Preparation:

    • Accurately weigh a quantity of microparticles containing this compound.

    • Disperse the microparticles in a suitable solvent (e.g., methanol) to extract the this compound.

    • Sonicate or vortex to ensure complete extraction.

    • Centrifuge the sample to pellet the microparticle components.

    • Collect the supernatant, dilute it appropriately with the mobile phase to fall within the calibration curve range, and filter it through a 0.45 µm membrane filter.

  • Chromatographic Conditions:

    • Column: RP C18 (250 mm x 4.6 mm, 5 µm).[1][10]

    • Mobile Phase: A mixture of methanol and water (pH adjusted to 3.0 with orthophosphoric acid) in a 48:52 (v/v) ratio.[1][10][12]

    • Flow Rate: 1.0 mL/min.[1][10]

    • Detection: 320 nm.[1][10]

    • Injection Volume: 10 µL.[1][12]

    • Column Temperature: 25°C.[12]

  • Analysis:

    • Inject the prepared standard and sample solutions into the HPLC system.

    • Identify the this compound peak based on the retention time of the standard.

    • Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.

Mandatory Visualization

Experimental_Workflow_HPLC cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start prep_std Prepare this compound Standard Solutions start->prep_std prep_sample Prepare Sample Extract (e.g., from microparticles) start->prep_sample filter_std Filter Standards (0.45 µm filter) prep_std->filter_std filter_sample Filter Sample Extract (0.45 µm filter) prep_sample->filter_sample hplc_system HPLC System Setup (Column, Mobile Phase, etc.) inject_std Inject Standards hplc_system->inject_std inject_sample Inject Sample hplc_system->inject_sample run_hplc Chromatographic Run inject_std->run_hplc inject_sample->run_hplc integrate_peaks Integrate Peak Areas run_hplc->integrate_peaks gen_curve Generate Standard Curve quantify Quantify this compound gen_curve->quantify integrate_peaks->gen_curve integrate_peaks->quantify report Report Results quantify->report

Caption: Workflow for HPLC analysis of this compound.

Troubleshooting_Logic cluster_problems Identify Problem Type cluster_causes Investigate Potential Causes cluster_solutions Implement Solutions start Problem Observed in Chromatogram p1 Unstable Baseline start->p1 p2 Poor Peak Shape start->p2 p3 Unexpected Peaks start->p3 c1a Inadequate Equilibration p1->c1a c1b System Contamination p1->c1b c2a Column Issues p2->c2a c2b Incorrect Mobile Phase pH p2->c2b c3a Sample Degradation p3->c3a c3b Matrix Interference p3->c3b s1a Increase Equilibration Time c1a->s1a s1b Flush System / Use Fresh Solvents c1b->s1b s2a Wash or Replace Column c2a->s2a s2b Adjust Mobile Phase pH c2b->s2b s3a Protect Sample from Light/Heat c3a->s3a s3b Optimize Sample Prep / Method c3b->s3b end Problem Resolved s1a->end s1b->end s2a->end s2b->end s3a->end s3b->end

References

Validation & Comparative

A Comparative Analysis of Ferulic Acid and Other Phenolic Antioxidants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of antioxidant research and drug development, phenolic compounds stand out for their potent free-radical scavenging capabilities and their influence on cellular signaling pathways. This guide provides a detailed comparative analysis of ferulic acid against three other prominent phenolic antioxidants: gallic acid, caffeic acid, and quercetin. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data.

Comparative Antioxidant Efficacy

The antioxidant activity of phenolic compounds is frequently evaluated using various assays that measure their ability to scavenge free radicals or reduce oxidizing agents. The most common of these are the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.

The following tables summarize the comparative antioxidant activities of this compound, gallic acid, caffeic acid, and quercetin based on data from various studies. It is important to note that absolute values can vary between studies due to different experimental conditions.

Table 1: Comparative IC50 Values for DPPH Radical Scavenging Activity
CompoundIC50 (µg/mL)Reference
This compound9.9[1]
Gallic Acid1.03[2]
Caffeic Acid1.59[2]
Quercetin1.89[2]
Table 2: Comparative IC50 Values for ABTS Radical Scavenging Activity
CompoundIC50 (µg/mL)Reference
This compound183.08 (µM)[3]
Gallic Acid1.03[2]
Caffeic Acid1.59[2]
Quercetin1.89[2]
Table 3: Comparative FRAP (Ferric Reducing Antioxidant Power) Values
CompoundFRAP Value (µM Fe²⁺) at 1000 µM concentrationReference
This compound1706 ± 38[4]
Gallic Acid5033 ± 106[4]
Caffeic Acid2125 ± 18[4]
Quercetin-Data not available in the same comparative study

Modulation of Cellular Signaling Pathways

Beyond direct radical scavenging, phenolic antioxidants exert their effects by modulating key cellular signaling pathways involved in oxidative stress and inflammation, primarily the Nrf2/ARE and NF-κB pathways.

Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes through the Antioxidant Response Element (ARE).[5] Activation of the Nrf2 pathway is a crucial mechanism for cellular protection against oxidative stress. This compound, caffeic acid, and quercetin have all been shown to activate the Nrf2 pathway, leading to the upregulation of downstream antioxidant enzymes.[6][7][8] For instance, this compound has been demonstrated to induce the nuclear translocation of Nrf2, thereby enhancing the expression of heme oxygenase-1 (HO-1).[9] Similarly, caffeic acid activates Nrf2, providing protection against oxidative damage.[8]

Nrf2_Pathway cluster_nucleus Nuclear Events ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Phenolics This compound & Other Phenolics Phenolics->Keap1_Nrf2 promotes dissociation

Figure 1: Nrf2/ARE Signaling Pathway Activation by Phenolic Antioxidants.

NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[10] Chronic activation of the NF-κB pathway is associated with inflammation. Many phenolic compounds, including this compound, have been shown to inhibit the NF-κB pathway, thereby exerting anti-inflammatory effects.[10][11] this compound can suppress the activation of NF-κB by inhibiting the phosphorylation of IκBα, a key step in the activation cascade.[10]

NFkB_Pathway cluster_nucleus Nuclear Events Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Inflammatory_Stimuli->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocation Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB->Inflammatory_Genes activates transcription Phenolics This compound & Other Phenolics Phenolics->IKK inhibits

Figure 2: NF-κB Signaling Pathway Inhibition by Phenolic Antioxidants.

Experimental Protocols

For researchers looking to conduct their own comparative studies, detailed methodologies for key antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle: This assay is based on the reduction of the stable free radical DPPH in the presence of a hydrogen-donating antioxidant. The reduction of the DPPH radical is followed by a decrease in its absorbance at 517 nm.

  • Reagents:

    • DPPH solution (e.g., 0.1 mM in methanol).

    • Test compounds (this compound, etc.) at various concentrations.

    • Methanol (or other suitable solvent).

    • Positive control (e.g., ascorbic acid).

  • Procedure:

    • Add a specific volume of the test compound solution to a volume of the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
  • Principle: This assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.

  • Reagents:

    • ABTS solution (e.g., 7 mM).

    • Potassium persulfate solution (e.g., 2.45 mM).

    • Test compounds at various concentrations.

    • Solvent (e.g., ethanol or buffer).

    • Positive control (e.g., Trolox).

  • Procedure:

    • Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ stock solution with the solvent to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add a specific volume of the test compound solution to a volume of the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

    • The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

    • The IC50 value is determined from the concentration-inhibition curve.

FRAP (Ferric Reducing Antioxidant Power) Assay
  • Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺), which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.

  • Reagents:

    • FRAP reagent: prepared by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃·6H₂O solution (20 mM) in a 10:1:1 (v/v/v) ratio.

    • Test compounds at various concentrations.

    • Standard solution (e.g., FeSO₄·7H₂O).

  • Procedure:

    • Warm the FRAP reagent to 37°C.

    • Add a small volume of the test compound solution to a larger volume of the FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

    • Measure the absorbance at 593 nm.

    • A standard curve is prepared using the ferrous sulfate solution, and the results are expressed as µmol of Fe²⁺ equivalents per gram or liter of the sample.

Cellular Antioxidant Activity (CAA) Assay
  • Principle: This assay measures the antioxidant activity of a compound within a cellular environment. It utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). Antioxidants can prevent this oxidation, and the activity is quantified by the reduction in fluorescence.[12]

  • Materials:

    • Cell line (e.g., HepG2 human liver cancer cells).

    • Cell culture medium and supplements.

    • DCFH-DA solution.

    • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or another peroxyl radical initiator.

    • Test compounds and a standard (e.g., quercetin).

    • Phosphate-buffered saline (PBS).

    • 96-well black microplate.

  • Procedure:

    • Seed cells in a 96-well plate and grow to confluency.

    • Treat the cells with the test compounds and DCFH-DA for a specific period (e.g., 1 hour).

    • Wash the cells with PBS to remove extracellular compounds.

    • Add the radical initiator (AAPH) to induce oxidative stress.

    • Measure the fluorescence intensity at regular intervals using a microplate reader (excitation ~485 nm, emission ~538 nm).

    • The CAA value is calculated based on the area under the curve of fluorescence versus time.

Experimental_Workflow start Start prepare_reagents Prepare Reagents (DPPH, ABTS, FRAP) start->prepare_reagents prepare_samples Prepare Samples (Phenolic Compounds) start->prepare_samples assay Perform Assay prepare_reagents->assay prepare_samples->assay dpph DPPH Assay assay->dpph DPPH abts ABTS Assay assay->abts ABTS frap FRAP Assay assay->frap FRAP measure Measure Absorbance dpph->measure abts->measure frap->measure calculate Calculate % Inhibition / FRAP Value measure->calculate end End calculate->end

Figure 3: General Experimental Workflow for Antioxidant Capacity Assays.

Conclusion

This guide provides a comparative overview of this compound and other prominent phenolic antioxidants. The presented data indicates that while this compound is a potent antioxidant, gallic acid and caffeic acid often exhibit stronger radical scavenging activity in in vitro chemical assays. However, the biological efficacy of an antioxidant is not solely determined by its radical scavenging ability but also by its bioavailability and its capacity to modulate cellular signaling pathways. The ability of these compounds to activate the protective Nrf2 pathway and inhibit the pro-inflammatory NF-κB pathway underscores their therapeutic potential. The provided experimental protocols offer a foundation for researchers to conduct further comparative studies and elucidate the nuanced differences in the biological activities of these important phytochemicals.

References

In Vivo Validation of the Antidiabetic Effects of Ferulic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, this guide provides an objective comparison of the in vivo antidiabetic effects of ferulic acid and its derivatives, supported by experimental data from various studies.

Comparative Efficacy of this compound and Its Derivatives

This compound (FA) and its derivatives have demonstrated significant potential in ameliorating diabetes and its complications in various animal models.[1][2][3] The following tables summarize the quantitative data from key in vivo studies, providing a clear comparison of their effects on critical metabolic parameters.

Table 1: Effects on Blood Glucose and Glycated Hemoglobin (HbA1c)

CompoundAnimal ModelDoseDurationFasting Blood Glucose ReductionHbA1c ReductionReference
This compoundSTZ-induced diabetic mice0.01% in diet7 weeksSignificant decreaseNot Reported[2]
This compoundSTZ-induced diabetic rats50 mg/kg/day (oral)8 weeksSignificantly improvedNot Reported[4]
This compoundHigh-fat diet & fructose-induced diabetic rats50 mg/kg/day (oral)30 daysRestored to normal rangeNot Reported[2][5]
This compoundFructose-STZ induced diabetic rats150 & 300 mg/kg bw5 weeksSignificant decreaseNot Reported[6][7]
This compound Amides (VIe, VIf)STZ-nicotinamide induced diabetic ratsNot SpecifiedNot SpecifiedSignificantly improved hyperglycemiaSignificantly improved[8]
This compoundObese diabetic OLETF rats10 mg/kg/day (oral)19 weeksNot explicitly stated, but improved diabetic nephropathyNot Reported[9]

Table 2: Effects on Insulin Sensitivity and Lipid Profile

CompoundAnimal ModelDoseDurationEffects on Insulin & Glucose ToleranceEffects on Lipid ProfileReference
This compoundHigh-fat diet & fructose-induced diabetic rats50 mg/kg/day (oral)30 daysRestored glucose and insulin tolerance to normalNot Reported[2][5][10]
This compoundSTZ-induced diabetic rats50 mg/kg/day (oral)8 weeksNot ReportedSignificantly improved serum total cholesterol and triglycerides[4]
This compoundHigh-fat diet-induced obese mice25 & 50 mg/kg/day (oral)Not SpecifiedInhibited insulin resistanceSignificantly reduced plasma triglycerides, FFA, cholesterol, and phospholipids[1][2]
This compound Amides (VIe, VIf)STZ-nicotinamide induced diabetic ratsNot SpecifiedNot SpecifiedNot ReportedSignificantly improved hyperlipidemia (TC, TG, LDL-C, VLDL-C)[8]
This compoundFructose-STZ induced diabetic rats150 & 300 mg/kg bw5 weeksIncreased serum insulin levelSuppressed cholesterol, triglyceride, LDL-c levels[6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are detailed protocols for key experiments cited in the studies.

Induction of Type 2 Diabetes in Animal Models

1. High-Fat Diet and Fructose-Induced Model:

  • Animals: Adult male Wistar rats or C57BL/6J mice.[5][11]

  • Diet: Animals are fed a high-fat diet (HFD) and/or fructose in their drinking water for a specified period to induce insulin resistance and obesity.[5][11]

  • Confirmation of Diabetes: Development of diabetes is confirmed by monitoring fasting blood glucose levels and performing glucose and insulin tolerance tests.[5][10]

2. Streptozotocin (STZ)-Induced Model:

  • Animals: Male Wistar or Sprague-Dawley rats.[4][8]

  • Procedure: A single intraperitoneal injection of STZ (e.g., 60 mg/kg body weight) is administered to induce diabetes.[4] For a model more akin to Type 2 diabetes, nicotinamide may be administered prior to STZ.[8]

  • Confirmation of Diabetes: Hyperglycemia is confirmed a few days after STZ injection by measuring blood glucose levels.

Oral Glucose Tolerance Test (OGTT)
  • Objective: To assess the ability of the animal to clear a glucose load from the blood.

  • Protocol:

    • Fast animals overnight (typically 12-16 hours) with free access to water.[12]

    • Record the baseline blood glucose level (0 minutes) from a tail vein blood sample using a glucometer.[12]

    • Administer a glucose solution (e.g., 2 g/kg body weight) orally via gavage.[12]

    • Measure blood glucose levels at subsequent time points, typically 15, 30, 60, and 120 minutes after the glucose administration.[12]

    • The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance.[13]

Insulin Tolerance Test (ITT)
  • Objective: To evaluate the systemic insulin sensitivity of the animal.

  • Protocol:

    • Fast animals for a shorter period (e.g., 4-6 hours) to normalize blood glucose.[14]

    • Measure the baseline blood glucose level (0 minutes).

    • Administer human insulin (e.g., 0.75-1 U/kg body weight) via intraperitoneal injection.[14]

    • Monitor blood glucose levels at regular intervals (e.g., 15, 30, 45, 60 minutes) post-injection.[14]

    • A more rapid and pronounced decrease in blood glucose indicates greater insulin sensitivity.[14]

Signaling Pathways and Mechanisms of Action

This compound and its derivatives exert their antidiabetic effects by modulating key signaling pathways involved in glucose and lipid metabolism.

PI3K/Akt Signaling Pathway

Activation of the PI3K/Akt pathway is a critical step in insulin signaling, promoting glucose uptake and utilization. This compound has been shown to activate this pathway, leading to the translocation of GLUT4 to the cell membrane in insulin-sensitive tissues like muscle and adipose tissue.[1][2]

PI3K_Akt_Pathway Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS IR->IRS PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt GSK3b GSK3β Akt->GSK3b Inhibits GLUT4 GLUT4 Translocation Akt->GLUT4 Glycogen Glycogen Synthesis GSK3b->Glycogen Inhibits FerulicAcid This compound Derivatives FerulicAcid->Akt Activates

Caption: PI3K/Akt signaling pathway activated by this compound.

AMPK Signaling Pathway

AMPK is a key energy sensor that, when activated, promotes glucose uptake and fatty acid oxidation while inhibiting gluconeogenesis. This compound has been shown to activate AMPK, contributing to its glucose-lowering effects.[15][16][17]

AMPK_Pathway FerulicAcid This compound Derivatives SIRT1 SIRT1 FerulicAcid->SIRT1 CaMKKb CaMKKβ FerulicAcid->CaMKKb AMPK AMPK GLUT Glucose Uptake (GLUT2/4) AMPK->GLUT ACC ACC AMPK->ACC Inhibits Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis Inhibits SREBP1 SREBP-1c AMPK->SREBP1 Inhibits SIRT1->AMPK CaMKKb->AMPK FattyAcid Fatty Acid Oxidation ACC->FattyAcid Inhibits Lipogenesis Lipogenesis SREBP1->Lipogenesis

Caption: AMPK signaling pathway modulated by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study investigating the antidiabetic effects of a this compound derivative.

Experimental_Workflow A Animal Model Selection (e.g., Wistar Rats) B Induction of Diabetes (e.g., High-Fat Diet + STZ) A->B C Grouping and Treatment (Control, Diabetic, FA Derivative, Metformin) B->C D Monitoring (Body Weight, Food/Water Intake, Blood Glucose) C->D E Functional Tests (OGTT, ITT) D->E F Sample Collection (Blood, Tissues) E->F G Biochemical Analysis (Lipid Profile, Insulin, HbA1c) F->G H Histopathology & Molecular Analysis (Pancreas, Liver, Adipose Tissue) F->H I Data Analysis and Interpretation G->I H->I

Caption: Typical in vivo experimental workflow.

References

A Comparative Analysis of Ferulic Acid and Ascorbic Acid in Skin Photoprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of effective topical agents to mitigate the deleterious effects of ultraviolet (UV) radiation on the skin is a cornerstone of dermatological research and cosmetic science. Among the myriad of antioxidant compounds, ferulic acid and L-ascorbic acid have garnered significant attention for their photoprotective capabilities. This guide provides an objective comparison of their efficacy, supported by experimental data, detailed methodologies, and an exploration of their mechanisms of action through signaling pathways.

Quantitative Comparison of Efficacy

The following tables summarize the quantitative data from key studies comparing the photoprotective and anti-aging effects of this compound and ascorbic acid.

Table 1: Comparison of this compound and Ascorbic Acid in Reducing Signs of Photoaging (Split-Face Study) [1][2][3][4][5]

Parameter14% this compound Peel12% L-Ascorbic Acid SerumStatistical Significance (p-value)
Melanin Index Statistically significant reductionStatistically significant reduction (Slightly greater lightening observed)< 0.0001 for both
Erythema Index Statistically significant reductionStatistically significant reduction< 0.0001 for both
Skin Hydration Statistically significant improvementStatistically significant improvement< 0.0001 for both
Skin Elasticity Statistically significant improvementStatistically significant improvement< 0.0001 for both

This study highlights that both this compound and ascorbic acid are highly effective in improving key markers of photoaged skin. While ascorbic acid showed a slightly greater effect on skin lightening, both demonstrated significant and comparable efficacy in reducing erythema and improving hydration and elasticity.[1][2][3][4][5]

Table 2: Synergistic Photoprotection with this compound

FormulationPhotoprotection Factor (Erythema & Sunburn Cell Formation)Key Findings
15% L-Ascorbic Acid + 1% α-Tocopherol4-foldProvided significant photoprotection.
15% L-Ascorbic Acid + 1% α-Tocopherol + 0.5% this compoundApprox. 8-foldThis compound doubled the photoprotection of the vitamin C and E combination and stabilized the solution.[6]

This data underscores the profound synergistic effect of this compound, which not only enhances the photoprotective efficacy of ascorbic acid and tocopherol but also improves their chemical stability.[6]

Experimental Protocols

Understanding the methodologies behind these findings is critical for their interpretation and for designing future studies.

Measurement of Erythema

Objective: To quantify the reduction in skin redness (erythema) following UV exposure.

Methodology:

  • Device: A chromameter or mexameter is used to measure skin color. These devices quantify the color based on the Lab* color space, where the 'a*' value represents the red-green spectrum.

  • Procedure:

    • Baseline 'a*' values are measured on the test area of the skin before any treatment or UV exposure.

    • The test formulation (e.g., this compound or ascorbic acid serum) is applied to a designated skin area for a specified period (e.g., daily for several days). A control area is treated with a vehicle solution.

    • The treated and control areas are then exposed to a controlled dose of UV radiation, typically from a solar simulator. The dose is often a multiple of the Minimal Erythema Dose (MED), which is the lowest UV dose that produces a perceptible reddening of the skin 24 hours after exposure.[4]

    • At 24 hours post-irradiation, the 'a*' values of both the irradiated and adjacent non-irradiated skin are measured.

    • The change in 'a' value (Δa) is calculated by subtracting the baseline 'a' from the post-irradiation 'a'. A smaller Δa* in the treated area compared to the control area indicates photoprotection.[7]

Sunburn Cell Formation Assay

Objective: To quantify the number of apoptotic keratinocytes (sunburn cells) induced by UV radiation.

Methodology:

  • Procedure:

    • Similar to the erythema protocol, skin is treated with the test formulation and a vehicle control, followed by UV irradiation.

    • 24 hours post-irradiation, a punch biopsy is taken from the irradiated sites.

    • The biopsy samples are fixed in formalin and embedded in paraffin.

    • Thin sections of the skin are cut and stained with hematoxylin and eosin (H&E).

    • Sunburn cells are identified under a microscope by their characteristic morphology, which includes a shrunken, eosinophilic cytoplasm and a pyknotic nucleus.[8]

    • The number of sunburn cells per unit length of the epidermis is counted. A lower number of sunburn cells in the treated area compared to the control area signifies photoprotection.

Thymine Dimer Detection

Objective: To measure the extent of DNA damage (specifically thymine dimers) caused by UV radiation.

Methodology:

  • Immunofluorescence Microscopy:

    • Skin biopsies are obtained from UV-irradiated and treated/untreated skin.

    • The tissue sections are incubated with a monoclonal antibody that specifically binds to thymine dimers.[9]

    • A secondary antibody conjugated to a fluorescent dye is then applied, which binds to the primary antibody.

    • The sections are examined under a fluorescence microscope. The intensity of the fluorescence correlates with the number of thymine dimers present.[9]

  • Slot-Blot Analysis:

    • DNA is extracted from the skin biopsies.

    • The DNA is denatured and applied to a nitrocellulose membrane using a slot-blot apparatus.

    • The membrane is incubated with the anti-thymine dimer antibody, followed by a secondary antibody linked to an enzyme that produces a chemiluminescent signal.

    • The signal intensity is quantified using a densitometer, providing a measure of the amount of thymine dimers in the DNA sample.

Signaling Pathways and Mechanisms of Action

The photoprotective effects of this compound and ascorbic acid are rooted in their ability to interrupt the damaging signaling cascades initiated by UV radiation.

UV-Induced Skin Damage Pathway

UV radiation triggers a cascade of events in the skin, primarily through the generation of Reactive Oxygen Species (ROS). These ROS activate downstream signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, leading to increased expression of matrix metalloproteinases (MMPs) that degrade collagen and elastin, and pro-inflammatory cytokines that contribute to erythema and cellular damage.

UV_Damage_Pathway UV UV Radiation ROS Reactive Oxygen Species (ROS) UV->ROS DNA_Damage DNA Damage (Thymine Dimers) UV->DNA_Damage MAPK MAPK Pathway (p38, JNK, ERK) ROS->MAPK NFkB NF-κB Pathway ROS->NFkB AP1 AP-1 Activation MAPK->AP1 Cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-1, IL-6) NFkB->Cytokines MMPs ↑ Matrix Metalloproteinases (MMPs) (Collagenase, Elastase) AP1->MMPs Collagen_Degradation Collagen & Elastin Degradation MMPs->Collagen_Degradation Inflammation Inflammation & Erythema Cytokines->Inflammation Antioxidant_Mechanism cluster_antioxidants Antioxidant Intervention Ferulic_Acid This compound ROS Reactive Oxygen Species (ROS) Ferulic_Acid->ROS Neutralizes Ascorbic_Acid Ascorbic Acid Ascorbic_Acid->ROS Neutralizes UV UV Radiation UV->ROS Damage_Pathways Downstream Damage Pathways (MAPK, NF-κB) ROS->Damage_Pathways Photoaging Photoaging & Carcinogenesis Damage_Pathways->Photoaging

References

A Comparative Guide to HPLC and UHPLC Methods for Ferulic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) methods for the quantitative analysis of ferulic acid. The information presented is based on validated experimental data, offering a comprehensive overview to aid in method selection and implementation for research, quality control, and drug development purposes.

Introduction to this compound Analysis

This compound, a phenolic compound widely found in plants, is of significant interest in the pharmaceutical and food industries due to its potent antioxidant and anti-inflammatory properties.[1][2][3] Accurate and reliable quantification of this compound is crucial for product formulation, stability testing, and quality assurance. Both HPLC and UHPLC are powerful chromatographic techniques widely employed for this purpose. This guide explores the cross-validation and method transfer between these two techniques for this compound analysis.

Principles of HPLC and UHPLC

High-Performance Liquid Chromatography (HPLC) has long been the standard for the separation and analysis of chemical compounds. It utilizes a liquid mobile phase to carry a sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases.

Ultra-High-Performance Liquid Chromatography (UHPLC) is an evolution of HPLC that employs columns with smaller particle sizes (typically sub-2 µm).[4][5] This results in significantly higher operating pressures, leading to faster analysis times, improved resolution, and enhanced sensitivity compared to traditional HPLC.[5][6]

Experimental Protocols

Detailed methodologies for the analysis of this compound using both HPLC and UHPLC are outlined below. These protocols are based on validated methods from published research.[1][3][7]

Sample Preparation

For the preparation of standard solutions, a stock solution of this compound is typically prepared in a suitable solvent such as methanol and then serially diluted to obtain working standards of desired concentrations. For the analysis of this compound in various sample matrices, appropriate extraction procedures should be employed to isolate the analyte of interest.

HPLC Method
  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[7]

  • Mobile Phase: A mixture of 20 mM phosphate buffer and methanol in a proportion of 70:30 (v/v).[1][7]

  • Flow Rate: 1.0 mL/min[1][7]

  • Oven Temperature: 40 °C[1][7]

  • Injection Volume: 10 µL

  • Detection Wavelength: 268 nm[1][7]

UHPLC Method
  • Column: C18 core-shell column (e.g., BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size)[7]

  • Mobile Phase: A mixture of 20 mM phosphate buffer and methanol in a proportion of 75:25 (v/v).[1][7]

  • Flow Rate: 0.4 mL/min[1][7]

  • Oven Temperature: 40 °C[1][7]

  • Injection Volume: 0.7 µL

  • Detection Wavelength: 262 nm[1][7]

Data Presentation: Comparison of HPLC and UHPLC Method Validation Parameters

The following table summarizes the key performance parameters of the validated HPLC and UHPLC methods for this compound analysis. The data demonstrates the successful transfer of the analytical method from HPLC to the more rapid UHPLC system.

ParameterHPLCUHPLC
**Linearity (R²) **> 0.998> 0.998
Accuracy (%) ~ 100%~ 100%
Precision (RSD %) < 2%< 2%
Limit of Detection (LOD) Method DependentGenerally Lower than HPLC
Limit of Quantification (LOQ) Method DependentGenerally Lower than HPLC
Run Time LongerShorter
Solvent Consumption HigherLower

Mandatory Visualization: Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of HPLC and UHPLC methods for this compound analysis.

CrossValidationWorkflow cluster_hplc HPLC Method cluster_transfer Method Transfer cluster_uhplc UHPLC Method cluster_comparison Cross-Validation hplc_dev Develop & Optimize HPLC Method hplc_val Validate HPLC Method (ICH Guidelines) hplc_dev->hplc_val Linearity, Accuracy, Precision, Specificity transfer Transfer HPLC Method to UHPLC hplc_val->transfer compare Compare Method Performance Data hplc_val->compare uhplc_opt Optimize UHPLC Method Parameters transfer->uhplc_opt Adjust Flow Rate, Gradient, Injection Volume uhplc_val Validate UHPLC Method (ICH Guidelines) uhplc_opt->uhplc_val Linearity, Accuracy, Precision, Specificity uhplc_val->compare final Methods are Cross-Validated compare->final Equivalence Demonstrated

Caption: Workflow for HPLC to UHPLC method transfer and cross-validation.

Conclusion

The cross-validation of HPLC and UHPLC methods for the analysis of this compound demonstrates that a successful transfer from a conventional HPLC method to a faster UHPLC method is achievable without compromising the quality of the analytical results.[3] The UHPLC method offers significant advantages in terms of reduced analysis time and lower solvent consumption, leading to increased sample throughput and more environmentally friendly operation.[3] Both validated methods are suitable for the accurate and precise quantification of this compound in various applications, providing researchers and drug development professionals with flexible and reliable analytical tools.

References

A Comparative Analysis of the Antioxidant Capacity of Free Ferulic Acid and Its Ester Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data

Ferulic acid, a phenolic compound abundant in the plant kingdom, is renowned for its potent antioxidant properties. Its chemical structure, featuring a phenolic nucleus and an extended side chain, allows for effective scavenging of free radicals. To enhance its lipophilicity and bioavailability, this compound is often modified into its ester forms. This guide provides a comprehensive comparison of the antioxidant capacity of free this compound versus its common esters, supported by quantitative data from various in vitro assays.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of free this compound and its esters, including methyl ferulate, ethyl ferulate, and propionyl ferulate, has been evaluated using several standard assays. The following table summarizes key findings from multiple studies. It is important to note that direct comparisons of absolute values across different studies can be challenging due to variations in experimental conditions.

CompoundAssayResult (IC50, TEAC, or FRAP value)Key Findings & Observations
Free this compound DPPHIC50: ~66 µMGenerally exhibits strong radical scavenging activity.[1]
ABTSTEAC: 1.948 ± 0.056 mmol Trolox/mmolShows very high antioxidant activity in the ABTS assay, often serving as a benchmark.[2][3]
FRAP4.727 ± 0.139 mmol Fe²⁺/mmolDemonstrates robust ferric reducing power.[2][3]
Methyl Ferulate ABTSTEAC: ~1.087 ± 0.063 mmol Trolox/mmol (structurally similar coniferyl aldehyde)Esterification with a methyl group slightly reduces the antioxidant capacity compared to free this compound in aqueous-based assays.[2][3]
FRAP~4.606 ± 0.080 mmol Fe²⁺/mmol (structurally similar coniferyl aldehyde)Retains strong ferric reducing power, comparable to free this compound.[2][3]
Ethyl Ferulate DPPHLower scavenging activity compared to free this compound.The increased lipophilicity may hinder its interaction with the DPPH radical in hydrophilic media.[1]
ABTSLower TEAC value than free this compound.Similar to methyl ferulate, shows a slight decrease in antioxidant capacity.[2][3]
FRAPLower FRAP value than free this compound.The esterification appears to slightly diminish the reducing power.[2][3]
Propionyl Ferulate DPPHSuperior scavenging activity compared to free this compound.In some studies, this ester derivative demonstrates enhanced radical scavenging.[4][5]
Hydroxyl RadicalBetter scavenging activity than free this compound at certain concentrations.Shows promise for scavenging one of the most reactive oxygen species.[4][5]
Nitric Oxide RadicalStronger scavenging activity compared to free this compound.Indicates potential for mitigating nitrosative stress.[4][5]

Note: IC50 (half maximal inhibitory concentration) values indicate the concentration of the compound required to scavenge 50% of the free radicals; a lower IC50 value corresponds to higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) measures the antioxidant capacity relative to the standard, Trolox. FRAP (Ferric Reducing Antioxidant Power) values indicate the ability of the antioxidant to reduce ferric iron. Data for the Oxygen Radical Absorbance Capacity (ORAC) assay was not available for a direct comparison between free this compound and its esters in the reviewed literature.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve the test compounds (free this compound and its esters) in methanol to prepare a series of concentrations.

  • Reaction: In a test tube or microplate well, mix 1 mL of the sample solution with 2 mL of the DPPH solution. A control is prepared using 2 mL of DPPH solution and 1 mL of methanol.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined from a plot of inhibition percentage against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Procedure:

  • Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Working Solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of the test compounds in a suitable solvent.

  • Reaction: Add 10 µL of the sample solution to 1 mL of the ABTS•+ working solution and mix thoroughly.

  • Incubation: Incubate the mixture at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The antioxidant capacity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined from a standard curve of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Procedure:

  • Preparation of FRAP Reagent: Mix 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.

  • Sample Preparation: Prepare solutions of the test compounds in a suitable solvent.

  • Reaction: Add 30 µL of the sample solution to 900 µL of the FRAP reagent. A reagent blank is prepared using 30 µL of the solvent.

  • Incubation: Incubate the mixture at 37°C for 4 minutes.

  • Measurement: Measure the absorbance of the blue-colored complex at 593 nm.

  • Calculation: The FRAP value is determined from a standard curve prepared with known concentrations of FeSO₄·7H₂O and is expressed as mmol Fe²⁺ equivalents per gram or mole of the antioxidant.

ORAC (Oxygen Radical Absorbance Capacity) Assay

This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Procedure:

  • Reagent Preparation: Prepare a working solution of fluorescein in 75 mM phosphate buffer (pH 7.4). Prepare an AAPH solution in the same buffer.

  • Sample and Standard Preparation: Prepare a series of concentrations of the test compounds and the standard (Trolox) in phosphate buffer.

  • Assay in 96-well plate: To each well, add 150 µL of the fluorescein working solution and 25 µL of the sample, standard, or blank (phosphate buffer).

  • Incubation: Incubate the plate at 37°C for 15-30 minutes in a fluorescence microplate reader.

  • Initiation of Reaction: Add 25 µL of the AAPH solution to each well to initiate the reaction.

  • Measurement: Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes, with excitation at 485 nm and emission at 520 nm.

  • Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then expressed as Trolox equivalents.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the methodologies and biological context, the following diagrams are provided.

Experimental_Workflow_DPPH_ABTS cluster_DPPH DPPH Assay Workflow cluster_ABTS ABTS Assay Workflow DPPH1 Prepare DPPH Solution (0.1 mM in Methanol) DPPH3 Mix Sample and DPPH Solution DPPH1->DPPH3 DPPH2 Prepare Sample Dilutions DPPH2->DPPH3 DPPH4 Incubate in Dark (30 min, RT) DPPH3->DPPH4 DPPH5 Measure Absorbance (517 nm) DPPH4->DPPH5 ABTS1 Prepare ABTS Radical Cation (ABTS + K₂S₂O₈) ABTS3 Mix Sample and ABTS Solution ABTS1->ABTS3 ABTS2 Prepare Sample Dilutions ABTS2->ABTS3 ABTS4 Incubate (6 min, RT) ABTS3->ABTS4 ABTS5 Measure Absorbance (734 nm) ABTS4->ABTS5 Experimental_Workflow_FRAP_ORAC cluster_FRAP FRAP Assay Workflow cluster_ORAC ORAC Assay Workflow FRAP1 Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl₃) FRAP3 Mix Sample and FRAP Reagent FRAP1->FRAP3 FRAP2 Prepare Sample Dilutions FRAP2->FRAP3 FRAP4 Incubate (4 min, 37°C) FRAP3->FRAP4 FRAP5 Measure Absorbance (593 nm) FRAP4->FRAP5 ORAC1 Prepare Fluorescein & AAPH ORAC3 Mix Sample & Fluorescein ORAC1->ORAC3 ORAC2 Prepare Sample/Standard Dilutions ORAC2->ORAC3 ORAC4 Incubate (15-30 min, 37°C) ORAC3->ORAC4 ORAC5 Add AAPH & Measure Fluorescence Decay ORAC4->ORAC5 Ferulic_Acid_Signaling cluster_cell Cellular Response to Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation IKK IKK ROS->IKK Activates FA This compound FA->Keap1_Nrf2 Induces dissociation FA->IKK Inhibits Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB_free NF-κB NFkB_IkB->NFkB_free Releases NFkB_nuc NF-κB NFkB_free->NFkB_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates transcription Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB_nuc->Inflammatory_Genes Activates transcription

References

A Comparative Guide to the In Vitro and In Vivo Antioxidant Activity of Ferulic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo antioxidant properties of ferulic acid, a phenolic compound widely recognized for its potent therapeutic effects. By presenting experimental data, detailed methodologies, and visual representations of its mechanism of action, this document aims to serve as a valuable resource for professionals in research and drug development.

Executive Summary

This compound demonstrates significant antioxidant activity both in laboratory assays and within living organisms. Its efficacy stems from its dual ability to directly scavenge free radicals and to upregulate the body's endogenous antioxidant defense systems. This guide will delve into the quantitative aspects of these activities, offering a clear comparison with other relevant antioxidants and providing the necessary experimental context.

Data Presentation: A Comparative Analysis

The antioxidant capacity of this compound has been quantified through various assays. The following tables summarize key data from multiple studies to facilitate a clear comparison of its performance.

Table 1: In Vitro Antioxidant Activity of this compound
AssayTest SubstanceIC50 / Antioxidant CapacityReference Compound(s)
DPPH Radical Scavenging This compound66 ± 2.3 µM[1]Ascorbic Acid, Trolox
This compound~9.9 µg/mLAscorbic Acid, Trolox
This compound41.2 µM (8.0 µg/mL)[2]-
ABTS Radical Scavenging This compound183.08 ± 2.30 µM[1]Trolox
FRAP (Ferric Reducing Antioxidant Power) This compound4.73 ± 0.14 µM[1]-
Fe2+ Chelation This compound270.27 ± 1.14 µM[1]-

Note: IC50 values represent the concentration of the test substance required to inhibit 50% of the free radical activity and can vary based on experimental conditions.

Table 2: In Vivo Antioxidant Effects of this compound in Animal Models
BiomarkerAnimal ModelThis compound DosageEffectImplication
Superoxide Dismutase (SOD) Gamma-irradiated rats200 mg/kg body wtIncreased activity[3]Enhanced endogenous antioxidant defense
Diabetic rats-Increased activity[4][5]Protection against oxidative stress
Catalase (CAT) Gamma-irradiated rats200 mg/kg body wtIncreased activity[3]Enhanced neutralization of hydrogen peroxide
Diabetic rats-Increased activity[4][5]Protection against oxidative stress
Glutathione Peroxidase (GPx) Gamma-irradiated rats200 mg/kg body wtIncreased activity[3]Enhanced detoxification of hydroperoxides
Sepsis-induced rats-Increased activity[6]Mitigation of oxidative damage
Malondialdehyde (MDA) Diabetic rats-Reduced levels[4][5]Decreased lipid peroxidation
Sepsis-induced rats-Reduced levels[6]Attenuation of oxidative damage

Experimental Protocols: Methodologies for Key Assays

To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for the key in vitro and in vivo antioxidant assays cited.

In Vitro Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[7]

  • Procedure:

    • Prepare a stock solution of DPPH in methanol or ethanol.[4]

    • Prepare various dilutions of the test sample (this compound) and a positive control (e.g., ascorbic acid) in a suitable solvent.[4]

    • Add a fixed volume of the DPPH working solution to each dilution of the sample and control in a cuvette or 96-well plate.[4]

    • Include a blank containing only the solvent and the DPPH solution.

    • Incubate the reactions in the dark at room temperature for a specified time (e.g., 30 minutes).[4][7]

    • Measure the absorbance of each solution at approximately 517 nm using a spectrophotometer.[4][7]

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100[7]

    • Determine the IC50 value by plotting the percentage of scavenging activity against the concentration of the sample.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

  • Principle: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). Antioxidants present in the sample reduce the ABTS•+, leading to a decrease in absorbance, which is proportional to the antioxidant concentration.[8]

  • Procedure:

    • Prepare a stock solution of ABTS and potassium persulfate. Mix equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[9]

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to obtain a specific absorbance at 734 nm.[10]

    • Prepare a series of dilutions of the test sample and a standard antioxidant (e.g., Trolox).

    • Add a small volume of the sample or standard to the diluted ABTS•+ solution.

    • Incubate the mixture for a specific time at room temperature.

    • Measure the decrease in absorbance at 734 nm.

    • Calculate the percentage of inhibition and determine the antioxidant capacity by comparing it to the standard curve.

In Vivo Assays

1. Superoxide Dismutase (SOD) Activity Assay

  • Principle: SOD activity is often measured indirectly. One common method involves the use of a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase). SOD in the sample competes for these radicals, thereby inhibiting the reduction of a detector molecule (e.g., a tetrazolium salt to a formazan dye). The degree of inhibition is proportional to the SOD activity.

  • Procedure:

    • Prepare tissue homogenates or cell lysates from control and this compound-treated animals.

    • In a microplate, add the sample to a reaction mixture containing a superoxide-generating system and a detection reagent.

    • Initiate the reaction (e.g., by adding xanthine oxidase).

    • Incubate at a controlled temperature (e.g., 37°C) for a specific duration.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for formazan dye).

    • Calculate the percentage of inhibition of the reaction by the sample compared to a control without the sample.

    • Determine the SOD activity by comparing the inhibition to a standard curve of known SOD concentrations.

2. Catalase (CAT) Activity Assay

  • Principle: This assay measures the decomposition of hydrogen peroxide (H2O2) by catalase. The rate of disappearance of H2O2 is monitored spectrophotometrically at 240 nm.

  • Procedure:

    • Prepare tissue homogenates or cell lysates.

    • In a quartz cuvette, add a phosphate buffer and the sample.

    • Initiate the reaction by adding a known concentration of H2O2.

    • Immediately record the decrease in absorbance at 240 nm over a specific time period (e.g., 1-3 minutes).

    • The catalase activity is calculated based on the rate of change in absorbance, using the molar extinction coefficient of H2O2. One unit of catalase is typically defined as the amount of enzyme that decomposes 1 µmol of H2O2 per minute.

3. Glutathione Peroxidase (GPx) Activity Assay

  • Principle: This is an indirect assay that measures the rate of oxidation of glutathione (GSH) to oxidized glutathione (GSSG) by GPx, coupled to the reduction of GSSG by glutathione reductase (GR) using NADPH as a cofactor. The decrease in NADPH absorbance at 340 nm is proportional to the GPx activity.[11]

  • Procedure:

    • Prepare tissue homogenates or cell lysates.

    • In a cuvette or microplate well, combine the sample with a reaction mixture containing glutathione, glutathione reductase, and NADPH.[11]

    • Initiate the reaction by adding a substrate for GPx, such as cumene hydroperoxide or tert-butyl hydroperoxide.[11]

    • Monitor the decrease in absorbance at 340 nm over time.

    • Calculate the GPx activity based on the rate of NADPH consumption, using its molar extinction coefficient.

4. Malondialdehyde (MDA) Assay (TBARS Method)

  • Principle: MDA, a marker of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored adduct (MDA-TBA2). The intensity of the color, measured spectrophotometrically, is proportional to the MDA concentration.[12]

  • Procedure:

    • Prepare tissue homogenates or plasma samples.

    • Add a solution of TBA and an acid (e.g., trichloroacetic acid) to the sample.[7]

    • Incubate the mixture at a high temperature (e.g., 95°C) for a specific time (e.g., 60 minutes) to allow the reaction to occur.

    • Cool the samples and centrifuge to remove any precipitate.

    • Measure the absorbance of the supernatant at approximately 532 nm.

    • Quantify the MDA concentration by comparing the absorbance to a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

To visually elucidate the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.

This compound's Antioxidant Signaling Pathway

This compound exerts its in vivo antioxidant effects not only by direct radical scavenging but also by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[13][14] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). This compound can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes.[13]

Ferulic_Acid_Nrf2_Pathway cluster_cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FA This compound Keap1_Nrf2 Keap1-Nrf2 Complex FA->Keap1_Nrf2 Induces dissociation Cell Cell Membrane Cytoplasm Cytoplasm Nuc Nucleus Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocates to ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1, GCLC) ARE->Antioxidant_Enzymes Promotes transcription Protection Cellular Protection & Reduced Oxidative Stress Antioxidant_Enzymes->Protection Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis invitro_start Prepare this compound and Control Solutions invitro_assays Perform Antioxidant Assays (e.g., DPPH, ABTS, FRAP) invitro_start->invitro_assays invitro_data Measure Absorbance/ Fluorescence invitro_assays->invitro_data invitro_calc Calculate IC50 Values/ Antioxidant Capacity invitro_data->invitro_calc correlation Correlate In Vitro and In Vivo Results invitro_calc->correlation invivo_start Animal Model with Oxidative Stress invivo_treatment Administer this compound or Vehicle (Control) invivo_start->invivo_treatment invivo_sampling Collect Tissue/Blood Samples invivo_treatment->invivo_sampling invivo_biomarkers Measure Biomarkers (SOD, CAT, GPx, MDA) invivo_sampling->invivo_biomarkers invivo_biomarkers->correlation

References

Ferulic Acid's Neuroprotective Effects in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective effects of ferulic acid in various animal models of neurological disorders. It aims to offer an objective evaluation of its performance against other potential neuroprotective agents, supported by experimental data.

Comparative Efficacy of Neuroprotective Compounds

The following tables summarize the quantitative effects of this compound and its alternatives—curcumin and epigallocatechin-3-gallate (EGCG)—across animal models of Alzheimer's Disease, Ischemic Stroke, and Parkinson's Disease.

Alzheimer's Disease Model (APP/PS1 Mice)
CompoundDosageTreatment DurationOutcome MeasureResult
This compound 30 mg/kg/day (in drinking water)30 daysMorris Water Maze (Escape Latency) Significant reduction in escape latency compared to untreated AD mice[1]
This compound + EGCG 30 mg/kg/day each3 monthsCognitive Improvement Reversed cognitive impairment in most learning and memory tests
Amyloid-β Deposition Ameliorated brain parenchymal and cerebral vascular β-amyloid deposits
Resveratrol Not specifiedNot specifiedMorris Water Maze (Escape Latency) APP/PS1 mice show impaired learning, but specific resveratrol data requires further targeted search.
Ischemic Stroke Model (MCAO Rats)
CompoundDosageAdministration RouteOutcome MeasureResult
This compound 100 mg/kgIntravenousInfarct Volume Reduction Significantly reduced cerebral infarct size[2][3][4]
This compound Methyl Ester 50 mg/kgNot specifiedInfarct Volume Reduction Significantly reduced infarct area[5]
Curcumin 100 mg/kgOralInfarct Area Reduction Reduction in infarct area from 33% to 24%[6]
Curcumin 300 mg/kgIntraperitonealInfarct Volume Reduction 46.39% reduction in infarct volume[7]
Edema Reduction 50.96% reduction in edema volume[7]
Parkinson's Disease Model (Rotenone-Induced Rats)
CompoundDosageTreatment DurationOutcome MeasureResult
This compound 50 mg/kg4 weeksSuperoxide Dismutase (SOD) Activity Significantly improved SOD activity compared to rotenone-treated rats[8][9][10]
Malondialdehyde (MDA) Levels Significantly decreased MDA levels compared to rotenone-treated rats[8][9][10]
EGCG Not specifiedNot specifiedSuperoxide Dismutase (SOD) Activity Increased SOD levels in the substantia nigra of PD rats[11]
Malondialdehyde (MDA) Levels Decreased MDA levels in the substantia nigra of PD rats[11]

Detailed Experimental Protocols

Animal Models
  • Alzheimer's Disease (APP/PS1 Transgenic Mice): These mice express mutant human amyloid precursor protein (APP) and presenilin-1 (PS1), leading to age-dependent accumulation of amyloid-β plaques and cognitive deficits, mimicking key aspects of Alzheimer's pathology.[1]

  • Ischemic Stroke (Middle Cerebral Artery Occlusion - MCAO in Rats): This model involves the temporary or permanent occlusion of the middle cerebral artery, leading to a focal ischemic stroke in the brain region it supplies. This results in neuronal death, inflammation, and neurological deficits. A common method is the intraluminal filament technique.

  • Parkinson's Disease (Rotenone-Induced in Rats): Rotenone, a mitochondrial complex I inhibitor, is administered to rats (e.g., 2.5 mg/kg body weight for 4 weeks) to induce oxidative stress, neuroinflammation, and the progressive loss of dopaminergic neurons in the substantia nigra, replicating key pathological features of Parkinson's disease.[8][9][10][12]

Behavioral Assessment: Morris Water Maze

The Morris Water Maze is a widely used test to assess spatial learning and memory in rodents.

  • Apparatus: A circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.

  • Procedure:

    • Acquisition Phase: Mice are trained over several days to find the hidden platform from different starting locations. The time taken to find the platform (escape latency) is recorded.

    • Probe Trial: The platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured to assess spatial memory retention.[1]

Biochemical Assays
  • Measurement of Infarct Volume (TTC Staining): Following ischemic stroke, brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC). Healthy, viable tissue stains red, while the infarcted (dead) tissue remains white. The area of infarction is then quantified using image analysis software.

  • Oxidative Stress Markers:

    • Superoxide Dismutase (SOD) and Catalase (CAT) Activity: Brain tissue homogenates are analyzed using specific assay kits to measure the enzymatic activity of these key antioxidant enzymes.

    • Malondialdehyde (MDA) Levels: MDA is a marker of lipid peroxidation. Its concentration in brain tissue homogenates is measured, often using a thiobarbituric acid reactive substances (TBARS) assay.[8][9]

  • Inflammatory Cytokines (TNF-α and IL-1β): The levels of these pro-inflammatory cytokines are quantified in brain tissue homogenates using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Key Signaling Pathways and Experimental Workflow

The neuroprotective effects of this compound are mediated through the modulation of several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

G Experimental Workflow for Validating Neuroprotective Effects cluster_0 Animal Model Induction cluster_1 Treatment cluster_2 Outcome Assessment A Neurological Disease Model (e.g., MCAO, Rotenone) B This compound or Alternative Compound A->B C Vehicle Control A->C D Behavioral Tests (e.g., Morris Water Maze) B->D E Biochemical Analysis (e.g., Oxidative Stress Markers) B->E F Histological Analysis (e.g., Infarct Volume) B->F C->D C->E C->F

Caption: A typical experimental workflow for validating neuroprotective compounds.

G This compound's Modulation of Nrf2-ARE Pathway FA This compound Nrf2 Nrf2 FA->Nrf2 promotes dissociation from Keap1 ROS Oxidative Stress (e.g., ROS) Keap1 Keap1 ROS->Keap1 inhibits Keap1->Nrf2 sequesters in cytoplasm ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus and binds AntioxidantEnzymes Antioxidant Enzymes (e.g., SOD, CAT, HO-1) ARE->AntioxidantEnzymes activates transcription of AntioxidantEnzymes->ROS neutralize Neuroprotection Neuroprotection AntioxidantEnzymes->Neuroprotection leads to

Caption: this compound promotes Nrf2 activation, leading to antioxidant enzyme expression.

G This compound's Inhibition of NF-κB Pathway InflammatoryStimuli Inflammatory Stimuli (e.g., Ischemia, Toxins) IKK IKK Complex InflammatoryStimuli->IKK activates FA This compound FA->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB degrades, releasing ProInflammatoryGenes Pro-inflammatory Genes (e.g., TNF-α, IL-1β) NFkB->ProInflammatoryGenes translocates to nucleus and activates Neuroinflammation Neuroinflammation ProInflammatoryGenes->Neuroinflammation leads to

Caption: this compound inhibits the NF-κB signaling pathway, reducing neuroinflammation.

References

A Head-to-Head Comparison of Ferulic Acid Delivery Systems for Enhanced Bioavailability and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Ferulic acid, a potent antioxidant, holds significant promise in therapeutic and cosmetic applications. However, its inherent limitations, such as poor solubility, stability, and low bioavailability, necessitate the use of advanced delivery systems to enhance its efficacy.[1] This guide provides a detailed comparison of various delivery systems for this compound, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal formulation for their specific needs.

Performance Metrics of this compound Delivery Systems

The efficacy of a this compound delivery system is determined by several key performance indicators. These include its ability to enhance skin permeation, improve stability, and maintain or enhance its intrinsic antioxidant activity. The following tables summarize quantitative data from various studies comparing different delivery platforms.

Skin Permeation and Deposition

Enhanced skin delivery is crucial for the topical application of this compound in dermatology and cosmetics. Vesicular systems and nano-formulations have demonstrated significant improvements in skin permeation and deposition compared to conventional formulations.

Delivery SystemActive ConcentrationSkin Flux (µg/cm²/h)Skin Deposition (µg/cm²)Fold Increase vs. ControlReference
Saturated PBS (pH 7.4)-3.57 ± 0.227.08 ± 0.44-[2]
Conventional Liposomes (CL)18.0 mg/ml10.3 ± 0.6115.33 ± 0.91~2.9 (Flux), ~2.2 (Deposition)[2]
Deformable Liposomes (DL)18.0 mg/ml118.9 ± 7.0832.71 ± 1.95~33.3 (Flux), ~4.6 (Deposition)[2]
Invasomes (INS)18.0 mg/ml158.4 ± 9.4341.28 ± 2.46~44.4 (Flux), ~5.8 (Deposition)[2]
Ethosomes 18.0 mg/ml 267.8 ± 16.77 51.67 ± 1.94 ~75 (Flux), ~7.3 (Deposition) [2]

Control: Saturated this compound solution in phosphate-buffered saline (PBS). Data presented as mean ± standard deviation.

In a comparative study, ethosomes demonstrated the highest skin flux and deposition of this compound, showing a 75-fold and 7.3-fold increase compared to a saturated PBS solution, respectively.[2] This suggests that ethosomes are a highly promising carrier for topical delivery of this compound.

Another study compared the skin delivery of this compound and its more lipophilic derivative, this compound ethyl ether (FAEE), from different pH buffers.

CompoundVehicle (pH)Skin Deposition (nmol/g)Flux (nmol/cm²/h)Reference
This compound (FA)pH 6 BufferNot specifiedNot specified[3]
This compound Ethyl Ether (FAEE) pH 6 Buffer 136 26 [3]
This compound (FA)pH 9.9 BufferNot specifiedNot specified[3]
This compound Ethyl Ether (FAEE) pH 9.9 Buffer Not specifiedNot specified[3]

In vivo deposition in nude mice for FAEE was 145 nmol/g.

The more lipophilic derivative, FAEE, showed significantly higher skin deposition and flux compared to this compound, indicating that modifying the lipophilicity of the active compound can greatly influence its skin penetration.[3]

Stability and Encapsulation Efficiency

Protecting this compound from degradation is a critical function of a delivery system. Lipid-based nanoparticles and microparticles have shown high encapsulation efficiency and the ability to protect the active compound from environmental stressors.

Delivery SystemParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
Liposomes~100-110-7.37~92[4]
Chitosan-coated SLNs185+12.451.2[5]
Nanoemulsion90.43Not specifiedNot specified[6][7]

SLNs: Solid Lipid Nanoparticles

Liposomal formulations have demonstrated a high encapsulation efficiency of approximately 92% for this compound.[4] Chitosan-coated solid lipid nanoparticles (SLNs) also show promise, with a notable particle size and positive zeta potential which may enhance interaction with the negatively charged skin surface.[5]

Forced degradation studies on this compound in polymeric microparticles revealed its susceptibility to acidic, basic, and photolytic conditions, underscoring the need for protective delivery systems.[8]

Stress Condition% Degradation of this compound
0.1 M HCl~29.37
0.1 M NaOH~16.33
PhotolyticConcentration dependent decrease

Data from a stability-indicating HPLC-DAD method development study.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of scientific findings. Below are summaries of the experimental protocols used in the cited studies.

In Vitro Skin Permeation Studies (Franz Diffusion Cell)
  • Objective: To evaluate the rate and extent of this compound permeation through a skin membrane.

  • Apparatus: Franz diffusion cells.

  • Membrane: Human stratum corneum epidermis (SCE) or porcine skin.[2][3]

  • Procedure:

    • The skin membrane is mounted between the donor and receptor compartments of the Franz diffusion cell.

    • The this compound formulation (e.g., vesicular suspension, solution) is applied to the outer surface of the skin in the donor compartment.

    • The receptor compartment is filled with a suitable receptor medium (e.g., phosphate-buffered saline, pH 7.4) and maintained at a constant temperature (typically 32°C or 37°C).

    • Samples are withdrawn from the receptor compartment at predetermined time intervals and analyzed for this compound concentration using a validated analytical method (e.g., HPLC).

    • At the end of the experiment, the skin is recovered to quantify the amount of this compound deposited within the different skin layers.

Characterization of Nanoparticles
  • Objective: To determine the physicochemical properties of the this compound-loaded delivery systems.

  • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). This technique measures the fluctuations in scattered light intensity due to the Brownian motion of particles.

  • Zeta Potential: Determined using Laser Doppler Velocimetry. This measurement indicates the surface charge of the nanoparticles, which influences their stability and interaction with biological membranes.

  • Encapsulation Efficiency (EE): Calculated as the percentage of this compound successfully entrapped within the delivery system relative to the total amount of this compound used. This is typically determined by separating the encapsulated drug from the unencapsulated drug (e.g., by centrifugation or dialysis) and quantifying the amount of drug in either fraction. The formula is: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

  • Morphology: Visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) to observe the shape and surface characteristics of the nanoparticles.

Visualizing Mechanisms and Workflows

Diagrams illustrating key biological pathways and experimental processes provide a clearer understanding of the complex interactions and methodologies involved in the development and evaluation of this compound delivery systems.

experimental_workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo / Ex Vivo Evaluation prep Preparation of Delivery System (e.g., Liposomes, Nanoemulsions) char Physicochemical Characterization (Size, Zeta Potential, EE%) prep->char Analysis release Drug Release Studies char->release permeation Skin Permeation Assay (Franz Diffusion Cell) char->permeation antioxidant Antioxidant Activity Assay (e.g., DPPH) char->antioxidant deposition Skin Deposition (Animal/Human Skin) permeation->deposition efficacy Efficacy Studies (e.g., Anti-erythema) deposition->efficacy

Caption: General experimental workflow for developing and testing this compound delivery systems.

antioxidant_mechanism ROS Reactive Oxygen Species (ROS) (e.g., from UV radiation) Skin Skin Cells ROS->Skin Induces FA This compound FA->ROS Scavenges Protection Cellular Protection FA->Protection Promotes DeliverySystem Delivery System (e.g., Ethosome, SLN) DeliverySystem->FA Enhances Delivery & Stability Damage Cellular Damage (Lipid peroxidation, DNA damage) Skin->Damage Leads to

Caption: Antioxidant mechanism of this compound delivered to skin cells.

Conclusion

The development of advanced delivery systems is paramount to unlocking the full therapeutic potential of this compound. The evidence presented indicates that lipid-based nanocarriers, particularly ethosomes and other vesicular systems, significantly enhance the skin permeation and deposition of this compound.[2] Furthermore, encapsulation within these systems improves the stability of this otherwise labile compound.[4][8] For researchers and drug development professionals, the choice of delivery system will depend on the specific application, desired release profile, and target tissue. The data and protocols summarized in this guide provide a foundation for making informed decisions in the formulation and development of next-generation this compound-based products.

References

The Gentle Touch: Why Enzymatic Hydrolysis Outshines Chemical Methods for Ferulic Acid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for high-purity, bioactive compounds is paramount. Ferulic acid, a phenolic compound with potent antioxidant and anti-inflammatory properties, is a molecule of significant interest. However, the method of its extraction can dramatically impact its yield, purity, and ultimately, its efficacy. This guide provides a comprehensive comparison of enzymatic hydrolysis and chemical extraction, demonstrating the superiority of the enzymatic approach for obtaining high-quality this compound.

The two primary methods for liberating this compound from its natural plant matrix are chemical extraction, most commonly alkaline hydrolysis, and the more refined enzymatic hydrolysis. While both methods can isolate the compound, they differ significantly in their efficiency, environmental impact, and the integrity of the final product.

At a Glance: Enzymatic vs. Chemical Extraction

FeatureEnzymatic HydrolysisChemical (Alkaline) Hydrolysis
Yield Can achieve high yields, in some cases exceeding alkaline hydrolysis (e.g., up to 11.3 g/kg from rye bran).Generally effective, with yields ranging from 2.13 to 11.4 g/kg depending on the source and conditions.
Purity Higher purity with fewer byproducts due to high enzyme specificity.Can result in the co-extraction of other compounds and potential degradation of this compound.
Process Conditions Mild conditions (e.g., physiological pH, lower temperatures).Harsh conditions (e.g., high pH with strong bases like NaOH, elevated temperatures).
Environmental Impact Eco-friendly, biodegradable enzymes, less hazardous waste.Use of harsh chemicals poses environmental and safety concerns.
Antioxidant Activity Tends to preserve or even enhance the antioxidant capacity of the extracted this compound.Harsh conditions may lead to some degradation, potentially affecting bioactivity.
Cost Enzyme costs can be a factor, though they are becoming more competitive.Chemicals are generally less expensive, but waste disposal costs can be high.

Deeper Dive: A Quantitative Comparison

The following table summarizes experimental data from various studies, highlighting the differences in this compound yield between enzymatic and chemical extraction methods from common agricultural byproducts.

Raw MaterialExtraction MethodKey ParametersThis compound YieldReference
Rye BranEnzymatic Hydrolysis (Viscozyme® L)24 hours11.3 g/kg[1]
Wheat BranEnzymatic Hydrolysis (Viscozyme® L)24 hours8.6 g/kg[1]
Wheat BranEnzymatic Hydrolysis (Pentopan and feruloyl esterase)-0.82-1.05 g/kg[2]
Wheat BranEnzymatic Hydrolysis (Penicillium funiculosum)24 hours3.30 mg/g[3]
Wheat BranAlkaline Hydrolysis (2 M NaOH)-2.13 g/kg[1]
Rye BranAlkaline Hydrolysis (1 M KOH in 80% MeOH)1 hour, 60°C11.4 g/kg[1]
Wheat BranAlkaline Hydrolysis (0.5 M NaOH)50°C3.91 mg/g[3]
Rice BranAlkaline Hydrolysis (NaOH)8 hours, 90°C86% (molar yield)[4]
Sugar Beet PulpAlkaline Hydrolysis (2 M NaOH)12 hours, 41°COptimized Yield[5]

The "How-To": Experimental Protocols

For scientists looking to replicate or adapt these methods, here are detailed protocols for both enzymatic and alkaline hydrolysis.

Protocol 1: Enzymatic Hydrolysis of this compound from Wheat Bran

This protocol utilizes a multi-enzyme approach to maximize the release of this compound.

Materials:

  • Wheat Bran

  • Deionized Water

  • Alcalase (protease)

  • Termamyl (amylase)

  • Pentopan (xylanase)

  • Feruloyl Esterase

  • Sodium Hydroxide (for pH adjustment)

  • Hydrochloric Acid (for pH adjustment)

Procedure:

  • Rehydration & Pre-treatment:

    • Mix wheat bran with deionized water at a 1:20 ratio (w/v).

    • Autoclave the mixture to rehydrate the bran.

    • Cool the mixture and adjust the pH to the optimal range for Alcalase and Termamyl.

  • Enzymatic Pre-treatment:

    • Add Alcalase and Termamyl to the slurry to remove proteins and sugars.

    • Incubate at the optimal temperature and time for these enzymes with agitation.

  • This compound Release:

    • Adjust the pH to the optimal range for Pentopan and feruloyl esterase.

    • Add Pentopan and feruloyl esterase to the pre-treated slurry.

    • Incubate for up to 24 hours with agitation to release this compound.

  • Extraction and Purification:

    • Centrifuge the mixture to separate the solid residue.

    • Collect the supernatant containing the solubilized this compound.

    • The this compound can be further purified using techniques like solid-phase extraction.

Protocol 2: Alkaline Hydrolysis of this compound from Rice Bran

This protocol is a more traditional chemical approach.

Materials:

  • Rice Bran

  • Sodium Hydroxide (NaOH) solution (e.g., 2 M)

  • Hydrochloric Acid (HCl) for neutralization

  • Ethyl Acetate for extraction

  • Anhydrous Sodium Sulfate

  • Ethanol for crystallization

Procedure:

  • Alkaline Hydrolysis:

    • Mix the powdered rice bran with a 2 M NaOH solution.

    • Heat the mixture (e.g., at 90°C) for a specified time (e.g., 8 hours) to break the ester bonds.

    • Filter the mixture to remove the insoluble residue.

  • Acidification:

    • Cool the alkaline extract and neutralize it with a dilute solution of HCl to a pH of approximately 2-3. This will precipitate the this compound.

  • Solvent Extraction:

    • Extract the this compound from the acidified aqueous solution using an organic solvent like ethyl acetate. Repeat the extraction multiple times for better recovery.

  • Purification:

    • Pool the organic layers and dry them over anhydrous sodium sulfate.

    • Evaporate the solvent to obtain the crude this compound.

    • Further purify the this compound by recrystallization from a solvent such as ethanol.

Visualizing the Process and a Key Mechanism of Action

To better illustrate the workflows and the biological impact of this compound, the following diagrams have been generated.

G cluster_0 Enzymatic Hydrolysis Workflow cluster_1 Chemical (Alkaline) Hydrolysis Workflow A Raw Material (e.g., Wheat Bran) B Pre-treatment (e.g., Autoclaving) A->B C Enzymatic Hydrolysis (Feruloyl Esterase, Xylanase) B->C D Solid-Liquid Separation (Centrifugation) C->D E Supernatant (Crude this compound) D->E F Purification (e.g., Chromatography) E->F G Pure this compound F->G H Raw Material (e.g., Rice Bran) I Alkaline Hydrolysis (NaOH, Heat) H->I J Filtration I->J K Acidification (HCl) J->K L Solvent Extraction (Ethyl Acetate) K->L M Purification (Crystallization) L->M N Pure this compound M->N

Figure 1: Comparative workflows of enzymatic and chemical hydrolysis for this compound extraction.

This compound's potent anti-inflammatory effects are, in part, mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a key regulator of the inflammatory response.

cluster_pathway This compound's Anti-Inflammatory Action via NF-κB Pathway cluster_cytoplasm Cytoplasm Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB Nucleus Nucleus NF-κB->Nucleus translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription of Inflammation Inflammation Pro-inflammatory Genes->Inflammation This compound This compound This compound->IKK Complex inhibits

Figure 2: this compound inhibits the NF-κB signaling pathway to reduce inflammation.

The Verdict: A Clear Case for Enzymatic Hydrolysis

While chemical extraction remains a viable method for obtaining this compound, the evidence strongly suggests that enzymatic hydrolysis is the superior approach for applications demanding high purity, preserved bioactivity, and environmental sustainability. The specificity of enzymes like feruloyl esterases and xylanases ensures a cleaner extraction with fewer unwanted byproducts, leading to a higher quality final product.[6] The milder reaction conditions of enzymatic hydrolysis also help to maintain the structural integrity and antioxidant potential of the this compound.

For researchers and developers in the pharmaceutical and nutraceutical industries, the advantages of enzymatic hydrolysis are clear. This method aligns with the growing demand for green chemistry and produces a high-purity active ingredient, which is crucial for ensuring the safety and efficacy of the final products. As enzyme technology continues to advance and costs decrease, enzymatic hydrolysis is poised to become the gold standard for this compound extraction.

References

Ferulic Acid: A Comparative Guide to Concentration-Dependent Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ferulic acid's therapeutic efficacy at various concentrations, supported by experimental data. Detailed methodologies for key experiments are included to facilitate reproducibility and further research.

Data Presentation: Quantitative Efficacy of this compound

The therapeutic effects of this compound are markedly concentration-dependent. Below is a summary of its quantitative performance in key therapeutic areas based on in vitro studies.

Antioxidant Activity

This compound exhibits potent antioxidant properties by scavenging free radicals and reducing oxidative stress.

ConcentrationAssayTargetEfficacyCitation
25, 50, 100 µg/mLDPPH Radical ScavengingDPPH RadicalsConcentration-dependent increase in scavenging activity.[1]
100 µg/mLDPPH Radical ScavengingDPPH Radicals64% antioxidant activity.[1]
25, 50, 100 µg/mLROS Production (in RAW 264.7 cells)Reactive Oxygen SpeciesConcentration-dependent suppression of ROS.
100 µg/mLROS Production (in RAW 264.7 cells)Reactive Oxygen Species76% antioxidant activity.
5, 25, 50 µmol/LFenton System (UPE)Hydroxyl RadicalsPro-oxidant at 5 µmol/L, antioxidant at 50 µmol/L.
Anti-inflammatory Effects

This compound demonstrates significant anti-inflammatory activity by inhibiting key inflammatory mediators.

ConcentrationAssayTargetEfficacyCitation
25, 50, 100 µg/mLNO Production (in LPS-stimulated RAW 264.7 macrophages)Nitric OxideConcentration-dependent inhibition of NO production.
100 µg/mLNO Production (in LPS-stimulated RAW 264.7 macrophages)Nitric Oxide74% inhibition of NO production.
5, 10, 20 µmol/mLCytokine Expression (in LPS-stimulated THP-1-derived macrophages)IL-1β, IL-6, TNF-αConcentration-dependent reduction in transcriptional levels.
Neuroprotective Effects

This compound shows promise in protecting neuronal cells from damage.

ConcentrationAssayCell Line/ModelEfficacyCitation
1-100 µmol/LMTT Assay (Hypoxia, EAA, and radical-induced injury)PC12 cellsNotable promotion of cell viability.[2]
Low, Medium, HighApoptosis Assay (Cerebral Ischemia/Reperfusion)Rat ModelConcentration-dependent increase in Bcl-2 and decrease in cleaved caspase-3 and Bax.[3]
Concentration-dependentApoptosis Assay (Ischemic Injury)PC-12 cellsSignificant decrease in the apoptotic cell population.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger.

  • Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, DPPH is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the antioxidant's scavenging activity.[4]

  • Procedure:

    • Prepare a stock solution of DPPH in methanol or ethanol (typically 0.1 mM).[4]

    • Prepare various concentrations of this compound in a suitable solvent.[4]

    • In a 96-well microplate, add a specific volume of each this compound dilution.[1]

    • Add the DPPH working solution to each well.[1]

    • Include a control (DPPH solution with solvent but no this compound) and a blank (solvent only).[4]

    • Incubate the plate in the dark for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).[1][4]

    • Measure the absorbance of each well at approximately 517 nm using a microplate reader.[1][4]

  • Data Analysis: The percentage of scavenging activity is calculated using the formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[5]

Cellular Reactive Oxygen Species (ROS) Detection Assay (using DCFDA/H2DCFDA)

This assay measures the levels of intracellular ROS.

  • Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS.[6]

  • Procedure:

    • Seed cells (e.g., RAW 264.7 macrophages) in a multi-well plate and culture overnight.[7]

    • Treat the cells with various concentrations of this compound for a specified duration.

    • Prepare a working solution of DCFH-DA in a serum-free medium or buffer.[7][8]

    • Remove the treatment medium, wash the cells, and add the DCFH-DA working solution to each well.[8]

    • Incubate the cells in the dark for a specific time (e.g., 30-45 minutes) at 37°C.[7][9]

    • Induce oxidative stress if required by the experimental design (e.g., by adding H₂O₂).

    • Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[6][9]

  • Data Analysis: The change in ROS levels is determined by comparing the fluorescence intensity of treated cells to that of control cells.

Nitric Oxide (NO) Production Assay (Griess Reaction)

This assay quantifies nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO, in cell culture supernatant.

  • Principle: The Griess reagent converts nitrite into a deep purple azo compound. The intensity of the color, measured spectrophotometrically, is proportional to the nitrite concentration.[10] The assay involves a two-step diazotization reaction.[11]

  • Procedure:

    • Plate cells (e.g., RAW 264.7 macrophages) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence of varying concentrations of this compound.

    • Collect the cell culture supernatant after the incubation period.

    • Prepare a nitrite standard curve using known concentrations of sodium nitrite.

    • In a 96-well plate, add the collected supernatant and the nitrite standards.

    • Add the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well.[10][12]

    • Incubate for a short period at room temperature, protected from light.

    • Measure the absorbance at approximately 540-550 nm using a microplate reader.[10][12]

  • Data Analysis: The nitrite concentration in the samples is determined by comparing their absorbance to the standard curve.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a common method to assess cell metabolic activity, which is an indicator of cell viability.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13][14] These insoluble crystals are then dissolved in a solubilizing agent, and the absorbance of the resulting colored solution is measured. The intensity of the color is proportional to the number of metabolically active, viable cells.[13]

  • Procedure:

    • Seed cells in a 96-well plate and expose them to the experimental conditions (e.g., hypoxia, excitotoxicity) with or without different concentrations of this compound.

    • After the treatment period, add MTT solution to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[15][16]

    • The formazan crystals will form within the cells.

    • Add a solubilization solution (e.g., DMSO, SDS in HCl) to each well to dissolve the formazan crystals.[14][16]

    • Gently mix the plate on an orbital shaker to ensure complete solubilization.[17]

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[13]

  • Data Analysis: Cell viability is typically expressed as a percentage of the control (untreated cells).

Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound are mediated through the modulation of several key signaling pathways.

This compound's Antioxidant and Anti-inflammatory Signaling

This compound exerts its antioxidant effects by activating the Nrf2/HO-1 pathway and its anti-inflammatory effects by inhibiting the NF-κB and MAPK pathways.

Ferulic_Acid_Signaling cluster_antioxidant Antioxidant Pathway cluster_inflammatory Anti-inflammatory Pathway FA1 This compound Nrf2 Nrf2 FA1->Nrf2 activates Keap1 Keap1 Nrf2->Keap1 dissociates from ARE ARE Nrf2->ARE translocates to nucleus and binds HO1 HO-1 ARE->HO1 upregulates Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response leads to FA2 This compound IKK IKK FA2->IKK inhibits NFκB NF-κB FA2->NFκB inhibits nuclear translocation p38_MAPK p38 MAPK FA2->p38_MAPK inhibits LPS LPS TLR4 TLR4 LPS->TLR4 activates TLR4->IKK TLR4->p38_MAPK IκBα IκBα IKK->IκBα phosphorylates IκBα->NFκB releases Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFκB->Inflammatory_Cytokines promotes transcription p38_MAPK->Inflammatory_Cytokines promotes transcription

Caption: this compound's Dual Role in Antioxidant and Anti-inflammatory Pathways.

Experimental Workflow for Assessing this compound's Efficacy

A generalized workflow for evaluating the therapeutic potential of this compound in vitro.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assays cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., RAW 264.7, PC12) FA_Prep 2. This compound Preparation (Varying Concentrations) Cell_Treatment 3. Cell Treatment with This compound Cell_Culture->Cell_Treatment FA_Prep->Cell_Treatment Induction 4. Induction of Stress/Inflammation (e.g., LPS, H₂O₂) Cell_Treatment->Induction Antioxidant_Assay 5a. Antioxidant Assays (DPPH, ROS) Induction->Antioxidant_Assay Anti_inflammatory_Assay 5b. Anti-inflammatory Assays (Griess - NO) Induction->Anti_inflammatory_Assay Neuroprotection_Assay 5c. Neuroprotection Assays (MTT - Viability) Induction->Neuroprotection_Assay Data_Collection 6. Data Collection (Absorbance, Fluorescence) Antioxidant_Assay->Data_Collection Anti_inflammatory_Assay->Data_Collection Neuroprotection_Assay->Data_Collection Data_Analysis 7. Data Analysis (% Inhibition, % Viability) Data_Collection->Data_Analysis Conclusion 8. Conclusion on Concentration-Efficacy Data_Analysis->Conclusion

Caption: In Vitro Workflow for Evaluating this compound's Therapeutic Efficacy.

References

Safety Operating Guide

Proper Disposal of Ferulic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The safe and responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, adherence to established disposal protocols for compounds like ferulic acid is essential not only for regulatory compliance but also for protecting personnel and the environment. This guide provides a direct, procedural framework for the proper handling and disposal of this compound waste in a laboratory setting.

Hazard Profile and Safety Data

Before handling or disposing of any chemical, it is crucial to be familiar with its hazard profile. This compound is classified as an irritant, capable of causing skin, eye, and respiratory irritation.[1][2][3] The following table summarizes key quantitative safety data.

Hazard ClassificationRating & DescriptionSource
GHS - Skin Corrosion/Irritation Category 2 (Causes skin irritation)[1][3]
GHS - Eye Damage/Irritation Category 2/2A (Causes serious eye irritation)[1][2][3]
GHS - STOT, Single Exposure Category 3 (May cause respiratory irritation)[1][2][3]
NFPA 704 Rating Health: 2, Flammability: 0, Reactivity: 0[4]

Core Principles for this compound Disposal

Adherence to the following core principles is mandatory for the safe disposal of this compound:

  • Avoid Environmental Release: Under no circumstances should this compound or its containers be disposed of in drains, sewer systems, or waterways.[1][2][4][5] All discharges into the environment must be avoided.[4][5]

  • Prevent Contamination: Do not contaminate water, foodstuffs, animal feed, or seeds with this compound during storage or disposal.[4]

  • Follow Regulations: All waste must be handled and disposed of in accordance with all applicable local, state, and federal regulations.[2][6][7] Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

Step-by-Step Disposal Procedures

This section provides a direct, operational workflow for managing different types of this compound waste.

Step 1: Waste Segregation and Collection

Properly segregate waste at the point of generation.

  • Solid this compound Waste: This includes expired or unused pure this compound, as well as material from spill cleanups.

  • Contaminated Labware: Items such as gloves, weighing papers, wipes, and pipette tips that have come into contact with this compound.

  • Empty Containers: Original containers that held this compound.

Step 2: Containment and Labeling

All waste must be securely contained and clearly identified.

  • Collect Waste: Place all solid this compound waste and contaminated labware into a suitable, sealable container (e.g., a polyethylene container).[4][6]

  • Label Container: The container must be clearly labeled as "Hazardous Waste," listing "this compound" as the primary content. Include the date and relevant hazard pictograms (e.g., irritant).

  • Store Securely: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials and foodstuffs, pending disposal.[4][6]

Step 3: Disposal of Chemical Waste

The primary recommended method for the final disposal of this compound is through a licensed chemical waste management service.

  • Professional Disposal: The material should be disposed of by removal to a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing.[4] Burial in a licensed landfill is another potential option, subject to regulations.[6]

  • Contact EHS: Arrange for pickup of the labeled waste container through your institution's EHS department or contracted waste management provider.

Step 4: Decontamination and Disposal of Empty Containers

Empty containers must be decontaminated before disposal to prevent unintended exposure or re-use.[6]

  • Triple Rinse: Rinse the empty container thoroughly with a suitable solvent (e.g., water) three times.[4]

  • Collect Rinsate: The rinsate from this cleaning process must be collected and disposed of as hazardous chemical waste, following the procedure in Step 3.

  • Final Disposal: Once decontaminated, containers can be offered for recycling or reconditioning.[4] Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill or as regular waste, in accordance with institutional policies.[4][6]

Accidental Spill Management Protocol

In the event of a spill, immediate and proper cleanup is essential to mitigate exposure risks.

  • Ensure Safety: Remove all sources of ignition and ensure the area is well-ventilated.[4][5] Evacuate non-essential personnel.[5]

  • Wear PPE: Responders must wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a respirator if dust is generated.[2][5]

  • Contain Spill: Prevent the spillage from entering drains or water courses.[2][6]

  • Clean Up: Use dry cleanup procedures to avoid generating dust.[6] Carefully sweep or scoop the spilled material.[7]

  • Dispose of Waste: Place the collected this compound and all contaminated cleanup materials into a suitable, labeled container for disposal as chemical waste.[6][7]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams in a laboratory environment.

Ferulic_Acid_Disposal cluster_0 Waste Generation Point cluster_1 Waste Identification & Segregation cluster_2 Action / Procedure cluster_3 Final Disposal Route Waste This compound Waste Generated Pure Pure / Expired This compound Waste->Pure Contaminated Contaminated Items (Gloves, Wipes, etc.) Waste->Contaminated Container Empty Stock Container Waste->Container Collect Collect in a sealed, labeled hazardous waste container. Pure->Collect Contaminated->Collect Rinse Triple-rinse container. Collect rinsate as hazardous waste. Container->Rinse Incinerate Licensed Chemical Waste Disposal (Incineration or Landfill) Collect->Incinerate Via EHS Rinse->Collect Add rinsate Recycle Recycle or Dispose of Punctured Container Rinse->Recycle

Caption: this compound Disposal Decision Workflow.

References

Personal protective equipment for handling Ferulic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for handling Ferulic Acid, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • H315: Causes skin irritation.[1][2][3][4][5][6]

  • H319: Causes serious eye irritation.[1][2][3][4][5][6]

  • H335: May cause respiratory irritation.[1][2][3][4][5][6]

The GHS signal word is Warning .[3][6]

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is required to minimize exposure and ensure safety.

Protection Type Specific Recommendations Source
Eye/Face Protection Wear tightly fitting safety goggles with side-shields or chemical safety goggles.[3][7] Contact lenses should not be worn as they can absorb and concentrate irritants.[7]EN 166 (EU) or NIOSH (US) approved.[3]
Hand Protection Wear chemical-resistant gloves. Nitrile rubber gloves with a thickness of >0.11mm are recommended.[5] Gloves should be inspected before use.[3]Tested to EN 374 (Europe) or F739 (US) standards.[7]
Respiratory Protection In case of insufficient ventilation or dust formation, use a NIOSH-certified respirator.[7] A mask with a P2 or FFP2 dust filter is suitable.[1]NIOSH (US) or CEN (EU) approved.
Body Protection Wear a lab coat or other suitable protective clothing to prevent skin contact.[7]Standard laboratory practice.

Safe Handling and Storage

Handling:

  • Avoid all personal contact, including inhalation of dust.[7]

  • Use in a well-ventilated area.[3][7]

  • Avoid formation of dust and aerosols.[3]

  • Do not eat, drink, or smoke when handling.[7]

  • Wash hands thoroughly after handling.[7]

Storage:

  • Store in a cool, dry, and well-ventilated place.[3][7]

  • Keep the container tightly closed and stored in its original packaging.[1][7]

  • Store away from incompatible materials and foodstuffs.[7]

First Aid Measures

Exposure Route First Aid Procedure
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. Seek medical attention if irritation persists.[1][3][8]
Skin Contact Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water.[1][3][8] Seek medical attention if irritation develops or persists.[1]
Eye Contact Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open.[1][3][8] Remove contact lenses if present and easy to do.[1][3] Continue rinsing and seek medical attention.[1][8]
Ingestion Rinse mouth with water. Do NOT induce vomiting.[3] Never give anything by mouth to an unconscious person.[3] Seek medical attention.[1][8]

Spills and Disposal

Spill Cleanup:

  • Ensure adequate ventilation and wear appropriate PPE.[9]

  • Avoid generating dust.[7]

  • For dry spills, use dry clean-up procedures.[7]

  • Collect the spilled material and place it in a suitable, labeled container for disposal.[7]

  • Wash the spill area with water and prevent runoff from entering drains.[7]

Disposal:

  • Disposal must be in accordance with local, state, and federal regulations.[1][7]

  • Dispose of the chemical and its container as hazardous waste.[4]

  • Do not allow the product to reach drains or sewage systems.[1]

Operational Workflow for Handling this compound

Ferulic_Acid_Handling_Workflow prep Preparation ppe Don Personal Protective Equipment (PPE) - Safety Goggles - Nitrile Gloves - Lab Coat - Respirator (if needed) prep->ppe Step 1 handling Handling this compound ppe->handling Step 2 weighing Weighing and Transfer (in ventilated area) handling->weighing spill Spill Management handling->spill In case of spill experiment Experimental Use weighing->experiment cleanup Cleanup and Decontamination experiment->cleanup Step 3 decontaminate Decontaminate Work Surfaces cleanup->decontaminate spill->cleanup disposal Waste Disposal decontaminate->disposal Step 4 waste Dispose of Contaminated Materials (as hazardous waste) disposal->waste ppe_removal Remove PPE handwash Wash Hands Thoroughly ppe_removal->handwash waste->ppe_removal Step 5

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ferulic Acid
Reactant of Route 2
Reactant of Route 2
Ferulic Acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。